molecular formula C6H11NO2 B112476 3-Amino-3-cyclopropylpropanoic acid CAS No. 331633-72-8

3-Amino-3-cyclopropylpropanoic acid

Cat. No.: B112476
CAS No.: 331633-72-8
M. Wt: 129.16 g/mol
InChI Key: IHWFMMMLMIDKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-cyclopropylpropanoic acid is a beta-amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a cyclopropane ring, makes it a valuable building block for the synthesis of novel compounds and peptidomimetics. The rigid cyclopropyl group can impose conformational constraints on peptide chains, which is a key strategy for enhancing metabolic stability, potency, and selectivity in the design of bioactive molecules . This compound serves as a critical intermediate in organic and chemical synthesis, where it is used to introduce both the cyclopropyl and beta-amino acid motifs into more complex structures. Such scaffolds are explored for their potential across various therapeutic areas. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFMMMLMIDKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436203
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331633-72-8
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-3-cyclopropylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid characterized by the presence of a cyclopropyl ring. This structural feature imparts conformational rigidity, a property of significant interest in medicinal chemistry for the design of peptidomimetics and other bioactive molecules. The cyclopropyl group can influence the biological activity and metabolic stability of parent compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological relevance of this compound.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)(S)-2-Amino-3-cyclopropylpropanoic acid (CAS: 102735-53-5)[1][2]3-Aminopropanoic acid (β-Alanine) (CAS: 107-95-9)[3]
IUPAC Name This compound(2S)-2-Amino-3-cyclopropylpropanoic acid3-Aminopropanoic acid
CAS Number 331633-72-8102735-53-5107-95-9
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂C₃H₇NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol 89.09 g/mol
Melting Point High, likely >200 °C (decomposes)No data available201 °C (decomposes)
Boiling Point No data availableNo data availableDecomposes
Solubility in Water Expected to be soluble80 mg/mL[1][2]545 g/L
pKa No data availableNo data available3.55 (pKa1), 10.24 (pKa2)
LogP No data availableNo data available-1.1

Note: Data for this compound is largely predicted based on the general characteristics of amino acids, which typically exhibit high melting points due to their zwitterionic nature and are generally soluble in water while being insoluble in non-polar organic solvents.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general synthetic strategies for cyclopropane-containing β-amino acids have been reported. These methods can likely be adapted for the synthesis of the target molecule.

General Synthetic Approaches:
  • Olefination of Cyclopropanone Surrogates: An expedient route to cyclopropane β-amino acid derivatives involves the olefination of readily accessible cyclopropanone surrogates. The resulting electrophilic alkylidenecyclopropanes can then undergo a telescopic aza-Michael reaction to yield the desired β-amino acid derivatives with good diastereocontrol.[4]

  • Asymmetric Cyclopropanation: Chiral catalysts, such as (Salen)Ru(II) complexes, can be employed in the asymmetric cyclopropanation of α,β-unsaturated compounds to introduce the cyclopropyl moiety with high enantioselectivity. Subsequent functional group manipulations can then lead to the target β-amino acid.

  • From Cyclopropanecarboxaldehyde or Cyclopropyl Methyl Ketone: Standard organic transformations can be envisioned starting from commercially available cyclopropanecarboxaldehyde or cyclopropyl methyl ketone. For instance, a Strecker synthesis or a related multicomponent reaction could be employed to introduce the amino and carboxyl functionalities.

  • One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids: A facile one-pot synthesis has been described for 3-amino-3-arylpropionic acids, which could potentially be adapted by using cyclopropanecarboxaldehyde as the aldehyde component.[5][6]

Reactivity:

The reactivity of this compound is dictated by its functional groups: the amino group, the carboxylic acid group, and the cyclopropyl ring.

  • The amino group can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases.

  • The carboxylic acid group can be esterified, converted to an amide, or reduced to an alcohol.

  • The cyclopropyl ring is a strained system and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific catalysts. This property can be exploited in further synthetic transformations.

Experimental Protocols

Example Protocol: One-Pot Synthesis of a β-Amino Acid (Adapted from a general procedure for 3-amino-3-arylpropanoic acids)

This protocol is a generalized adaptation and would require optimization for the specific synthesis of this compound.

Materials:

  • Cyclopropanecarboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add cyclopropanecarboxaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.5-2.0 eq).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Disclaimer: This is a generalized protocol and requires specific optimization of reaction conditions, stoichiometry, and purification methods for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no direct experimental evidence detailing the specific biological activity or the signaling pathways modulated by this compound. However, the broader class of amino acids is known to play a crucial role in cellular signaling, particularly through the mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) pathways.

Potential Involvement in Amino Acid Sensing Pathways:

Amino acids are essential nutrients that signal their availability to the cell, thereby regulating key processes like protein synthesis, cell growth, and metabolism.

  • mTOR Pathway: The mTOR complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids. This activation is a complex process involving the Rag GTPases and other sensor proteins. It is plausible that this compound, as an amino acid analog, could potentially influence mTORC1 signaling, either as an activator or an inhibitor, depending on its interaction with the cellular amino acid sensing machinery.

  • GCN2 Pathway: The GCN2 kinase is activated in response to amino acid deprivation. This leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), resulting in a general inhibition of protein synthesis and the preferential translation of stress-response transcripts like ATF4. If this compound is not efficiently utilized by the cell or interferes with the transport or sensing of other amino acids, it could potentially trigger the GCN2-mediated stress response.

Diagram of a Generalized Amino Acid Signaling Pathway

AminoAcidSignaling cluster_extracellular Extracellular cluster_cell Intracellular cluster_mTORC1 mTORC1 Pathway cluster_GCN2 GCN2 Pathway Amino Acids Amino Acids Amino Acid Transporters Amino Acid Transporters Amino Acids->Amino Acid Transporters Uptake Intracellular Amino Acids Intracellular Amino Acids Amino Acid Transporters->Intracellular Amino Acids mTORC1 mTORC1 Activation Intracellular Amino Acids->mTORC1 Sensing & Activation GCN2 GCN2 Activation Intracellular Amino Acids->GCN2 Deprivation Sensed By Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Promotes eIF2a eIF2α Phosphorylation GCN2->eIF2a eIF2a->Protein Synthesis Inhibits ATF4 ATF4 Translation eIF2a->ATF4 Stress Response Stress Response ATF4->Stress Response Induces InvestigationWorkflow start Design & Synthesis of This compound purification Purification & Characterization (NMR, MS, etc.) start->purification physchem Physicochemical Profiling (Solubility, pKa, LogP) purification->physchem in_vitro In Vitro Biological Screening physchem->in_vitro cell_based Cell-Based Assays (e.g., mTOR/GCN2 signaling) in_vitro->cell_based target_id Target Identification & Validation cell_based->target_id in_vivo In Vivo Studies (PK/PD, Efficacy Models) target_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end Candidate for Further Development lead_opt->end

References

Elucidation of the Structure of 3-Amino-3-cyclopropylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Amino-3-cyclopropylpropanoic acid, a novel β-amino acid with potential applications in medicinal chemistry and drug design. This document details the synthetic pathway, experimental protocols for its preparation and characterization, and a summary of its key structural and spectroscopic data.

Molecular Structure and Properties

This compound, also known as β-cyclopropyl-β-alanine, is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl ring attached to the β-carbon of the propanoic acid backbone. The introduction of the cyclopropyl moiety imparts conformational rigidity and unique stereochemical properties to the molecule, making it an attractive building block for the synthesis of peptidomimetics and other biologically active compounds.

Table 1: Physicochemical Properties of (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

PropertyValueReference
CAS Number 1260588-00-8[1][2][3]
Molecular Formula C11H19NO4[1][3]
Molecular Weight 229.27 g/mol [1][3]
Appearance White to Off-White SolidVendor Data
Purity ≥97%[4]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through a multi-step sequence involving a Wittig-type olefination followed by an aza-Michael addition.[5] The following protocols are based on the synthesis of a protected form, (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, which can be subsequently deprotected to yield the free amino acid.

Overall Synthetic Workflow

The synthetic strategy commences with a Wittig reaction between a 1-sulfonylcyclopropanol and a phosphorus ylide to generate a reactive alkylidenecyclopropane intermediate. This intermediate then undergoes a diastereoselective aza-Michael addition with a chiral amine, followed by protection of the amino group and hydrolysis of the ester to yield the target N-Boc protected β-amino acid.

G cluster_0 Step 1: Olefination cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Protection & Hydrolysis 1-Sulfonylcyclopropanol 1-Sulfonylcyclopropanol Wittig Reaction Wittig Reaction 1-Sulfonylcyclopropanol->Wittig Reaction Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Wittig Reaction Alkylidenecyclopropane Alkylidenecyclopropane Wittig Reaction->Alkylidenecyclopropane Aza-Michael Addition Aza-Michael Addition Alkylidenecyclopropane->Aza-Michael Addition Chiral Amine Chiral Amine Chiral Amine->Aza-Michael Addition Adduct Adduct Aza-Michael Addition->Adduct Protection Protection Adduct->Protection Boc Anhydride Boc Anhydride Boc Anhydride->Protection N-Boc Protected Ester N-Boc Protected Ester Protection->N-Boc Protected Ester Hydrolysis Hydrolysis N-Boc Protected Ester->Hydrolysis Final Product Final Product Hydrolysis->Final Product  (R)-3-((tert-butoxycarbonyl)amino) -3-cyclopropylpropanoic acid

Caption: Synthetic workflow for the preparation of N-Boc-3-amino-3-cyclopropylpropanoic acid.
Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyclopropylideneacetate (Alkylidenecyclopropane intermediate)

This protocol is adapted from general procedures for Wittig reactions.[6][7][8]

  • To a stirred solution of a suitable 1-sulfonylcyclopropanol (1.0 eq) in a suitable solvent (e.g., THF) at room temperature is added ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-cyclopropylideneacetate.

Protocol 2: Synthesis of N-Boc-(R)-3-amino-3-cyclopropylpropanoic acid

This protocol is based on general procedures for aza-Michael additions and Boc protection.[5][9][10]

  • To a solution of ethyl 2-cyclopropylideneacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added a chiral amine (e.g., (R)-benzylamine) (1.2 eq).

  • The reaction is stirred at 0 °C for 1-3 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction mixture is then cooled to 0 °C and di-tert-butyl dicarbonate (Boc-anhydride) (1.5 eq) and a base (e.g., triethylamine) (1.5 eq) are added.

  • The mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude N-Boc protected ester is then dissolved in a mixture of THF and water, and lithium hydroxide (or another suitable base) is added.

  • The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-(R)-3-amino-3-cyclopropylpropanoic acid.

Structural Characterization and Data

The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for N-Boc protected β-amino acid derivatives

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
-C(CH₃)₃ (Boc) ~1.45 (s, 9H)~28.3
-C(CH₃)₃ (Boc) -~80.0
-CH₂- (propanoic acid) ~2.5-2.7 (m, 2H)~38-40
-CH-NH (β-carbon) ~3.8-4.0 (m, 1H)~45-50
-CH- (cyclopropyl) ~0.8-1.0 (m, 1H)~8-12
-CH₂- (cyclopropyl) ~0.3-0.6 (m, 4H)~2-5
C=O (Boc) -~155.5
C=O (acid) -~175.0
-COOH ~12.0 (br s, 1H)-
-NH- ~5.0-5.5 (d, 1H)-

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data for (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Ion Expected m/z
[M+H]⁺ 230.1387
[M+Na]⁺ 252.1206
[M-Boc+H]⁺ 130.0862

Note: These are calculated values for the specified ions.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound. As a novel, synthetic amino acid, its primary role is as a building block in the synthesis of more complex molecules. Further research is required to investigate its potential biological activities and interactions with cellular signaling cascades.

Conclusion

This technical guide has outlined the synthesis and structural elucidation of this compound. The provided experimental workflows and representative spectroscopic data serve as a valuable resource for researchers interested in the synthesis and application of this and related cyclopropyl-containing β-amino acids. The unique structural features of this compound make it a promising candidate for incorporation into novel therapeutic agents, and further studies into its biological properties are warranted.

Molecular Structure Diagram

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to 3-Amino-3-cyclopropylpropanoic Acid (CAS 331633-72-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-cyclopropylpropanoic acid, with the CAS number 331633-72-8, is a non-proteinogenic β-amino acid. Its structure, featuring a cyclopropyl group attached to the β-carbon, makes it a conformationally constrained analog of other amino acids, a characteristic often sought in medicinal chemistry to enhance potency and selectivity of drug candidates. This guide provides a summary of the currently available technical information for this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 331633-72-8N/A
Molecular Formula C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol [1][2]
Synonyms 3-Amino-3-cyclopropyl-propionic acid, DL-3-Amino-3-cyclopropyl-propionic acid[2]

Note: Experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in publicly accessible literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, general synthetic routes for related 3-amino-3-arylpropanoic acids and other cyclopropyl amino acids have been described. One common approach involves a one-pot three-component reaction of an aldehyde, malonic acid, and a nitrogen source like ammonium acetate.[3] Another general method for creating cyclopropane-containing amino acids is the addition of a substituted diazomethane to a dehydroalanine derivative.[4]

General Experimental Workflow for a Three-Component Synthesis of β-Amino Acids

Below is a generalized workflow based on the synthesis of similar compounds. This is a representative workflow and would require optimization for the specific synthesis of this compound.

G cluster_reactants Starting Materials Cyclopropyl_Aldehyde Cyclopropanecarboxaldehyde Reaction One-Pot Reaction (e.g., in Ethanol, Reflux) Cyclopropyl_Aldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Ammonia_Source Ammonium Acetate Ammonia_Source->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup 1 Purification Purification (Recrystallization) Workup->Purification 2 Product This compound Purification->Product 3

A generalized workflow for the synthesis of a β-amino acid.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the cyclopropyl protons, the methine proton at the β-carbon, and the methylene protons of the propanoic acid backbone.

  • ¹³C NMR: Resonances for the cyclopropyl carbons, the β-carbon bearing the amino group, the α-carbon, and the carboxylic acid carbon.

  • IR Spectroscopy: Characteristic absorptions for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-H bonds of the cyclopropyl and alkyl chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of amino acids.

Biological Activity and Applications in Drug Development

There is currently a lack of specific published data on the biological activity, mechanism of action, and direct applications of this compound in drug development. However, the structural motif of a β-amino acid with a cyclopropyl group suggests potential for various therapeutic applications.

Cyclopropyl-containing amino acids are known to be of interest as:

  • GABA Analogs: The constrained cyclopropyl group can influence the binding affinity and selectivity for GABA receptors or related enzymes.

  • Enzyme Inhibitors: The unique stereochemistry can be exploited to design potent and selective enzyme inhibitors.

  • Peptidomimetics: Incorporation into peptides can enhance metabolic stability and control conformation.

Potential Signaling Pathway Interactions

Given the structural similarities to other neuroactive amino acids, it is plausible that this compound could interact with pathways involved in neurotransmission. The diagram below illustrates a hypothetical interaction with the GABAergic system, a common target for related molecules.

Compound 3-Amino-3-cyclopropyl- propanoic acid GABA_Receptor GABA Receptor Compound->GABA_Receptor Agonist/Antagonist? GABA_Transaminase GABA Transaminase (GABA-T) Compound->GABA_Transaminase Inhibitor? Neuronal_Activity Modulation of Neuronal Activity GABA_Receptor->Neuronal_Activity GABA_Transaminase->Neuronal_Activity [Indirectly affects GABA levels]

Hypothetical interactions with the GABAergic system.

Conclusion

This compound is a compound of interest due to its unique structural features. However, a comprehensive public dataset on its physicochemical properties, a detailed synthetic protocol, and specific biological activities are currently lacking. This suggests that the compound may be a relatively new or specialized chemical entity, with much of its characterization potentially residing in proprietary research. Further research and publication are needed to fully elucidate the properties and potential applications of this molecule for the scientific community.

References

The Biological Activity of 3-Amino-3-cyclopropylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-cyclopropylpropanoic acid is a conformationally restricted analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its rigid cyclopropyl moiety offers a unique structural scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutics targeting the GABAergic system. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its interactions with GABA receptors. Due to a lack of specific binding and in vivo data for this particular compound, this paper draws upon data from structurally related GABA analogues to infer its likely pharmacological profile. Detailed experimental protocols for assessing its biological activity are provided, alongside visualizations of key signaling pathways and experimental workflows to guide further research and drug development efforts in the fields of epilepsy, anxiety, and other neurological disorders.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1] Consequently, the GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances.[1] GABA analogues, synthetic compounds that mimic the structure and/or function of GABA, have been successfully developed into clinically effective drugs.[2]

This compound is a synthetic GABA analogue characterized by the presence of a cyclopropyl group at the β-position. This structural feature imparts conformational rigidity, which can lead to enhanced selectivity and potency for specific receptor subtypes compared to the flexible endogenous ligand. This guide explores the potential biological activity of this compound, focusing on its expected interactions with GABA receptors and its potential as an anticonvulsant, anxiolytic, and sedative agent.

Mechanism of Action: Targeting the GABAergic System

The biological effects of this compound are anticipated to be mediated through its interaction with the GABAergic system, primarily through GABA-A and GABA-B receptors.

GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3] It is hypothesized that this compound may act as an agonist at GABA-A receptors.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA This compound (Hypothesized Agonist) GABA_A GABA-A Receptor GABA->GABA_A Binds to receptor Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel Conformational change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 1: Hypothesized GABA-A Receptor Signaling Pathway for this compound.

GABA-B Receptor Modulation

GABA-B receptors are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that inhibit neuronal activity.[4] This includes the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels. While some 3-substituted propanoic acids have shown weak antagonist activity at GABA-B receptors, the specific action of the cyclopropyl derivative is unknown.[4][5][6]

Quantitative Data on Structurally Related GABA Analogues

Direct quantitative data on the biological activity of this compound is not currently available in the public domain. However, data from structurally similar compounds can provide valuable insights into its potential potency and efficacy.

CompoundReceptorAssay TypeValue (pA₂)Reference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-BAntagonist Activity3.5[4][5][6]

Table 1: Antagonist activity of a structurally related 3-substituted propanoic acid at the GABA-B receptor.

CompoundSeizure ModelEfficacy (ED₅₀)Reference
γ-acetylenic GABAAmygdala-kindling100 mg/kg (i.p.)[7]
Tiagabine (GABA uptake inhibitor)DMCM-induced convulsionsPotent anticonvulsant[8]

Table 2: Anticonvulsant activity of other GABAergic compounds in animal models.

Experimental Protocols

To elucidate the precise biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Synthesis of this compound

A potential synthetic route can be adapted from methods used for other β-amino acids.[9] One plausible approach involves the conjugate addition of an amino group equivalent to a cyclopropyl-substituted α,β-unsaturated ester, followed by hydrolysis.

Synthesis_Workflow Start Cyclopropyl Acrylate Step1 Conjugate Addition of Ammonia Equivalent Start->Step1 Intermediate β-Amino Ester Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Figure 2: A potential synthetic workflow for this compound.

In Vitro GABA Receptor Binding Assays

Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.

Methodology: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

    • Wash the pellet multiple times with buffer to remove endogenous GABA.

    • Resuspend the final membrane preparation in assay buffer.

  • GABA-A Receptor Binding Assay:

    • Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

  • GABA-B Receptor Binding Assay:

    • Follow a similar procedure to the GABA-A assay, but use a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626A).

    • Calculate the IC₅₀ and Ki values for this compound at the GABA-B receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Brain Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand ([³H]muscimol or [³H]CGP54626A) Radioligand->Incubation Test_Compound Prepare Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Calculation Calculate IC₅₀ and Ki values Scintillation->Calculation

Figure 3: Experimental workflow for GABA receptor binding assays.

In Vivo Assessment of Biological Activity

Objective: To evaluate the anticonvulsant, anxiolytic, and sedative properties of this compound in animal models.

Methodologies:

  • Anticonvulsant Activity:

    • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Administer this compound to rodents at various doses prior to inducing seizures via corneal or auricular electrodes. The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.

    • Pentylenetetrazol (PTZ) Seizure Test: This chemical-induced seizure model is sensitive to drugs that enhance GABAergic neurotransmission and is used to identify compounds effective against myoclonic and absence seizures. Administer the test compound before a subcutaneous injection of PTZ and observe for the presence or absence of clonic seizures.

  • Anxiolytic Activity:

    • Elevated Plus Maze (EPM) Test: This widely used model for assessing anxiety-like behavior in rodents is based on the conflict between the innate fear of open, elevated spaces and the drive to explore a novel environment. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

  • Sedative Activity:

    • Locomotor Activity Test: Monitor the spontaneous locomotor activity of rodents in an open field or activity chamber after administration of this compound. A significant reduction in movement is indicative of sedative effects.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), will be critical for its development as a therapeutic agent. As an amino acid derivative, it may be a substrate for amino acid transporters, which could influence its absorption and distribution, including its ability to cross the blood-brain barrier.[10][11] Preclinical studies in animal models will be necessary to characterize its pharmacokinetic profile.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, GABA analogue. Its rigid cyclopropyl structure holds the potential for enhanced receptor selectivity and a favorable pharmacological profile. The immediate priority for future research is to conduct the fundamental in vitro and in vivo studies outlined in this guide to definitively characterize its biological activity. Specifically, determining its binding affinities for GABA receptor subtypes and evaluating its efficacy in established animal models of epilepsy and anxiety are crucial next steps. A thorough investigation of its pharmacokinetic properties will also be essential for assessing its drug-like potential. The insights gained from these studies will be instrumental in guiding the further development of this compound and other conformationally constrained GABA analogues as novel therapeutics for neurological disorders.

References

3-Amino-3-cyclopropylpropanoic Acid: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 3-amino-3-cyclopropylpropanoic acid, a non-proteinogenic β-amino acid. It is intended for researchers, scientists, and drug development professionals interested in its synthesis, potential pharmacological activity, and applications as a chemical building block. This document summarizes key findings from the scientific literature, including detailed synthetic protocols, potential biological targets, and methodologies for its evaluation.

Introduction

This compound is a derivative of β-alanine containing a cyclopropyl group at the β-position. As a conformationally restricted amino acid, it is of significant interest in medicinal chemistry.[1] The incorporation of cyclopropane rings into molecules can enhance metabolic stability, improve receptor selectivity, and provide precise control over the spatial orientation of functional groups.[1][2] β-amino acids, in general, are important components in the development of peptidomimetics, bioactive peptides, and other pharmaceuticals due to their ability to form stable secondary structures and resist enzymatic degradation.[3][4]

While direct biological data for this compound is sparse in the public domain, its structural similarity to known neuroactive compounds suggests potential activity within the central nervous system. Furthermore, its primary utility is recognized as a specialized building block, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 331633-72-8[5]
Molecular Formula C₆H₁₁NO₂[5]
Molecular Weight 129.16 g/mol [5]
Synonyms β-Amino-cyclopropanepropanoic acid[5]
Enantiomers (S)-form: 754176-53-9[3]

Synthesis of this compound Derivatives

While various methods exist for the synthesis of β-amino acids, a concise and expedient route to optically active cyclopropane β-amino acid derivatives has been developed. This method proceeds via the olefination of cyclopropanone surrogates followed by a telescopic aza-Michael reaction.[2]

General Synthetic Workflow

The key steps involve the addition of a stabilized phosphorus ylide to a 1-sulfonylcyclopropanol, which generates a highly electrophilic alkylidenecyclopropane intermediate. This intermediate is not isolated but is directly subjected to an aza-Michael reaction with a suitable amine nucleophile to yield the desired trans-β-cyclopropyl-β-amino acid derivative with high diastereocontrol.[2]

Synthesis_Workflow start 1-Sulfonylcyclopropanol (Cyclopropanone Surrogate) intermediate Alkylidenecyclopropane (Electrophilic Intermediate) start->intermediate Formation reagent1 Stabilized Phosphorus Ylide reagent1->start Wittig Olefination product trans-3-Amino-3-cyclopropyl propanoic Acid Derivative intermediate->product Formation reagent2 Amine Nucleophile (e.g., R-NH2) reagent2->intermediate Aza-Michael Addition (Telescopic)

Caption: General workflow for the synthesis of cyclopropane β-amino acid derivatives.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-((1S,2S)-2-(methoxycarbonyl)cyclopropylamino)-2-phenylacetate

This protocol is adapted from a reported synthesis of a related cyclopropane β-amino acid derivative and illustrates the key transformation.[2]

  • Olefination: To a solution of 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added methyl (triphenylphosphoranylidene)acetate (1.1 equiv). The reaction mixture is stirred at room temperature and monitored by TLC until consumption of the starting material.

  • Aza-Michael Addition: The crude reaction mixture containing the alkylidenecyclopropane intermediate is cooled to 0 °C. N-Iodosuccinimide (NIS, 1.2 equiv) is added, followed by the dropwise addition of a solution of the desired amine (e.g., a chiral α-amino acid ester, 1.2 equiv) in DCM.

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Potential Pharmacology and Mechanism of Action

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects.[8] The clinically used muscle relaxant and anti-spasticity agent, baclofen, is a β-amino acid (β-(4-chlorophenyl)-GABA) and a selective GABA-B receptor agonist.[6][8]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade through a Gi/o heterotrimeric G-protein. The dissociated Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing an overall inhibitory effect on neurotransmission.

GABAB_Signaling ligand GABA-B Agonist (e.g., this compound) receptor GABA-B Receptor (Heterodimer) ligand->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha Dissociates g_betagamma Gβγ g_protein->g_betagamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK K+ Channel g_betagamma->k_channel Activates ca_channel VGCC Ca2+ Channel g_betagamma->ca_channel Inhibits atp ATP camp cAMP k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux Causes ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) ca_channel->ca_influx Reduces atp->camp Converts

Caption: Simplified GABA-B receptor signaling pathway.

Quantitative Biological Data

As of this review, specific quantitative binding or functional data for this compound at GABA receptors or other targets has not been reported in the accessible literature. For context, the table below provides data for the endogenous ligand GABA at its respective receptors. Researchers evaluating the target compound would aim to generate similar data.

LigandReceptor SubtypeAssay TypeValueReference(s)
GABAGABA-B[³H]CGP54626 BindingIC₅₀ ≈ 1 µM[9]
GABAGABA-B[³⁵S]GTPγS FunctionalEC₅₀ ≈ 1-10 µM[9]
GABAGABA-A[³H]GABA BindingKᵢ ≈ 100-200 nM[2]

Detailed Experimental Protocols

To facilitate the investigation of this compound's potential biological activity, the following detailed protocols for receptor binding and functional assays are provided. These are standard methods used in pharmacology for characterizing ligand-receptor interactions.

Protocol 1: GABA-B Receptor Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled antagonist for binding to the GABA-B receptor.

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-B receptor.

  • Materials:

    • Cell membranes prepared from CHO-K1 cells expressing human GABA-B receptors.

    • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist).

    • Binding Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4.

    • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.

    • Non-specific determinant: Unlabeled GABA (100 µM).

    • 96-well plates, vacuum filtration manifold, glass fiber filters, liquid scintillation cocktail and counter.

  • Procedure: [9]

    • In a 96-well plate, combine the GABA-B receptor membrane preparation, [³H]CGP54626 (final concentration ~4 nM), and varying concentrations of the test compound (this compound) in the binding assay buffer.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled GABA.

    • Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Quickly wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of the compound's functional activity (agonist or antagonist).

  • Objective: To determine if this compound acts as an agonist or antagonist at the GABA-B receptor.

  • Materials:

    • GABA-B receptor membrane preparation.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Functional Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • GDP (Guanosine diphosphate).

    • GABA (as a reference agonist).

  • Procedure: [9]

    • In assay tubes, combine the GABA-B receptor membranes, GDP (final concentration ~3 µM), and the test compound at various concentrations in the functional assay buffer.

    • To test for antagonist activity, add a fixed concentration of GABA (e.g., its EC₅₀) to the wells containing the test compound.

    • Pre-incubate the mixture at 30 °C for 30 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30 °C for an additional 30-60 minutes.

    • Terminate the reaction by rapid vacuum filtration, similar to the binding assay.

    • Quantify the amount of membrane-bound [³⁵S]GTPγS by scintillation counting.

    • Agonist activity is determined by the compound's ability to stimulate [³⁵S]GTPγS binding above basal levels. Antagonist activity is determined by its ability to inhibit GABA-stimulated [³⁵S]GTPγS binding.

Applications in Drug Discovery

The primary application of this compound is as a specialized chemical building block. Its rigid cyclopropyl moiety and β-amino acid structure make it a valuable component for constructing larger, more complex molecules with tailored pharmacological properties.

Targeted Protein Degradation (PROTACs)

A major area of application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]

A PROTAC molecule consists of three components:

  • A ligand that binds the target Protein of Interest (POI).

  • A ligand that binds an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • A chemical linker that connects the two ligands.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by controlling the spatial orientation of the two proteins, which is crucial for the formation of a productive ternary complex.[11] Conformationally restricted building blocks like this compound are highly desirable for linker synthesis, as they can impart rigidity and improve pharmacokinetic properties such as cell permeability and metabolic stability.[1][2]

Conclusion

This compound is a valuable, non-natural amino acid with significant potential in medicinal chemistry and drug discovery. While direct evidence of its biological activity is currently limited, its structure strongly suggests that the GABA-B receptor is a priority target for investigation. The detailed synthetic and pharmacological protocols provided in this guide offer a clear path for researchers to explore its potential as a neuroactive agent. Its most immediate and well-defined application, however, is as a specialized building block for creating conformationally constrained molecules, particularly linkers for PROTACs and other novel therapeutic modalities. The continued exploration of such unique chemical scaffolds is essential for advancing the frontiers of drug design.

References

The Strategic Incorporation of Cyclopropyl Amino Acids in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among the non-proteinogenic amino acids, cyclopropyl amino acids have emerged as a privileged class of building blocks. Their rigid, three-membered ring structure introduces unique conformational constraints on peptide backbones and small molecules, which can lead to enhanced metabolic stability, improved binding affinity, and receptor selectivity.[1] The cyclopropyl group, with its distinct electronic character, can also serve as a bioisostere for other chemical moieties, offering a strategic tool for lead optimization.[2] This technical guide provides an in-depth overview of the discovery and synthesis of novel cyclopropyl amino acids, with a focus on asymmetric methodologies. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying principles and workflows relevant to researchers in drug development.

Core Synthetic Strategies

The construction of the sterically demanding and stereochemically complex cyclopropyl amino acid framework has been the subject of extensive research. Several powerful strategies have been developed, ranging from classic cyclopropanation reactions to modern biocatalytic approaches.

Asymmetric Cyclopropanation of Alkenes

A predominant strategy for synthesizing cyclopropyl amino acids involves the cyclopropanation of alkene precursors, particularly dehydroamino acid derivatives. Achieving high stereocontrol is critical, and several catalytic systems have been developed to this end.

  • Metalloradical Catalysis (MRC): Cobalt(II)-based metalloradical catalysis has proven highly effective for the asymmetric cyclopropanation of dehydroaminocarboxylates.[3][4] Utilizing D2-symmetric chiral amidoporphyrin ligands, these cobalt complexes can activate in situ-generated diazo compounds to engage in a stepwise radical mechanism, affording chiral cyclopropyl α-amino acid derivatives with high yields and excellent enantioselectivities.[3]

  • Copper and Rhodium Catalysis: Copper(I) and Rhodium(II) complexes are also widely used to catalyze the decomposition of diazo compounds, leading to the formation of metal carbenes that subsequently add to alkenes. Chiral ligands are employed to induce asymmetry. For instance, Cu(I)-catalyzed asymmetric cyclopropanation using phenyliodonium ylides generated from iodosobenzene and methyl nitroacetate has been reported to be highly enantioselective and diastereoselective.

Simmons-Smith and Related Reactions

The Simmons-Smith reaction, which typically uses a zinc-copper couple and diiodomethane, is a classic and reliable method for cyclopropanation.[5] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Modifications of this reaction, such as the use of diethylzinc (the Furukawa modification), have been extensively applied in the synthesis of natural products and drug candidates containing cyclopropane rings.[5]

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of specific enantiomers of cyclopropyl amino acids. A notable example is the synthesis of (S)-cyclopropylglycine using a self-sufficient bifunctional enzyme. This engineered enzyme integrates reductive amination of a keto-acid precursor with in situ coenzyme regeneration, achieving high substrate concentrations and excellent enantiomeric excess.[6]

Kulinkovich Reaction

The Kulinkovich reaction provides a route to cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent. These cyclopropanol products can then be further elaborated into cyclopropylamines and, subsequently, amino acids. This method has been adapted to produce cyclopropylamines directly from amides and nitriles.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data from representative synthetic methods for cyclopropyl amino acids, allowing for a clear comparison of their efficiency and stereoselectivity.

Method Catalyst/Reagent Substrate Product Yield (%) ee (%) d.r. Reference
Co(II)-MRC [Co(3,5-DitBu-ChenPhyrin)]Z-Methyl 2-acetamido-3-phenylacrylateMethyl (1R,2S)-1-acetamido-2-phenylcyclopropane-1-carboxylate9599>20:1[3]
Co(II)-MRC [Co(3,5-DitBu-ChenPhyrin)]Z-Methyl 2-acetamido-3-(4-fluorophenyl)acrylateMethyl (1R,2S)-1-acetamido-2-(4-fluorophenyl)cyclopropane-1-carboxylate9699>20:1[3]
Cu(I)-Catalysis Cu(I)/chiral ligandStyrene + Phenyliodonium ylideMethyl (1R,2R)-1-nitro-2-phenylcyclopropane-1-carboxylate859795:5
Biocatalysis E. coli (TLK)Potassium cyclopropylglyoxylate(S)-cyclopropylglycine>99 (conversion)>99.5N/A[6]

Mandatory Visualizations

Experimental Workflow: Asymmetric Metalloradical Cyclopropanation

The following diagram illustrates a typical experimental workflow for the Cobalt(II)-catalyzed asymmetric cyclopropanation of a dehydroamino acid derivative.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents 1. Reagent Preparation - Dehydroamino acid (1.0 equiv) - Tosylhydrazone (1.2 equiv) - Co(II) Catalyst (1 mol%) - Solvent (e.g., Toluene) setup 2. Vessel Setup - Add catalyst and substrate to oven-dried flask - Purge with Argon reagents->setup Inert Atmosphere addition 3. Reagent Addition - Add tosylhydrazone and base (e.g., K2CO3) - Stir at room temperature setup->addition Solution Transfer monitoring 4. Reaction Monitoring - Monitor by TLC or LC-MS - Typically 12-24 hours addition->monitoring Stirring workup 5. Quenching & Extraction - Filter through silica plug - Concentrate in vacuo monitoring->workup Reaction Complete purify 6. Purification - Flash column chromatography workup->purify Crude Product analysis 7. Characterization - NMR, HRMS - Chiral HPLC for ee determination purify->analysis Pure Product

Caption: General workflow for Co(II)-catalyzed asymmetric cyclopropanation.

Signaling Pathway: Inhibition of HCV Replication

Cyclopropyl amino acids are key components of several direct-acting antiviral agents used to treat Hepatitis C. These drugs, such as grazoprevir and glecaprevir, target the NS3/4A protease, an enzyme essential for the virus's replication cycle.[7][8]

HCV_Replication cluster_host Hepatocyte cluster_drug Drug Action Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of viral RNA Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Processing 4. Polyprotein Processing Polyprotein->Processing Replication 5. RNA Replication (via NS5B) Processing->Replication Mature NS Proteins (NS3, NS4A, NS5A, NS5B) Assembly 6. Virion Assembly Replication->Assembly New Viral RNA Release 7. Virion Release Assembly->Release Drug HCV Protease Inhibitor (e.g., Grazoprevir) Inhibition Inhibition Drug->Inhibition Inhibition->Processing Blocks Cleavage

Caption: Inhibition of HCV polyprotein processing by NS3/4A protease inhibitors.

Logical Relationship: Conformational Constraint in Peptides

The incorporation of a cyclopropyl amino acid into a peptide chain significantly restricts the available conformational space of the peptide backbone. This is due to the rigid nature of the cyclopropane ring, which limits the rotation around the N-Cα (φ) and Cα-C (ψ) bonds.

conformational_constraint cluster_peptide Peptide Backbone Flexibility cluster_conformation Resulting Conformational Space cluster_outcome Functional Outcome Flexible Standard Amino Acid (e.g., Alanine) Wide Broad Range of (φ, ψ) Angles (Large area on Ramachandran Plot) Flexible->Wide Allows high rotational freedom Constrained Cyclopropyl Amino Acid (e.g., 2,3-Methanoalanine) Restricted Limited (φ, ψ) Angles (Small, defined area on Ramachandran Plot) Constrained->Restricted Restricts bond rotation LowAffinity Higher Entropic Penalty upon Binding -> Potentially Lower Affinity Wide->LowAffinity HighAffinity Pre-organized for Binding Lower Entropic Penalty -> Enhanced Affinity & Selectivity Restricted->HighAffinity

Caption: Impact of cyclopropyl amino acids on peptide conformational freedom.

Experimental Protocols

General Procedure for Co(II)-Catalyzed Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates[3]

Materials:

  • Co(II) catalyst (e.g., [Co(3,5-DitBu-ChenPhyrin)]) (1.0 mol%)

  • Dehydroaminocarboxylate substrate (1.0 equiv, 0.1 mmol)

  • Tosylhydrazone (1.2 equiv, 0.12 mmol)

  • Potassium carbonate (K2CO3) (2.0 equiv, 0.2 mmol)

  • Anhydrous toluene (2.0 mL)

  • Argon atmosphere

Procedure:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the Co(II) catalyst (1.0 mg, 0.001 mmol), the dehydroaminocarboxylate substrate (0.1 mmol), and K2CO3 (27.6 mg, 0.2 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Add the corresponding tosylhydrazone (0.12 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature (23 °C) and monitor the reaction progress by TLC analysis.

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired cyclopropyl amino acid derivative.

  • Characterize the product by 1H NMR, 13C NMR, and HRMS.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Procedure for Biocatalytic Synthesis of (S)-Cyclopropylglycine[6]

Materials:

  • Lyophilized E. coli (TLK) cells (containing the bifunctional enzyme) (75 mg)

  • Potassium cyclopropylglyoxylate (0.61 g, 4 mmol)

  • Ammonium formate (0.76 g, 12 mmol)

  • NAD+ (4 mg)

  • Phosphate buffer solution (PBS, 100 mM, pH 8.0) (10 mL)

Procedure:

  • Prepare a reaction mixture (10 mL total volume) in a suitable vessel containing 100 mM PBS (pH 8.0).

  • To the buffer, add potassium cyclopropylglyoxylate (4 mmol), ammonium formate (12 mmol), and NAD+ (4 mg).

  • Add the lyophilized E. coli (TLK) cells (75 mg) to initiate the reaction.

  • Incubate the mixture at 40 °C with agitation.

  • Monitor the formation of (S)-cyclopropylglycine at different time intervals by taking aliquots of the reaction solution. The product can be quantified using a ninhydrin colorimetric assay or by HPLC.

  • The reaction is typically complete within 6 hours.

  • Upon completion, the product can be isolated and purified using standard techniques for amino acids, such as ion-exchange chromatography.

Conclusion

Novel cyclopropyl amino acids represent a powerful tool in the arsenal of medicinal chemists. Their unique structural and conformational properties offer significant advantages in the design of therapeutics with improved potency, selectivity, and metabolic stability. The synthetic methodologies outlined in this guide, particularly asymmetric catalytic approaches and biocatalysis, provide efficient and stereoselective routes to these valuable building blocks. As our understanding of their conformational influence and synthetic accessibility continues to grow, cyclopropyl amino acids are poised to play an increasingly important role in the development of next-generation pharmaceuticals.

References

In-Depth Technical Guide: Theoretical Studies of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies of 3-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic β-amino acid of interest in medicinal chemistry and drug development. Due to the scarcity of direct theoretical and experimental data for this specific molecule in publicly accessible literature, this guide leverages data from the closely related and well-studied 1-aminocyclopropanecarboxylic acid as a comparative model for its structural and conformational properties. This document outlines plausible synthetic routes based on established methodologies for analogous compounds, details hypothetical experimental and computational protocols, and discusses the anticipated conformational behavior and potential biological significance of this compound. The inclusion of detailed protocols and visualizations aims to facilitate further research and application of this unique amino acid.

Introduction

This compound is a fascinating molecule that incorporates two key structural motifs: a β-amino acid backbone and a cyclopropyl group. The β-amino acid structure provides a scaffold that can influence peptide secondary structures and offer resistance to enzymatic degradation, making it a valuable component in the design of peptidomimetics and other bioactive compounds. The cyclopropyl ring, a small, highly strained carbocycle, imposes significant conformational constraints on adjacent functionalities. This conformational rigidity is a powerful tool in rational drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.

The theoretical study of such molecules is crucial for understanding their intrinsic properties, predicting their behavior in biological systems, and guiding synthetic efforts. This guide aims to provide a foundational understanding of this compound by examining its probable structure, outlining potential synthetic pathways, and discussing its expected conformational landscape.

Theoretical Studies and Conformational Analysis

Comparative Analysis with 1-Aminocyclopropanecarboxylic Acid

Theoretical investigations of 1-aminocyclopropanecarboxylic acid have been performed using Density Functional Theory (DFT) and ab initio methods.[1][2] These studies have elucidated the preferred conformations and geometric parameters of the molecule. The cyclopropyl ring significantly restricts the torsional angles of the amino and carboxylic acid groups. A study by Badawi investigated the structural stability of ACC at the DFT-B3LYP/6-311G(**) level of theory, predicting a conformational equilibrium between cis-syn and trans-syn forms.[1]

The following tables present calculated geometric parameters for the low-energy trans-syn conformer of 1-aminocyclopropanecarboxylic acid, which can serve as a reference for understanding the geometry of the cyclopropyl moiety in this compound.

Table 1: Calculated Bond Lengths for 1-Aminocyclopropanecarboxylic Acid (trans-syn conformer) [1]

BondBond Length (Å)
C1-C21.515
C1-C31.515
C2-C31.550
C1-C(O)OH1.530
C1-NH21.470
C=O1.210
C-OH1.355
O-H0.970
N-H1.015

Table 2: Calculated Bond Angles for 1-Aminocyclopropanecarboxylic Acid (trans-syn conformer) [1]

AngleBond Angle (°)
C2-C1-C361.5
C2-C1-C(O)OH118.5
C3-C1-C(O)OH118.5
C2-C1-NH2117.5
C3-C1-NH2117.5
C(O)OH-C1-NH2110.0
C1-C-O125.0
C1-C-OH112.0
O=C-OH123.0
C1-N-H111.0
H-N-H106.0

Table 3: Calculated Dihedral Angles for 1-Aminocyclopropanecarboxylic Acid (trans-syn conformer) [1]

Dihedral AngleAngle (°)
H-N-C1-C260.0
H-N-C1-C3-60.0
H-O-C-C1180.0
O=C-C1-N0.0

The key takeaway from this data is the significant influence of the cyclopropyl ring on the geometry of the attached functional groups. Similar constraints are expected in this compound, leading to a restricted set of low-energy conformations. The bond lengths and angles within the cyclopropyl ring itself will be largely conserved.

Conformational Preferences of this compound

The presence of the additional methylene group in the propanoic acid chain of this compound introduces more rotational freedom compared to ACC. However, the bulky cyclopropyl group will still sterically hinder rotation around the Cα-Cβ and Cβ-Cγ bonds. The preferred conformations will likely orient the amino and carboxylic acid groups to minimize steric clash with the cyclopropyl ring. Computational modeling, such as DFT calculations, would be necessary to definitively determine the lowest energy conformers and the rotational barriers between them.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of β-amino acids and cyclopropylamines.[3][4][5][6]

Proposed Synthesis Pathway: Michael Addition to a Cyclopropyl Acrylate Derivative

A common and effective method for the synthesis of β-amino acids is the Michael addition of an amine to an α,β-unsaturated carbonyl compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropyl_acrylic_acid 3-Cyclopropylacrylic acid Cyclopropanecarboxaldehyde->Cyclopropyl_acrylic_acid Knoevenagel condensation Malonic_acid Malonic acid Malonic_acid->Cyclopropyl_acrylic_acid Ammonia Ammonia Target_Molecule This compound Ammonia->Target_Molecule Cyclopropyl_acrylate Ethyl 3-cyclopropylacrylate Cyclopropyl_acrylic_acid->Cyclopropyl_acrylate Esterification Cyclopropyl_acrylate->Target_Molecule Michael Addition (with Ammonia)

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 3-Cyclopropylacrylic acid (Knoevenagel Condensation)

  • Materials: Cyclopropanecarboxaldehyde, malonic acid, pyridine, piperidine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropanecarboxaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-cyclopropylacrylic acid.

Step 2: Esterification of 3-Cyclopropylacrylic acid

  • Materials: 3-Cyclopropylacrylic acid, ethanol, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 3-cyclopropylacrylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the ethyl 3-cyclopropylacrylate with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify by distillation or column chromatography if necessary.

Step 3: Michael Addition of Ammonia

  • Materials: Ethyl 3-cyclopropylacrylate, concentrated aqueous ammonia.

  • Procedure:

    • In a sealed pressure vessel, dissolve ethyl 3-cyclopropylacrylate in a large excess of concentrated aqueous ammonia.

    • Heat the mixture at a temperature between 80-100 °C for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and remove the excess ammonia and water under reduced pressure.

    • The resulting crude product will be a mixture of the β-amino ester and the corresponding amide.

    • Hydrolyze the crude mixture with aqueous acid (e.g., 6M HCl) at reflux to obtain the hydrochloride salt of this compound.

    • Neutralize the solution with a base (e.g., sodium hydroxide or an ion-exchange resin) to the isoelectric point to precipitate the free amino acid.

    • Filter, wash with cold water and ethanol, and dry to obtain the final product.

Computational Protocol for Theoretical Studies

For researchers wishing to perform their own theoretical calculations on this compound, the following protocol using Density Functional Theory (DFT) is recommended.

Computational_Workflow cluster_input Input Preparation cluster_calc Calculations cluster_output Output Analysis Build_Molecule Build 3D Structure of This compound Choose_Method Select DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) Build_Molecule->Choose_Method Geom_Opt Geometry Optimization Choose_Method->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Conform_Search Conformational Search Geom_Opt->Conform_Search Analyze_Geom Analyze Optimized Geometry (Bond lengths, angles, dihedrals) Geom_Opt->Analyze_Geom Analyze_Freq Verify Minimum Energy Structure (No imaginary frequencies) Freq_Calc->Analyze_Freq Analyze_Conform Identify Low-Energy Conformers Conform_Search->Analyze_Conform

Caption: Workflow for theoretical calculations.

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Method Selection: Choose a suitable level of theory. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p), which includes diffuse functions and polarization functions for better accuracy.

  • Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

  • Conformational Analysis: To explore the conformational landscape, a systematic or stochastic conformational search can be performed. This involves rotating the rotatable bonds and performing geometry optimizations on the resulting structures to identify all low-energy conformers.

Potential Biological Activity and Applications

While specific biological activity data for this compound is limited, its structural features suggest several potential applications in drug discovery.

  • Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures, such as turns or helices, and can enhance metabolic stability by resisting proteolysis.

  • GABA Analogues: As a β-amino acid, it could potentially act as a GABA (γ-aminobutyric acid) analogue. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used as anticonvulsants, anxiolytics, and muscle relaxants. The conformational rigidity of the cyclopropyl group could lead to selective interactions with GABA receptors or metabolizing enzymes.

  • Enzyme Inhibitors: The unique shape and electronic properties of the cyclopropyl group can be exploited to design specific enzyme inhibitors.

The following diagram illustrates the potential interaction of a peptide containing this compound with a hypothetical receptor, highlighting how the constrained conformation can lead to specific binding.

Signaling_Pathway cluster_interaction Molecular Interaction cluster_response Cellular Response Peptide Peptide with This compound Receptor Target Receptor Peptide->Receptor Specific Binding (Conformationally constrained) Signaling Downstream Signaling Cascade Receptor->Signaling Activation/Inhibition Response Biological Response Signaling->Response

Caption: Hypothetical receptor interaction pathway.

Conclusion

This compound represents a promising but underexplored building block for medicinal chemistry and drug design. Although direct theoretical and experimental data are sparse, this guide provides a solid foundation for future research by leveraging data from analogous compounds and outlining robust synthetic and computational protocols. The conformational constraints imposed by the cyclopropyl group, combined with the peptidomimetic potential of the β-amino acid scaffold, make this molecule a compelling target for further investigation. The methodologies and theoretical considerations presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this unique amino acid.

References

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, the specific mechanism of action for 3-Amino-3-cyclopropylpropanoic acid has not been extensively characterized in publicly available scientific literature. Consequently, this document serves as a technical guide outlining the hypothesized mechanisms based on its structural characteristics as a GABA analogue and provides a roadmap for its experimental elucidation.

Introduction

This compound is a conformationally restricted analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structure, featuring a cyclopropyl group at the β-position, suggests potential interactions with components of the GABAergic system, including receptors, transporters, and metabolic enzymes. Understanding the precise molecular interactions of this compound is crucial for evaluating its potential as a therapeutic agent for neurological disorders. This guide details the putative mechanisms of action and provides a comprehensive overview of the experimental strategies required for their validation.

Hypothesized Mechanisms of Action

Based on its structural similarity to GABA, this compound is likely to exert its effects through one or more of the following mechanisms:

  • GABA Receptor Modulation: The primary hypothesis is that the compound acts as a ligand for GABA receptors.

    • GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. This compound could act as an agonist, antagonist, or allosteric modulator at these receptors.

    • GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. The compound might function as an agonist or antagonist at these sites.

  • Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft, the compound could potentiate GABAergic neurotransmission. There are four known GABA transporters (GAT1, GAT2, GAT3, and BGT1).

  • Modulation of GABA-metabolizing Enzymes:

    • GABA aminotransferase (GABA-T): Inhibition of this enzyme would prevent the degradation of GABA, leading to increased GABA levels.

    • Succinic semialdehyde dehydrogenase (SSADH): Inhibition of this enzyme, which is involved in the further metabolism of the GABA degradation product, could also indirectly affect GABA levels.

The cyclopropyl moiety may confer selectivity for specific receptor subtypes or transporter isoforms and could influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.

Proposed Experimental Workflow for Elucidation of Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is proposed. The following workflow outlines the key stages of investigation.

experimental_workflow cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vivo Validation Receptor Binding Assays Receptor Binding Assays Electrophysiology Electrophysiology Receptor Binding Assays->Electrophysiology Identified Target Enzyme Inhibition Assays Enzyme Inhibition Assays Microdialysis Microdialysis Enzyme Inhibition Assays->Microdialysis Confirmed Inhibition Transporter Uptake Assays Transporter Uptake Assays Transporter Uptake Assays->Microdialysis Confirmed Inhibition Animal Models of Disease Animal Models of Disease Electrophysiology->Animal Models of Disease Functional Effect Second Messenger Assays Second Messenger Assays Second Messenger Assays->Animal Models of Disease Signaling Pathway

Caption: A tiered experimental workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

Tier 1: Primary Target Identification

Objective: To determine the binding affinity of this compound for GABAA and GABAB receptors.

Protocol Outline (GABAA Receptor Binding):

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Assay Buffer: Use a Tris-HCl buffer (pH 7.4) at 4°C.

  • Radioligand: Utilize a high-affinity GABAA receptor agonist or antagonist radioligand, such as [3H]muscimol or [3H]SR-95531.

  • Incubation: Incubate the brain membranes with the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol Outline (GABAB Receptor Binding):

  • Membrane Preparation: As described for GABAA receptors.

  • Assay Buffer: Use a Tris-HCl buffer (pH 7.4) containing MgCl2 and CaCl2 at 4°C.

  • Radioligand: Employ a selective GABAB receptor radioligand, such as [3H]GABA (in the presence of a GABAA receptor antagonist to block binding to GABAA sites) or a specific GABAB antagonist like [3H]CGP54626.

  • Incubation, Separation, Quantification, and Data Analysis: As described for GABAA receptor binding.

Objective: To assess the inhibitory potential of the compound on GABA-T and SSADH.

Protocol Outline (GABA-T Inhibition):

  • Enzyme Source: Use purified GABA-T or a mitochondrial fraction from brain tissue.

  • Substrates: GABA and α-ketoglutarate.

  • Assay Principle: Measure the production of glutamate or succinic semialdehyde. This can be done using a variety of methods, including spectrophotometric or fluorometric assays coupled to a dehydrogenase.

  • Procedure: Incubate the enzyme with its substrates in the presence of varying concentrations of this compound.

  • Data Analysis: Determine the IC50 value for the inhibition of enzyme activity.

Tier 2: Functional Characterization

Objective: To characterize the functional effects of this compound on neuronal activity, assuming it binds to a GABA receptor.

Protocol Outline (Patch-Clamp Electrophysiology on Cultured Neurons or Brain Slices):

  • Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording: Perform whole-cell patch-clamp recordings from individual neurons.

  • Application: Apply GABA or a known GABA receptor agonist to elicit a baseline current. Then, co-apply the test compound with the agonist to assess for potentiation or inhibition, or apply the compound alone to test for direct agonist or antagonist activity.

  • Data Analysis: Measure changes in current amplitude, frequency of spontaneous postsynaptic currents, and other electrophysiological parameters to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To determine if this compound modulates GABAB receptor-mediated signaling pathways.

Protocol Outline (cAMP Assay):

  • Cell Line: Use a cell line stably expressing recombinant GABAB receptors (GABAB1 and GABAB2 subunits).

  • Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Treatment: Co-treat the cells with a known GABAB agonist (e.g., baclofen) and varying concentrations of this compound.

  • Measurement: Measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine if the compound mimics (agonist) or blocks (antagonist) the effect of the known agonist on cAMP levels.

Hypothetical Signaling Pathway

Should this compound be identified as a GABAB receptor agonist, it would be expected to activate the following signaling cascade:

GABAB_pathway 3-Amino-3-cyclopropylpropanoic_acid 3-Amino-3-cyclopropylpropanoic_acid GABAB_Receptor GABAB_Receptor 3-Amino-3-cyclopropylpropanoic_acid->GABAB_Receptor Binds to G_Protein Gαi/o GABAB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel K+ Channel G_Protein->GIRK_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces cAMP_decrease cAMP ↓ K_efflux K+ Efflux GIRK_Channel->K_efflux Ca_influx_inhibition Ca2+ Influx ↓ Ca_Channel->Ca_influx_inhibition

Caption: Hypothesized GABAB receptor-mediated signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table provides a template for summarizing the key quantitative data that would be obtained from the proposed experiments.

TargetAssay TypeParameterValue
GABAA ReceptorRadioligand Binding ([3H]muscimol)Ki (µM)To be determined
GABAB ReceptorRadioligand Binding ([3H]GABA)Ki (µM)To be determined
GABA Transporter 1 (GAT1)[3H]GABA UptakeIC50 (µM)To be determined
GABA AminotransferaseEnzyme ActivityIC50 (µM)To be determined
GABAB ReceptorcAMP AccumulationEC50 (µM)To be determined
GABAA ReceptorPatch-Clamp ElectrophysiologyEC50 (µM)To be determined

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural analogy to GABA strongly suggests activity within the GABAergic system. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers and drug development professionals to systematically characterize its pharmacological profile. The discovery of a novel, selective modulator of the GABAergic system holds significant promise for the development of new treatments for a range of neurological and psychiatric disorders. Further investigation into this and related compounds is therefore highly warranted.

Unraveling the Therapeutic Potential of 3-Amino-3-cyclopropylpropanoic Acid: A Guide to Putative Targets and Future Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific data regarding the direct therapeutic targets of 3-Amino-3-cyclopropylpropanoic acid. As of this writing, there are no publicly available studies detailing its binding affinities, in vivo efficacy for specific indications, or well-defined mechanisms of action. This guide, therefore, aims to provide a comprehensive overview of potential therapeutic avenues based on the known pharmacology of structurally related compounds and general principles of medicinal chemistry involving cyclopropane-containing molecules. The information presented herein should be considered a roadmap for future research rather than a definitive statement of the compound's biological activity.

Introduction

This compound is a non-proteinogenic β-amino acid characterized by the presence of a cyclopropyl group. This structural feature is of significant interest in medicinal chemistry as the cyclopropyl ring can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. While the specific therapeutic applications of this compound remain to be elucidated, the broader class of cyclopropane-containing amino acids has been explored for a variety of therapeutic purposes, primarily as enzyme inhibitors and as modulators of neurotransmitter receptors.

Hypothetical Therapeutic Targets

Based on the pharmacology of structurally analogous compounds, several potential therapeutic targets for this compound can be postulated. These hypotheses provide a foundation for initial biological screening and target identification efforts.

GABA Receptor Modulation

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that it may interact with GABA receptors (GABA-A and GABA-B). While some chlorinated aryl derivatives of 3-aminopropanoic acid have been shown to be weak antagonists at GABA-B receptors, the specific activity of the cyclopropyl derivative is unknown.

Potential Signaling Pathway:

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABAB_R GABA-B Receptor GABA->GABAB_R Binds G_protein G-protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Compound This compound (Hypothetical Antagonist) Compound->GABAB_R Blocks?

Caption: Hypothetical antagonism of the GABA-B receptor signaling pathway.

Enzyme Inhibition

Cyclopropane-containing molecules are known to act as inhibitors of various enzymes. The strained ring system can participate in unique binding interactions within an enzyme's active site. A related compound, L-cyclopropylalanine, has been identified as an inhibitor of α-isopropylmalate synthase, an enzyme in the leucine biosynthesis pathway of fungi and bacteria, suggesting potential antibiotic applications. It is plausible that this compound could inhibit other enzymes, such as proteases or aminotransferases.

Potential Mechanism:

Enzyme_Inhibition Substrate Endogenous Substrate Enzyme Target Enzyme (e.g., Protease, Aminotransferase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Compound This compound (Hypothetical Inhibitor) Compound->Enzyme Competitively or non-competitively binds

Caption: A generalized model of potential enzyme inhibition.

Data Presentation: A Template for Future Findings

As no quantitative data currently exists for this compound, the following tables are provided as templates for organizing future experimental results.

Table 1: Receptor Binding Affinity Profile

Receptor TargetLigandKi (nM)Assay TypeCell Line/TissueReference
e.g., GABA-B[³H]CGP54626TBDRadioligand BindingCHO-hGABA-BTBD
e.g., NMDA[³H]CGP39653TBDRadioligand BindingRat cortical membranesTBD
..................

TBD: To be determined.

Table 2: Enzyme Inhibition Profile

Enzyme TargetSubstrateIC50 (µM)Mechanism of InhibitionAssay MethodReference
e.g., GABA-TGABATBDTBDSpectrophotometricTBD
e.g., Cathepsin KZ-FR-AMCTBDTBDFluorometricTBD
..................

TBD: To be determined.

Experimental Protocols: A Roadmap for Target Identification

To elucidate the therapeutic targets of this compound, a systematic experimental approach is required. The following outlines key experimental workflows.

Workflow for Target Identification and Validation:

Experimental_Workflow Start Start: this compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, neurite outgrowth) Start->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., receptor binding panels, enzyme inhibition assays) Start->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Deconvolution If phenotypic hit Hypothesis_Generation Hypothesis Generation Hit_Identification->Hypothesis_Generation If target-based hit Target_Deconvolution->Hypothesis_Generation Target_Validation Target Validation (e.g., siRNA/CRISPR, in vivo models) Hypothesis_Generation->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: A proposed workflow for identifying and validating therapeutic targets.

Detailed Methodologies (Templates)

1. Radioligand Binding Assay for GABA-B Receptor:

  • Objective: To determine the binding affinity of this compound for the human GABA-B receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human GABA-B1b and GABA-B2 subunits.

    • [³H]CGP54626 (radioligand).

    • GABA (positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, [³H]CGP54626, and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the test compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding and determine the IC₅₀ and Kᵢ values for the test compound.

2. Enzyme Inhibition Assay for a Generic Protease:

  • Objective: To assess the inhibitory activity of this compound against a model protease.

  • Materials:

    • Purified protease (e.g., Trypsin, Cathepsin K).

    • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).

    • A known protease inhibitor (positive control).

    • Assay buffer (specific to the enzyme).

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the enzyme and either buffer, the positive control inhibitor, or the test compound.

    • Pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction velocities and determine the IC₅₀ value for the test compound.

Conclusion and Future Directions

While the therapeutic potential of this compound is currently undefined, its unique chemical structure warrants further investigation. The hypothetical targets and experimental frameworks presented in this guide offer a starting point for researchers to systematically explore its pharmacological profile. Future studies should focus on broad-based screening to identify initial hits, followed by rigorous target validation and mechanism of action studies. Such a data-driven approach will be crucial in determining whether this compound or its derivatives hold promise as novel therapeutic agents. The conformational rigidity and metabolic stability often conferred by the cyclopropyl group make this an intriguing scaffold for drug discovery.

An In-depth Technical Guide to 3-Amino-3-cyclopropylpropanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-cyclopropylpropanoic acid and its derivatives represent a compelling class of conformationally constrained β-amino acids with significant potential in medicinal chemistry. The incorporation of a cyclopropyl ring introduces unique stereochemical and electronic properties, making these compounds attractive scaffolds for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, pharmacology, and potential drug development applications of these compounds, with a particular focus on their interaction with the γ-aminobutyric acid type B (GABA-B) receptor. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on analogous structures and relevant methodologies to serve as a valuable resource for researchers in the field.

Introduction

β-Amino acids are crucial components of various natural products and have garnered significant interest in pharmaceutical research due to their unique structural features and biological activities. The incorporation of a cyclopropyl moiety into the β-amino acid scaffold, as seen in this compound, imparts conformational rigidity and can significantly influence binding affinity and selectivity for biological targets.[1][2] The cyclopropyl group can enhance metabolic stability, improve brain permeability, and reduce off-target effects, making it a valuable functional group in drug design.[1][2]

This guide will explore the synthetic strategies for accessing these chiral molecules, their pharmacological properties, particularly as modulators of the GABA-B receptor, and their potential for development into therapeutic agents for a range of neurological and psychiatric disorders.

Synthesis of this compound and Derivatives

A plausible synthetic approach could involve the olefination of cyclopropanone surrogates followed by an aza-Michael reaction.[3] This method allows for the creation of highly enantioenriched β-amino acid derivatives with good diastereocontrol.[3]

Representative Experimental Protocol: Asymmetric Synthesis of a Cyclopropane β-Amino Acid Derivative[3]

This protocol describes a general method for the synthesis of a cyclopropane β-amino acid derivative via olefination of a cyclopropanone surrogate and a subsequent aza-Michael addition.

Materials:

  • 1-Sulfonylcyclopropanol (starting material)

  • Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Amine nucleophile (e.g., Benzylamine)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Wittig Olefination: To a solution of the 1-sulfonylcyclopropanol in CH₂Cl₂ at room temperature is added the stabilized phosphorus ylide. The reaction is stirred until complete consumption of the starting material as monitored by thin-layer chromatography (TLC).

  • Solvent Evaporation: The solvent is removed under reduced pressure.

  • Aza-Michael Addition: The crude alkylidenecyclopropane is dissolved in MeOH, and the amine nucleophile is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, dried over MgSO₄, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired enantioenriched trans-β-cyclopropyl-β-amino acid derivative.

Note: The enantiomeric excess of the final product is dependent on the enantiomeric purity of the starting 1-sulfonylcyclopropanol.

Below is a workflow diagram illustrating a general synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Cyclopropanone\nSurrogate Cyclopropanone Surrogate Wittig\nOlefination Wittig Olefination Cyclopropanone\nSurrogate->Wittig\nOlefination Phosphorus\nYlide Phosphorus Ylide Phosphorus\nYlide->Wittig\nOlefination Amine\nNucleophile Amine Nucleophile Aza-Michael\nAddition Aza-Michael Addition Amine\nNucleophile->Aza-Michael\nAddition Alkylidenecyclopropane\nIntermediate Alkylidenecyclopropane Intermediate Wittig\nOlefination->Alkylidenecyclopropane\nIntermediate Enantioenriched\nCyclopropane\nβ-Amino Acid\nDerivative Enantioenriched Cyclopropane β-Amino Acid Derivative Aza-Michael\nAddition->Enantioenriched\nCyclopropane\nβ-Amino Acid\nDerivative Alkylidenecyclopropane\nIntermediate->Aza-Michael\nAddition

A generalized workflow for the synthesis of cyclopropane β-amino acid derivatives.

Pharmacology at the GABA-B Receptor

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission in the central nervous system. They are heterodimers composed of GABA-B1 and GABA-B2 subunits. Agonist binding to the GABA-B1 subunit triggers a conformational change that leads to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

While specific quantitative binding data such as IC₅₀ or Kᵢ values for this compound and its derivatives at the GABA-B receptor are not available in the public domain, the structural analogy to known GABA-B receptor agonists suggests that these compounds are likely to interact with this receptor. The conformational constraint imposed by the cyclopropyl ring could lead to enhanced potency and/or selectivity compared to more flexible analogs.

GABA-B Receptor Signaling Pathway

The activation of GABA-B receptors initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABA-B\nReceptor GABA-B Receptor G-protein\n(Gi/o) G-protein (Gi/o) GABA-B\nReceptor->G-protein\n(Gi/o) activates G-protein\n(Gi/o)->Gα Gβγ Gβγ G-protein\n(Gi/o)->Gβγ Adenylyl\nCyclase Adenylyl Cyclase cAMP cAMP Adenylyl\nCyclase->cAMP converts ATP to K+ Channel\n(GIRK) K+ Channel (GIRK) K+ Efflux K+ Efflux K+ Channel\n(GIRK)->K+ Efflux Ca2+ Channel Ca2+ Channel Inhibition of\nCa2+ Influx Inhibition of Ca2+ Influx Ca2+ Channel->Inhibition of\nCa2+ Influx Agonist\n(e.g., this compound) Agonist (e.g., this compound) Agonist\n(e.g., this compound)->GABA-B\nReceptor Gα->Adenylyl\nCyclase inhibits Gβγ->K+ Channel\n(GIRK) activates Gβγ->Ca2+ Channel inhibits ATP ATP ATP->Adenylyl\nCyclase Neuronal\nHyperpolarization Neuronal Hyperpolarization K+ Efflux->Neuronal\nHyperpolarization Reduced\nNeurotransmitter\nRelease Reduced Neurotransmitter Release Inhibition of\nCa2+ Influx->Reduced\nNeurotransmitter\nRelease

Canonical GABA-B receptor signaling pathway.
Representative Experimental Protocol: GABA-B Receptor Binding Assay

To determine the binding affinity of novel compounds for the GABA-B receptor, a competitive radioligand binding assay is commonly employed.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • [³H]GABA or a specific [³H]-labeled GABA-B antagonist (e.g., [³H]CGP54626) as the radioligand

  • Unlabeled GABA or a known GABA-B receptor ligand (for determining non-specific binding)

  • Test compounds (this compound derivatives) at various concentrations

  • Assay buffer (e.g., Tris-HCl with Mg²⁺ and Ca²⁺)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brains according to standard protocols.

  • Assay Setup: In test tubes, combine the rat brain membranes, the [³H]-radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Drug Development Potential

The unique structural features of this compound and its derivatives make them promising candidates for drug development, particularly for disorders involving the GABAergic system.

Therapeutic Targets

Given their presumed activity at GABA-B receptors, these compounds could be explored for the treatment of:

  • Spasticity: Baclofen, a GABA-B agonist, is a first-line treatment for spasticity. Novel analogs could offer improved efficacy or side-effect profiles.

  • Anxiety and Depression: Modulation of GABA-B receptors has been implicated in the pathophysiology of anxiety and mood disorders.

  • Addiction: Preclinical studies have shown that GABA-B receptor agonists can reduce drug-seeking behavior and relapse.[4]

  • Pain: GABA-B receptors are involved in the modulation of nociceptive pathways.

The introduction of the cyclopropyl group can favorably impact pharmacokinetic properties, potentially leading to drugs with better oral bioavailability and central nervous system penetration.[1][2]

Preclinical Data Summary

While specific preclinical data for this compound is not available, the broader class of GABA-B agonists has been extensively studied. The following table summarizes the types of preclinical data that would be essential for advancing a novel cyclopropyl-containing GABA-B receptor agonist.

Parameter Description Typical Assays
In Vitro Potency Concentration required to elicit a half-maximal response at the GABA-B receptor.Radioligand binding assays (Kᵢ), functional assays (EC₅₀) such as GTPγS binding or measurement of cAMP levels.
Selectivity Binding affinity for GABA-B receptors versus other receptors (e.g., GABA-A, glutamate receptors).Receptor binding panels.
In Vitro ADME Absorption, Distribution, Metabolism, and Excretion properties.Caco-2 permeability assays, metabolic stability in liver microsomes, plasma protein binding.
In Vivo Efficacy Demonstration of therapeutic effect in animal models of disease.Models of spasticity (e.g., spinal cord injury models), anxiety (e.g., elevated plus maze), addiction (e.g., self-administration models).
Pharmacokinetics The time course of drug absorption, distribution, metabolism, and excretion in a living organism.Measurement of drug concentrations in plasma and brain tissue over time following administration.
Safety/Tolerability Assessment of potential adverse effects.Acute and chronic toxicity studies, behavioral observations (e.g., rotarod test for motor coordination).

Conclusion

This compound and its derivatives are a promising, yet underexplored, class of compounds. Their rigidified structure holds the potential for developing potent and selective modulators of the GABA-B receptor with improved drug-like properties. While a significant amount of research is still required to fully elucidate their therapeutic potential, the synthetic strategies and pharmacological evaluation methods outlined in this guide provide a solid foundation for future investigations. Further research focused on the efficient asymmetric synthesis of these compounds and a thorough characterization of their pharmacological profile is warranted to unlock their potential as novel therapeutic agents.

References

Methodological & Application

Synthesis of 3-Amino-3-cyclopropylpropanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 3-Amino-3-cyclopropylpropanoic acid, a valuable building block in drug discovery and development. This β-amino acid, incorporating a cyclopropyl group, offers unique conformational constraints and metabolic stability, making it an attractive component for peptidomimetics and other bioactive molecules. The protocol outlined below is intended for researchers, scientists, and drug development professionals.

Introduction

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The incorporation of a cyclopropane ring into the amino acid backbone, as in this compound, further rigidifies the structure, which can lead to enhanced binding affinity and selectivity for biological targets. This protocol details a two-step synthesis involving an aza-Michael addition of ammonia to an ethyl cyclopropylideneacetate precursor, followed by hydrolysis of the resulting ester.

Synthetic Workflow Overview

The synthesis of this compound is achieved through a two-stage process. The first stage involves the formation of the ethyl ester intermediate via an aza-Michael addition. The second stage is the hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Stage 1: Aza-Michael Addition cluster_1 Stage 2: Hydrolysis Ethyl_cyclopropylideneacetate Ethyl cyclopropylideneacetate Ethyl_3_amino_3_cyclopropylpropanoate Ethyl 3-amino-3- cyclopropylpropanoate Ethyl_cyclopropylideneacetate->Ethyl_3_amino_3_cyclopropylpropanoate Aza-Michael Addition Ammonia Ammonia Ammonia->Ethyl_3_amino_3_cyclopropylpropanoate Final_Product 3-Amino-3-cyclopropylpropanoic acid Ethyl_3_amino_3_cyclopropylpropanoate->Final_Product Acid or Base Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-amino-3-cyclopropylpropanoate

This procedure is adapted from a general method for the addition of ammonia to a cyclopropyl-activated ester.

Materials:

  • Ethyl cyclopropylcarbonylacetate (1 equivalent)

  • Toluene, dry

  • Ammonia gas

  • p-Toluenesulfonic acid (catalytic amount)

  • Water separator apparatus

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve ethyl cyclopropylcarbonylacetate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in dry toluene.

  • Saturate the solution with ammonia gas at room temperature while stirring.

  • After saturation, allow the mixture to stand overnight at room temperature.

  • Equip the flask with a water separator and a reflux condenser. Heat the mixture to reflux and continue to introduce a steady stream of ammonia gas for 8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature overnight.

  • Filter the mixture to remove any solid byproducts.

  • Concentrate the toluene solution under reduced pressure.

  • Purify the residue by high-vacuum distillation to remove any unreacted starting material, yielding ethyl 3-amino-3-cyclopropylpropanoate.

Stage 2: Hydrolysis of Ethyl 3-amino-3-cyclopropylpropanoate

This is a general procedure for the hydrolysis of a β-amino ester.

Materials:

  • Ethyl 3-amino-3-cyclopropylpropanoate (1 equivalent)

  • Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 2 M NaOH)

  • Standard glassware for hydrolysis

Acid-Catalyzed Hydrolysis Procedure:

  • To a round-bottom flask, add ethyl 3-amino-3-cyclopropylpropanoate (1.0 eq) and an excess of aqueous hydrochloric acid (e.g., 6 M).

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a base (e.g., aqueous NaOH or NH4OH) to a pH of approximately 7. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or acetone.

  • Dry the product under vacuum to yield this compound.

Base-Catalyzed Hydrolysis Procedure:

  • In a round-bottom flask, dissolve ethyl 3-amino-3-cyclopropylpropanoate (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add an excess of aqueous sodium hydroxide (e.g., 2 M).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 7. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

StepProductTypical YieldPurityAnalytical MethodReference
1. Aza-Michael AdditionEthyl 3-amino-3-cyclopropylpropanoate~24%DistilledDistillation[1]
2. Hydrolysis of a β-amino phenylpropionate(R)-3-Amino-3-(p-methoxyphenyl)propionic acid63-69%~85%Crystallization

Note: The yield for the aza-Michael addition is reported for a related acrylate and may vary for the propanoate. The hydrolysis yield is for a different, but structurally related, β-amino acid and serves as an estimate. Optimization of reaction conditions is recommended to improve yields.

Concluding Remarks

This application note provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions, including catalyst, solvent, temperature, and reaction time, to enhance the yield and purity of the final product. The unique structural features of this amino acid make it a valuable tool for the design and synthesis of novel therapeutic agents.

References

Enantioselective Synthesis of 3-Amino-3-cyclopropylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Amino-3-cyclopropylpropanoic acid, a valuable building block in medicinal chemistry due to its constrained cyclopropyl moiety. The following sections outline two prominent and effective methods: Asymmetric Cyclopropanation using a Ruthenium (Salen) catalyst and a diastereoselective Aza-Michael addition.

Method 1: Asymmetric Cyclopropanation via (Salen)Ru(II) Catalysis

This method establishes the chirality of the cyclopropane ring early in the synthesis, leading to trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivity. The overall synthesis spans five steps.[1]

Signaling Pathway and Logic

The synthesis begins with commercially available starting materials and proceeds through a key asymmetric cyclopropanation step catalyzed by a chiral (Salen)Ru(II) complex. Subsequent functional group manipulations yield the target β-amino acid.

start Starting Materials step1 Formation of α,β-unsaturated ester start->step1 step2 Asymmetric Cyclopropanation ((Salen)Ru(II) catalyst) step1->step2 step3 Saponification step2->step3 step4 Curtius Rearrangement step3->step4 step5 Hydrolysis step4->step5 product 3-Amino-3-cyclopropyl- propanoic acid step5->product

Caption: Workflow for the (Salen)Ru(II) catalyzed synthesis.

Experimental Protocol

A detailed, step-by-step protocol for this multi-step synthesis is crucial for reproducibility. The key asymmetric cyclopropanation is highlighted below.

Key Step: Asymmetric Cyclopropanation

  • Catalyst Preparation: The chiral (Salen)Ru(II) catalyst is prepared according to literature procedures.

  • Reaction Setup: A solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., dichloromethane) is prepared in a flame-dried flask under an inert atmosphere.

  • Addition of Catalyst and Reagents: The (Salen)Ru(II) catalyst (typically 1-5 mol%) is added, followed by the diazo reagent (e.g., ethyl diazoacetate, 1.1 eq) via syringe pump over several hours at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the cyclopropyl ester.

Quantitative Data
StepProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
Asymmetric CyclopropanationProtected cyclopropyl ester85-95>95>20:1 (trans:cis)
Overall (5 steps)This compound~60>95>20:1 (trans:cis)

Method 2: Diastereoselective Aza-Michael Addition

This expedient approach utilizes a telescopic aza-Michael reaction on a pre-formed electrophilic alkylidenecyclopropane.[2] This method is noted for its operational simplicity and high diastereocontrol, yielding highly enantioenriched trans-β-cyclopropyl-modified β-alanines.[2]

Experimental Workflow

The synthesis commences with a cyclopropanone surrogate which is converted in situ to a reactive alkylidenecyclopropane. This intermediate then undergoes a diastereoselective aza-Michael addition with a chiral amine or amine equivalent.

start Cyclopropanone Surrogate step1 Olefination (Wittig Reaction) start->step1 intermediate Electrophilic Alkylidenecyclopropane (in situ) step1->intermediate step2 Aza-Michael Addition (Chiral Amine) intermediate->step2 step3 Deprotection step2->step3 product 3-Amino-3-cyclopropyl- propanoic acid step3->product

Caption: Workflow for the Aza-Michael Addition approach.

Experimental Protocol

The following provides a generalized protocol for the key steps of this synthesis.

Telescopic Olefination and Aza-Michael Addition

  • Formation of Alkylidenecyclopropane: To a solution of the cyclopropanone surrogate (e.g., a 1-sulfonylcyclopropanol, 1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), a stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 eq) is added at room temperature. The reaction is typically stirred for 1-2 hours.

  • Aza-Michael Addition: To the crude reaction mixture containing the in situ generated alkylidenecyclopropane, the desired amine nucleophile (e.g., a chiral primary or secondary amine, or potassium phthalimide, 1.5 eq) is added. The reaction may require a protic solvent like methanol to proceed efficiently.

  • Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected β-amino acid derivative.

  • Deprotection: The protecting groups on the amine and carboxylic acid are removed using standard literature procedures to yield the final this compound.

Quantitative Data
Substrate/NucleophileYield (%)Enantiomeric Excess (ee) of Product (%)Diastereomeric Ratio (dr)
Various Alkylidenecyclopropanes and Amines70-90>98Complete trans selectivity
Overall Yield (from cyclopropanone surrogate)50-75>98Complete trans selectivity

Note: The enantiomeric excess of the final product is dependent on the enantiopurity of the starting cyclopropanone surrogate or the chiral auxiliary used in the aza-Michael addition. This method allows for the rapid production of highly enantioenriched β-amino acid derivatives.[2]

Summary and Comparison of Methods

Feature(Salen)Ru(II) Catalyzed CyclopropanationAza-Michael Addition
Key Step Asymmetric cyclopropanationDiastereoselective aza-Michael addition
Stereocontrol High enantioselectivity and diastereoselectivityExcellent diastereoselectivity; ee depends on starting material/auxiliary
Number of Steps 5 steps[1]Fewer steps (telescopic reaction possible)[2]
Advantages Establishes absolute stereochemistry of the cyclopropane ring effectively.Operationally simple, high-yielding, and highly diastereoselective for the trans isomer.[2]
Considerations Requires synthesis of a chiral catalyst.Requires an enantiopure starting material or chiral auxiliary for enantioselectivity.

Both methods provide viable and effective routes to enantiomerically enriched this compound. The choice of method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer required. For direct asymmetric induction, the ruthenium-catalyzed cyclopropanation is a strong choice, while for a more convergent and potentially shorter route, the aza-Michael addition is highly advantageous, provided a source of chirality is available.

References

Application Notes and Protocols for Utilizing 3-Amino-3-cyclopropylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the constrained non-proteinogenic amino acid, 3-Amino-3-cyclopropylpropanoic acid, into synthetic peptides. The unique structural properties of this amino acid offer the potential to modulate peptide conformation, enhance biological activity, and improve metabolic stability, making it a valuable tool in peptidomimetic and drug design.[1][2][3]

Introduction to this compound in Peptide Design

This compound is a β-amino acid characterized by a cyclopropyl ring attached to the β-carbon. This rigid cyclopropyl group significantly restricts the conformational freedom of the peptide backbone, a desirable characteristic in the rational design of peptidomimetics.[3] By locking the peptide into a more defined three-dimensional structure, researchers can investigate structure-activity relationships with greater precision and potentially develop peptides with enhanced receptor affinity and selectivity.[1][2] The incorporation of such unnatural amino acids can also confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[1][3]

Key Applications

The introduction of this compound into peptide sequences can be particularly advantageous in the following areas:

  • Stabilization of Secondary Structures: The conformational constraints imposed by the cyclopropyl ring can help to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher affinity.

  • Improved Metabolic Stability: The unnatural structure of the amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases.[1][3]

  • Development of Novel Peptidomimetics: This amino acid serves as a valuable building block for creating novel peptide mimics with tailored pharmacological properties.[1][2]

Data Presentation: Synthesis Parameters

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes typical parameters for solid-phase peptide synthesis (SPPS) of standard and other constrained amino acids, which can be used as a starting point for optimization. Overall yields for the synthesis of dipeptides using standard Fmoc-amino acids on 2-chlorotrityl chloride resin are typically in the range of 85% to 95%.[4]

ParameterTypical Range/ValueReagent/ConditionReference
Resin 2-Chlorotrityl chloride, Rink AmideSolid Support[4][5][6]
Amino Acid Protection Fmoc (N-terminus)Protecting Group[7][8]
Coupling Reagents HBTU/HOBt, HATU, PyBOP, DIC/OxymaActivation[5][6][7][9]
Base DIPEAActivation[6]
Solvent DMF, DCMReaction Medium[7]
Fmoc Deprotection 20% Piperidine in DMFDeprotection[5][6]
Coupling Time 30 min - 4 hReaction Parameter[4][6][10]
Cleavage Cocktail TFA/TIS/H₂O (e.g., 95:2.5:2.5)Cleavage from Resin[10]
Overall Dipeptide Yield 85-95%Synthesis Outcome[4]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a solid-phase synthesis vessel.[5][10]

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

  • If using a pre-loaded resin, proceed to Protocol 2. If using a resin that requires deprotection of an Fmoc group (e.g., Rink Amide), add a solution of 20% piperidine in DMF and agitate for 20 minutes to remove the Fmoc group.[11]

  • Wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x), and then DMF (3x).

Protocol 2: Fmoc Deprotection
  • To the resin-bound peptide with a terminal Fmoc-protected amino acid, add a solution of 20% piperidine in DMF.[5]

  • Agitate the mixture for 5-10 minutes. For difficult sequences, a second treatment of 5-10 minutes may be necessary.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection. Note: The Kaiser test is not applicable for N-terminal proline residues.[4]

Protocol 3: Coupling of Fmoc-3-Amino-3-cyclopropylpropanoic acid

This protocol utilizes HBTU/HOBt as the coupling reagents, which are commonly used for standard and special amino acid couplings.[9]

  • In a separate vial, dissolve Fmoc-3-Amino-3-cyclopropylpropanoic acid (3 equivalents relative to the resin loading), HOBt (3 equivalents), and HBTU (2.9 equivalents) in DMF.[10]

  • Add DIPEA (4 equivalents) to the solution and pre-activate for 1-2 minutes.[10]

  • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using the Kaiser test; a negative test (colorless or yellowish beads) indicates complete coupling.[4]

  • If the coupling is incomplete after 4 hours, a second coupling with fresh reagents may be required.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[10]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide using analytical techniques such as analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin Resin Preparation (Swelling) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Logical Relationship of Peptidomimetic Design

Peptidomimetic_Design LeadPeptide Lead Peptide (Natural Sequence) SAR Structure-Activity Relationship (SAR) Studies LeadPeptide->SAR UnnaturalAA Incorporate Unnatural Amino Acid (e.g., this compound) SAR->UnnaturalAA ConformationalConstraint Introduce Conformational Constraint UnnaturalAA->ConformationalConstraint Peptidomimetic Designed Peptidomimetic ConformationalConstraint->Peptidomimetic ImprovedProperties Improved Properties: - Higher Affinity - Enhanced Stability - Better Selectivity Peptidomimetic->ImprovedProperties

Caption: Peptidomimetic Design Strategy.

References

Application Notes and Protocols: 3-Amino-3-cyclopropylpropanoic Acid as a Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality.[1][2][3] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[4][5] A PROTAC is composed of three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase ligand, and a linker that connects the two.[2][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[6][7]

While flexible linkers, such as polyethylene glycol (PEG) chains, are commonly used, there is growing interest in the use of rigid linkers to enhance metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[7] 3-Amino-3-cyclopropylpropanoic acid is an attractive building block for rigid linkers due to the conformational constraint imposed by the cyclopropyl group. This application note provides a representative framework for the synthesis and evaluation of PROTACs incorporating a this compound-based linker.

Signaling Pathway and Mechanism of Action

PROTACs operate by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in further degradation cycles.[4][8]

Targeted Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2 E2-Ub E2->Ternary_Complex Ubiquitin Transfer Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC Synthesis Workflow cluster_synthesis Synthesis of PROTAC-Cyc-1 Start This compound Step1 Boc Protection & Esterification Start->Step1 Intermediate1 Boc-protected linker ester Step1->Intermediate1 Step2 Coupling with Pomalidomide derivative Intermediate1->Step2 Intermediate2 Linker-Pomalidomide conjugate Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Intermediate3 Amine-Linker-Pomalidomide Step3->Intermediate3 Step4 Coupling with Warhead-COOH Intermediate3->Step4 Final_PROTAC PROTAC-Cyc-1 Step4->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological Evaluation Workflow cluster_evaluation Biological Evaluation of PROTACs Cell_Culture Cell Culture (Target Protein Expressing Cell Line) Treatment Treat cells with PROTAC (Dose-response and Time-course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Protein_Quant Protein Quantification (BCA Assay) Lysis->Protein_Quant Western_Blot Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis Densitometry and Calculation of DC50 and Dmax Western_Blot->Data_Analysis

References

Applications of 3-Amino-3-cyclopropylpropanoic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Amino-3-cyclopropylpropanoic acid, a cyclopropyl-containing β-amino acid, represents a unique and valuable building block in medicinal chemistry. The incorporation of a cyclopropyl ring into small molecules and peptides can confer significant advantages in drug design, including enhanced metabolic stability, increased potency, and improved pharmacokinetic properties. While specific data for this compound itself is limited in publicly available research, its structural motifs are present in compounds with significant biological activity. This document outlines potential applications and detailed experimental protocols based on the known utility of structurally related β-cyclopropyl-β-alanines (β-CMAs).

The cyclopropyl group is a "bioisostere" for other chemical groups and can introduce conformational rigidity into a molecule. This conformational constraint can lead to a more favorable binding entropy when the molecule interacts with its biological target. Furthermore, the cyclopropyl group is known to increase the potency of drug candidates and can protect adjacent chemical bonds from metabolic degradation, thereby prolonging the drug's half-life.[1][2]

Potential therapeutic applications for derivatives of this compound include:

  • Antiviral Agents: Cyclopropyl moieties are key components in several potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[1][3][4] The unique stereochemistry of the cyclopropyl ring can be exploited to optimize interactions within the enzyme's active site.

  • Anticancer Therapeutics: The β-amino acid backbone is a feature of the side chain of the highly successful anticancer drug paclitaxel (Taxol) and its analogs.[5][6][7][8] Introducing a cyclopropyl group into paclitaxel-like molecules is a strategy that has been explored to develop new analogs with potential activity against multidrug-resistant cancer cells.[3][5]

  • Peptidomimetics in Neuroscience: As a constrained amino acid, this compound can be incorporated into peptides to enhance their stability and biological activity. This is particularly relevant in the development of novel treatments for neurological disorders where peptide-based drugs are being investigated.[9][10][11]

The applications of structurally related cyclopropyl-containing amino acids are summarized in the table below.

Compound Class Therapeutic Area Biological Target/Mechanism of Action Key Findings
β-Cyclopropyl-β-alanine (β-CMA) DerivativesAntiviral (Hepatitis C)HCV NS3/4A Serine ProteaseIncorporation of a P2-P1 cyclopropyl alanine combination led to a significant improvement in inhibitor potency.[3]
Cyclopropanated Paclitaxel AnalogsOncologyMicrotubule StabilizationInvestigated as a strategy to develop new taxanes with potential activity against resistant tumors.[5][6]
Cyclopropyl-containing PeptidesNeuroscienceNeuropeptide ReceptorsUsed to create peptides with enhanced stability and bioactivity for studying neurological pathways.[9][10][11]

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for β-cyclopropyl-β-amino acids and provide a plausible route for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of Boc-protected Ethyl 3-amino-3-cyclopropylpropanoate

This protocol describes a potential synthetic route adapted from a concise synthesis of optically active cyclopropane β-amino acid derivatives.

Materials:

  • Cyclopropanecarboxaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent)

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 10% Palladium on carbon (Pd/C)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Procedure:

  • Wittig Olefination: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add (carbethoxymethylene)triphenylphosphorane (1.1 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add hexanes to precipitate triphenylphosphine oxide. Filter the solid and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 3-cyclopropylacrylate.

  • Aza-Michael Addition: Dissolve the purified ethyl 3-cyclopropylacrylate (1.0 eq) in methanol (MeOH, 0.5 M). Add benzylamine (1.2 eq) and stir the mixture at room temperature for 24 hours.

  • Boc Protection: Concentrate the reaction mixture. Redissolve the crude amine in DCM (0.5 M) and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). Stir at room temperature for 4 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (EtOAc/hexanes) to yield ethyl 3-(N-benzyl-N-Boc-amino)-3-cyclopropylpropanoate.

  • Debenzylation: Dissolve the purified product in ethyl acetate (0.2 M) and add 10% Pd/C (10 mol%). Stir the suspension under an atmosphere of hydrogen gas (H₂) for 16 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the desired product, Boc-protected ethyl 3-amino-3-cyclopropylpropanoate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Boc-protected ethyl 3-amino-3-cyclopropylpropanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Saponification: Dissolve the Boc-protected ester (1.0 eq) in a 3:1 mixture of THF and water (0.2 M). Add LiOH (2.0 eq) and stir at room temperature for 6 hours.

  • Work-up: Acidify the reaction mixture to pH 3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Boc-protected this compound.

  • Boc Deprotection: Dissolve the Boc-protected acid in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting product is this compound as its TFA salt.

Visualizations

G cluster_synthesis Synthetic Workflow for this compound A Cyclopropanecarboxaldehyde B Wittig Reaction A->B C Ethyl 3-cyclopropylacrylate B->C D Aza-Michael Addition (with Benzylamine) C->D E Protected Amine D->E F Boc Protection E->F G N-Boc, N-Benzyl Protected Intermediate F->G H Debenzylation (H2, Pd/C) G->H I Boc-protected Ethyl Ester H->I J Hydrolysis (LiOH) I->J K Boc-protected Acid J->K L Deprotection (TFA) K->L M This compound L->M

Caption: Synthetic workflow for this compound.

G cluster_pathway Potential Application in HCV Therapy HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins (e.g., NS5B Polymerase) Polyprotein->Viral_Proteins Cleavage by NS3_Protease NS3/4A Protease Replication Viral Replication Viral_Proteins->Replication Inhibitor 3-Amino-3-cyclopropylpropanoic Acid Derivative Inhibitor->NS3_Protease Inhibition

Caption: Inhibition of HCV NS3/4A Protease.

References

Application Notes and Protocols for the Analytical Characterization of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid containing a cyclopropyl moiety. This structural feature imparts unique conformational constraints, making it a valuable building block in medicinal chemistry for the development of novel therapeutics, including peptidomimetics and enzyme inhibitors. Accurate and robust analytical methods are crucial for the characterization, quality control, and metabolic studies of this compound and its derivatives.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for its quantitation in various matrices. Due to the lack of a strong chromophore, derivatization is often employed for UV or fluorescence detection. Chiral HPLC is also essential for separating its enantiomers.

A. Achiral Purity Assessment by Reversed-Phase HPLC (with Pre-column Derivatization)

This protocol describes the purity determination of this compound using pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA), followed by reversed-phase HPLC with fluorescence detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-Amino-3-cyclopropylpropanoic Acid Sample Dissolve Dissolve in Diluent (e.g., 0.1 M HCl) Sample->Dissolve Derivatize Derivatize with OPA/3-MPA Reagent Dissolve->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Reversed-Phase Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Protocol:

  • Reagent Preparation:

    • OPA/3-MPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. Mix well and protect from light. This reagent is stable for approximately one week when stored at 4°C.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    • Diluent: 0.1 M Hydrochloric Acid.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.

    • In an autosampler vial, mix 10 µL of the sample solution with 90 µL of the OPA/3-MPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.

    • Gradient Program:

Time (min)% Mobile Phase B
0.02
20.060
25.0100
30.0100
30.12
35.02
  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

B. Chiral Separation by HPLC

This protocol outlines a method for the separation of the enantiomers of this compound using a chiral stationary phase. Direct analysis without derivatization is often possible with specific chiral columns.

Experimental Workflow:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Racemic 3-Amino-3- cyclopropylpropanoic Acid Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chiral Stationary Phase Separation Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Determine Enantiomeric Excess (ee%) Integrate->Calculate

Caption: Workflow for chiral HPLC separation.

Protocol:

  • Reagent Preparation:

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer containing a chiral selector or an acidic/basic modifier. A common starting point is Methanol/Water (80:20, v/v) with 0.1% formic acid.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a crown ether.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25°C.

    • Detector: UV at 210 nm or Mass Spectrometer (for higher sensitivity and specificity).

    • Mode: Isocratic elution is often sufficient.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Quantitative Data Summary (Representative):

ParameterAchiral HPLC (OPA/3-MPA)Chiral HPLC
Retention Time ~15 min (derivative)Enantiomer 1: ~8 minEnantiomer 2: ~10 min
Limit of Detection ~10 ng/mL~50 ng/mL (UV)
Limit of Quantitation ~30 ng/mL~150 ng/mL (UV)
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 3%

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Logical Relationship of NMR Analysis:

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent (e.g., D₂O, DMSO-d₆) Sample->Dissolve H1_NMR ¹H NMR Spectrum Dissolve->H1_NMR C13_NMR ¹³C NMR Spectrum Dissolve->C13_NMR COSY 2D COSY H1_NMR->COSY Chem_Shift Chemical Shifts (δ) H1_NMR->Chem_Shift Coupling Coupling Constants (J) H1_NMR->Coupling Integration Integration H1_NMR->Integration HSQC 2D HSQC C13_NMR->HSQC C13_NMR->Chem_Shift COSY->Coupling HSQC->Chem_Shift Structure Structural Confirmation Chem_Shift->Structure Coupling->Structure Integration->Structure

Caption: Logical workflow for NMR-based structural characterization.

Protocol for NMR Analysis:
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

    • Add a small amount of a reference standard (e.g., TMS or DSS) if not already present in the solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Signals:

      • Cyclopropyl protons: A complex multiplet in the upfield region (typically 0.2-1.0 ppm).

      • α-protons (CH₂): A multiplet adjacent to the carboxyl group (typically 2.3-2.7 ppm).

      • β-proton (CH): A multiplet adjacent to the amino group and the cyclopropyl ring (typically 2.8-3.3 ppm).

      • NH₂ and COOH protons: These signals may be broad and their chemical shifts are dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium and will not be observed.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals:

      • Cyclopropyl carbons: Signals in the upfield region (typically 5-15 ppm for CH₂ and 15-25 ppm for CH).

      • α-carbon (CH₂): A signal around 35-45 ppm.

      • β-carbon (CH): A signal around 50-60 ppm.

      • Carboxyl carbon (COOH): A signal in the downfield region (typically 170-180 ppm).

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignment.

Representative NMR Data Summary (in D₂O):

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Cyclopropyl CH₂0.3 - 0.7 (m, 4H)~10
Cyclopropyl CH0.8 - 1.2 (m, 1H)~20
α-CH₂2.4 - 2.6 (m, 2H)~40
β-CH3.0 - 3.2 (m, 1H)~55
COOH- (exchanged)~175

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, and temperature.

III. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.

Experimental Workflow for MS Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Dissolve Dissolve in Solvent (e.g., Methanol/Water) Sample->Dissolve Ionize Ionization (e.g., ESI) Dissolve->Ionize Analyze_Full Full Scan MS (Determine [M+H]⁺) Ionize->Analyze_Full Analyze_MSMS Tandem MS (MS/MS) (Fragmentation) Analyze_Full->Analyze_MSMS Determine_MW Confirm Molecular Weight Analyze_Full->Determine_MW Analyze_Frag Analyze Fragmentation Pattern Analyze_MSMS->Analyze_Frag Confirm_Struct Structural Confirmation Determine_MW->Confirm_Struct Analyze_Frag->Confirm_Struct

Caption: General workflow for mass spectrometric analysis.

Protocol for MS Analysis:
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent for electrospray ionization (ESI), such as a mixture of methanol and water with 0.1% formic acid, to a final concentration of approximately 10-100 µg/mL.

  • Mass Spectrometry Conditions (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan Analysis: Acquire a full scan mass spectrum to determine the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation pattern.

Expected Mass Spectral Data:

Ionm/z (calculated)m/z (observed)
[M+H]⁺ 130.0863~130.1
[M+Na]⁺ 152.0682~152.1

Major Fragmentation Pathways (Predicted):

  • Loss of H₂O: [M+H - H₂O]⁺

  • Loss of CO: [M+H - CO]⁺

  • Loss of HCOOH (formic acid): [M+H - HCOOH]⁺

  • Loss of the cyclopropyl group: Fragmentation of the C-C bond between the β-carbon and the cyclopropyl ring.

The fragmentation pattern will provide valuable information for confirming the structure of the molecule.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and enantiomeric excess determination, NMR for unambiguous structure elucidation, and mass spectrometry for molecular weight confirmation and fragmentation analysis ensures a thorough and reliable characterization of this important molecule. The provided protocols can be adapted and optimized for specific research and development needs.

Application Note: 1H NMR Analysis of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic amino acid of interest in medicinal chemistry and drug development due to its unique conformational constraints imposed by the cyclopropyl ring. Understanding the precise chemical structure and purity of this compound is paramount for its application in pharmaceutical research. This application note provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a critical technique for structural elucidation and quality control.

Predicted 1H NMR Data

Due to the limited availability of experimental spectra in public databases, the following 1H NMR data for this compound is predicted based on established chemical shift principles and data from analogous structures. These values serve as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Hα (CH-NH₂)~ 3.2 - 3.6Triplet (t)~ 7.0 - 8.0
Hβ (CH₂)~ 2.4 - 2.8Doublet of Doublets (dd)~ 7.0 - 8.0, ~ 15.0 - 16.0
Hγ (CH-cyclopropyl)~ 0.8 - 1.2Multiplet (m)-
Hδ (CH₂-cyclopropyl)~ 0.3 - 0.7Multiplet (m)-

Note: Predicted values can vary based on solvent, pH, and concentration. Experimental verification is crucial.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is often a good choice for amino acids.

  • To improve solubility and obtain sharp peaks for the amine and carboxylic acid protons, the pH of the solution can be adjusted. Add a small amount of DCl or NaOD to reach a desired pH.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If a quantitative analysis is required, a known amount of an internal standard (e.g., TSP or DSS) should be added.

2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative NMR.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient to cover all proton signals.

  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., HDO at ~4.79 ppm in D₂O at 25 °C). If an internal standard is used, reference the spectrum to its signal (e.g., TSP at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

  • For more complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed to establish proton-proton correlations.

Visualizations

Chemical Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to their chemical environment.

G N NH₂ C_alpha C C_alpha->N H_alpha C_alpha->H_alpha C_beta C C_alpha->C_beta C_gamma C C_alpha->C_gamma COOH COOH C_alpha->COOH H_beta1 C_beta->H_beta1 H_beta2 C_beta->H_beta2 H_gamma C_gamma->H_gamma C_delta1 C C_gamma->C_delta1 C_delta2 C C_gamma->C_delta2 H_delta1 C_delta1->H_delta1 H_delta2 C_delta1->H_delta2 C_delta1->C_delta2 H_delta3 C_delta2->H_delta3 H_delta4 C_delta2->H_delta4

Caption: Structure of this compound with proton labels.

Experimental Workflow

The logical flow of the experimental and data analysis process is depicted below.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & J-Coupling integrate->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for 1H NMR analysis of this compound.

Application Notes and Protocols for the Purification of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-Amino-3-cyclopropylpropanoic acid, a valuable building block in pharmaceutical development. The protocols outlined below are based on established techniques for the purification of analogous β-amino acids and can be adapted for both racemic and enantiomerically pure forms of the target compound.

Purification by Recrystallization

Recrystallization is a primary technique for the purification of solid organic compounds, including amino acids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures. For amino acids, which are zwitterionic, pH adjustment can also be a critical factor in inducing crystallization.

Experimental Protocol: Single-Solvent Recrystallization

This method is suitable when a solvent is identified that dissolves the amino acid at an elevated temperature but not at room temperature or below.

  • Solvent Selection:

    • Screen various polar solvents for their ability to dissolve this compound. Common choices for amino acids include water, ethanol, methanol, and isopropanol.

    • Ideal solvent: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.

    • Continue to add small portions of the hot solvent until the amino acid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, further cooling in an ice bath can promote crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

Experimental Protocol: Two-Solvent Recrystallization

This method is employed when a single suitable solvent cannot be identified. It involves a "solvent" in which the amino acid is soluble and an "anti-solvent" in which it is insoluble.

  • Solvent System Selection:

    • Identify a solvent that readily dissolves this compound at room temperature (e.g., water, methanol).

    • Identify a miscible anti-solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, acetone, diethyl ether).

  • Dissolution:

    • Dissolve the crude amino acid in a minimum amount of the "solvent" at room temperature.

  • Addition of Anti-solvent:

    • Slowly add the "anti-solvent" to the solution with stirring until turbidity persists.

    • If necessary, gently warm the solution to redissolve any precipitate and then allow it to cool slowly.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4 and 5 from the single-solvent recrystallization protocol.

Data Presentation: Recrystallization Solvent Screening (Hypothetical Data)
Solvent/SystemSolubility (at 25°C)Solubility (at boiling)Crystal Formation on Cooling
WaterSolubleHighly SolublePoor
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleFair
IsopropanolInsolubleSparingly SolubleExcellent
Water/EthanolSolubleHighly SolubleGood, with high ethanol ratio
Water/IsopropanolSolubleHighly SolubleExcellent, with high isopropanol ratio

Note: This data is illustrative and should be confirmed experimentally.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds based on their differential adsorption to a stationary phase. For amino acids, ion-exchange chromatography is particularly effective.

Experimental Protocol: Ion-Exchange Chromatography
  • Resin Selection and Preparation:

    • Select a suitable ion-exchange resin. For an amino acid, a strong cation-exchange resin (e.g., Dowex 50W) is a common choice.

    • Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.

    • Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low pH buffer to ensure the amino acid is protonated).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the starting buffer.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Wash the column with the starting buffer to remove any unbound impurities.

    • Elute the bound amino acid using a gradient of increasing pH or ionic strength. For example, a gradient of aqueous ammonia can be used to elute the amino acid from a cation-exchange column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of the desired compound using a suitable method (e.g., thin-layer chromatography with ninhydrin staining, or HPLC).

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Ion-Exchange Chromatography Parameters
ParameterValue
Stationary PhaseStrong Cation-Exchange Resin (e.g., Dowex 50W)
Mobile Phase A0.1 M Citrate Buffer, pH 3.0
Mobile Phase B0.2 M Aqueous Ammonia
Elution ProfileLinear gradient from 100% A to 100% B over 10 column volumes
Flow Rate1-2 mL/min (for a lab-scale column)
DetectionNinhydrin staining of collected fractions

Chiral Resolution of Racemic this compound

Since this compound is a chiral molecule, separation of its enantiomers is often required for pharmaceutical applications. This can be achieved by forming diastereomeric salts or by using chiral chromatography.

Experimental Protocol: Diastereomeric Salt Resolution
  • Resolving Agent Selection:

    • Choose a suitable chiral resolving agent. For amino acids, common choices include tartaric acid derivatives, camphorsulfonic acid, or other chiral acids or bases.

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization:

    • The two diastereomeric salts will have different solubilities. Induce crystallization of the less soluble diastereomer by cooling or by slow evaporation of the solvent.

    • Collect the crystals of the less soluble diastereomer by filtration.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent.

    • Neutralize the resolving agent with an acid or base to liberate the free enantiomer of this compound.

    • Isolate the enantiomerically pure amino acid by extraction or crystallization.

  • Recovery of the Other Enantiomer:

    • The more soluble diastereomer remaining in the mother liquor can be recovered and the other enantiomer liberated in a similar manner.

Experimental Protocol: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale separation of enantiomers.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP). For amino acids, columns based on cyclodextrins, crown ethers, or teicoplanin are often effective.

    • Develop a mobile phase that provides good separation of the enantiomers. This typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.

  • Chromatographic Separation:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the sample under isocratic or gradient conditions.

  • Fraction Collection and Isolation:

    • Collect the fractions corresponding to each enantiomer.

    • Combine the fractions for each enantiomer and remove the solvent to obtain the purified enantiomers.

Data Presentation: Chiral HPLC Parameters (Representative)
ParameterValue
ColumnChiralpak® IA or similar polysaccharide-based column
Mobile PhaseHexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Temperature25 °C

Mandatory Visualizations

Logical Workflow for Purification

PurificationWorkflow Crude Crude 3-Amino-3- cyclopropylpropanoic Acid Recrystallization Recrystallization Crude->Recrystallization Chromatography Ion-Exchange Chromatography Crude->Chromatography PureRacemate Purified Racemic Product Recrystallization->PureRacemate Chromatography->PureRacemate ChiralResolution Chiral Resolution PureEnantiomer Enantiomerically Pure Product ChiralResolution->PureEnantiomer PureRacemate->ChiralResolution Analysis Purity & Identity Confirmation (NMR, MS, HPLC) PureRacemate->Analysis PureEnantiomer->Analysis

Caption: General workflow for the purification and chiral resolution of this compound.

Application in Peptidomimetic Drug Discovery

PeptidomimeticWorkflow cluster_synthesis Synthesis & Incorporation cluster_testing Biological Evaluation BuildingBlock (S)- or (R)-3-Amino-3- cyclopropylpropanoic Acid SPPS Solid-Phase Peptide Synthesis (SPPS) BuildingBlock->SPPS Peptidomimetic Cyclopropyl-containing Peptidomimetic SPPS->Peptidomimetic Screening High-Throughput Screening Peptidomimetic->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Optimization->SPPS Iterative Redesign

Caption: Workflow for the use of this compound as a building block in drug discovery.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Amino-3-cyclopropylpropanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and direct method is the Rodionov reaction , which involves a one-pot condensation of cyclopropanecarboxaldehyde, malonic acid, and a source of ammonia (typically ammonium acetate). Another viable route is the Curtius rearrangement of a suitably substituted cyclopropane carboxylic acid derivative, which transforms a carboxylic acid into an amine with the loss of one carbon atom.

Q2: I am experiencing very low yields with the Rodionov reaction. What are the likely causes?

A2: Low yields in the Rodionov reaction with cyclopropanecarboxaldehyde can stem from several factors. The most common issues include side reactions like the Knoevenagel condensation between the aldehyde and malonic acid, polymerization of the aldehyde, and incomplete reaction. Careful control of reaction temperature and stoichiometry is crucial. Refer to the troubleshooting guide below for specific solutions.

Q3: Are there any specific safety precautions I should take when running these syntheses?

A3: Yes. When working with the Curtius rearrangement, it is important to handle acyl azides with care as they can be explosive, especially in their isolated form. It is often recommended to generate and use them in situ. For the Rodionov reaction, ensure adequate ventilation as ammonia is released from the ammonium acetate. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed.

Q4: How can I purify the final this compound product?

A4: Purification can often be achieved by adjusting the pH of the reaction mixture to the isoelectric point of the amino acid, causing it to precipitate. The crude product can then be collected by filtration and recrystallized from a suitable solvent system, such as water/ethanol or water/isopropanol. Ion-exchange chromatography can also be employed for higher purity if required.

Troubleshooting Guide: The Rodionov Reaction for this compound

This guide focuses on troubleshooting the one-pot synthesis of this compound from cyclopropanecarboxaldehyde, malonic acid, and ammonium acetate.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Low reaction temperature: Insufficient energy for the condensation and subsequent reactions. 2. Poor quality of reagents: Degradation of cyclopropanecarboxaldehyde or malonic acid. 3. Incorrect stoichiometry: Molar ratios of reactants are critical.1. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. A typical range is 80-100 °C. 2. Use fresh reagents: Ensure the aldehyde is freshly distilled if necessary and the malonic acid is dry. 3. Adjust stoichiometry: A common starting point is a 1:1.1:2 molar ratio of aldehyde:malonic acid:ammonium acetate.
Low Yield with Significant Side Product Formation 1. Knoevenagel condensation: Cyclopropanecarboxaldehyde reacts with malonic acid to form cyclopropylidenemalonic acid, which may not proceed to the desired product. 2. Aldehyde polymerization: Aliphatic aldehydes can be prone to polymerization under acidic or basic conditions. 3. Reaction time: Either too short (incomplete reaction) or too long (product degradation or side reactions).1. Control addition of reagents: Add the aldehyde slowly to the pre-heated mixture of malonic acid and ammonium acetate to favor the Michael addition of ammonia. 2. Maintain a neutral to slightly basic pH: The use of ammonium acetate helps buffer the reaction. 3. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting materials are consumed and the product concentration is maximized.
Difficulty in Product Isolation 1. Product is soluble in the work-up solvent: The amino acid may remain in the aqueous layer during extraction. 2. Incorrect pH for precipitation: The product will not precipitate if the pH is not at its isoelectric point. 3. Formation of emulsions during extraction. 1. Adjust pH for precipitation: After the reaction, cool the mixture and carefully adjust the pH to the isoelectric point (typically around pH 6-7 for simple amino acids) to induce precipitation. 2. Use a suitable recrystallization solvent: A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective. 3. Break emulsions: Add a small amount of brine or a different organic solvent to break up any emulsions formed during extraction.
Product Contamination 1. Unreacted starting materials: Incomplete reaction. 2. Side products from Knoevenagel condensation or polymerization. 1. Optimize reaction conditions: See "Low Yield" section. 2. Purification: Recrystallization is often sufficient. If impurities persist, consider column chromatography using an appropriate stationary and mobile phase.

Experimental Protocols

Rodionov Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Cyclopropanecarboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1.1 equivalents) and ammonium acetate (2.0 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring until all solids have dissolved.

  • Slowly add cyclopropanecarboxaldehyde (1.0 equivalent) to the reaction mixture over a period of 30 minutes.

  • Continue to heat the reaction at reflux for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to dissolve the product and any remaining salts.

  • Carefully adjust the pH of the solution to the isoelectric point (approximately 6-7) using dilute hydrochloric acid or sodium hydroxide. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a water/ethanol mixture.

Visualizing the Workflow

Rodionov Reaction Workflow

Rodionov_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Reaction One-pot Condensation (Ethanol, Reflux) Cyclopropanecarboxaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Workup Aqueous Work-up & pH Adjustment Reaction->Workup Isolation Precipitation & Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Rodionov synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue Temp Incorrect Temperature? start->Temp Reagents Poor Reagent Quality? start->Reagents Stoichiometry Incorrect Stoichiometry? start->Stoichiometry Side_Reactions Side Reactions Dominating? start->Side_Reactions Optimize_Temp Optimize Temperature (80-100 °C) Temp->Optimize_Temp Fresh_Reagents Use Fresh/Purified Reagents Reagents->Fresh_Reagents Adjust_Ratios Adjust Molar Ratios (e.g., 1:1.1:2) Stoichiometry->Adjust_Ratios Control_Addition Slow Aldehyde Addition & Monitor Reaction Time Side_Reactions->Control_Addition

Caption: Troubleshooting logic for addressing low yields in the synthesis.

Technical Support Center: Synthesis of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-3-cyclopropylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly when using methods analogous to common β-amino acid syntheses like the Hofmann rearrangement or Michael addition.

Issue 1: Low or No Yield of the Desired Product

Question: We are attempting a synthesis of a β-amino acid and observing very low yields. What are the potential causes and how can we mitigate them?

Answer:

Low yields in β-amino acid syntheses can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure all reagents are stoichiometrically correct and of high purity.

  • Side Reactions: Competing reactions can consume starting materials or intermediates. For instance, in a Hofmann rearrangement, the intermediate isocyanate can react with nucleophiles other than water if present.[1] In Rodionov-type reactions, side products like cinnamic acids can form.[2]

    • Solution: Optimize reaction conditions to favor the desired pathway. This may involve adjusting the temperature, changing the solvent, or altering the rate of reagent addition. For the Hofmann rearrangement, ensuring a clean workup with water is crucial to hydrolyze the isocyanate to the amine.[3]

  • Poor Reagent Quality: Degradation of reagents, especially moisture-sensitive ones, can inhibit the reaction.

    • Solution: Use freshly opened or properly stored reagents. For instance, solvents should be anhydrous where required.[4]

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

    • Solution: Adjust the pH carefully during workup and extraction.[5] Consider performing the reaction at a lower temperature to minimize degradation.

Issue 2: Presence of Significant Impurities in the Final Product

Question: Our final product shows multiple spots on a TLC plate and significant impurities in NMR analysis. What are the likely side products and how can we prevent their formation?

Answer:

The nature of the impurities is highly dependent on the synthetic method. Below are common side reactions for relevant synthetic strategies.

  • Hofmann Rearrangement Route: This method involves the conversion of a primary amide to an amine with one less carbon.[6]

    • Carbamate Formation: If an alcohol is used as the solvent or is present during the workup of the isocyanate intermediate, a stable carbamate can be formed instead of the desired amine.[1]

      • Prevention: Use water to hydrolyze the isocyanate and ensure the absence of alcohols until the desired amine is formed.[1][3]

    • Urea Formation: If a primary or secondary amine is present, it can react with the isocyanate intermediate to form a urea derivative.[1]

      • Prevention: Ensure all starting materials are pure and that the reaction environment is free from contaminating amines.

  • Rodionov Reaction (One-Pot Synthesis) Route: This involves the condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source).[2]

    • Cinnamic Acid Derivatives: A significant side reaction is the Knoevenagel condensation of the aldehyde and malonic acid, followed by decarboxylation, to yield a cinnamic acid derivative.[2]

      • Prevention: The reaction mechanism can be complex, with intermediates interconverting.[2] Optimizing the reaction conditions (e.g., solvent, temperature, and stoichiometry of reagents) can favor the Michael addition of ammonia that leads to the β-amino acid.[2]

  • Michael Addition Route: Involves the conjugate addition of an amine source to an α,β-unsaturated ester.[7]

    • Polymerization: The Michael acceptor can polymerize under basic or acidic conditions.

      • Prevention: Control the reaction temperature and the concentration of the base or acid catalyst. Add the catalyst slowly.

    • Bis-addition: A primary amine can potentially add to two equivalents of the Michael acceptor.

      • Prevention: Use a stoichiometric excess of the Michael acceptor or a protecting group on the amine that can be removed later.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare β-amino acids like this compound?

A1: Several common strategies are employed for the synthesis of β-amino acids, including:

  • Hofmann Rearrangement: Converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[1][6]

  • Curtius Rearrangement: Similar to the Hofmann, it involves the thermal rearrangement of an acyl azide to an isocyanate.[8]

  • Rodionov Reaction: A one-pot synthesis involving an aldehyde, malonic acid, and an ammonia source.[2][9]

  • Conjugate Addition (Aza-Michael Reaction): The addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.[7][10]

  • Mannich-type Reactions: A three-component condensation of an aldehyde, an amine, and a compound with an acidic proton.[7]

Q2: How can I improve the purity of my final product?

A2: Purification can often be achieved through recrystallization or column chromatography. For amino acids, adjusting the pH of the aqueous solution to the isoelectric point can cause the product to precipitate, which is an effective purification step.[5]

Q3: Are there any specific safety precautions I should take?

A3: Yes. Many reagents used in these syntheses are hazardous.

  • Bromine (for Hofmann Rearrangement): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Azide (for Curtius Rearrangement): Highly toxic and can form explosive metal azides. Use with extreme caution.

  • Strong Acids and Bases: Corrosive. Always wear gloves and eye protection.

  • Organic Solvents: Many are flammable and/or toxic. Handle in a fume hood.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different β-amino acid synthesis methods found in the literature. Note that yields are highly substrate-dependent.

Synthesis MethodKey ReagentsSolventTemperatureTypical YieldReference
Rodionov Reaction Aryl Aldehyde, Malonic Acid, NH₄OAcEthanolReflux17-70%[2]
Hofmann Rearrangement Primary Amide, Br₂, NaOHWater/Organic Cosolvent0°C to refluxVaries[1][6]
Aza-Michael Addition α,β-Unsaturated Ester, AmineVariousVariesGood[10]

Experimental Protocols

Example Protocol: One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid (Rodionov-type)

This protocol is adapted from a known procedure for a similar β-amino acid and serves as a representative example.[2]

Materials:

  • Benzaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (EtOH)

  • Methanol (MeOH)

Procedure:

  • Combine benzaldehyde (1.0 eq), ammonium acetate (1.3 eq), and malonic acid (1.0 eq) in ethanol (approx. 0.6 M).

  • Reflux the reaction mixture for 6 hours.

  • Allow the mixture to cool to room temperature. A white solid should precipitate.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude solid from hot methanol to yield the pure 3-amino-3-phenylpropionic acid.

Visualizations

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during synthesis.

G cluster_troubleshoot Troubleshooting start Start Synthesis reaction Run Reaction & Workup start->reaction analysis Analyze Product (TLC, NMR, LC-MS) reaction->analysis yield_check Low Yield? analysis->yield_check purity_check Impure Product? yield_check->purity_check No incomplete_rxn Check for Incomplete Reaction: - Extend reaction time - Increase temperature yield_check->incomplete_rxn Yes purification Optimize Purification: - Recrystallization - Chromatography - pH adjustment purity_check->purification Yes end_product Pure Product Obtained purity_check->end_product No incomplete_rxn->reaction side_reactions Identify Side Reactions: - Adjust conditions - Change reagent addition rate reagent_quality Verify Reagent Quality: - Use fresh reagents - Ensure anhydrous conditions side_reactions->reaction reagent_quality->reaction purification->analysis G amide Primary Amide (R-CONH2) reagents + Br2, NaOH isocyanate Isocyanate Intermediate (R-N=C=O) amide->isocyanate Rearrangement water + H2O (Hydrolysis) desired_product Desired Product: Primary Amine (R-NH2) isocyanate->desired_product Main Pathway alcohol + R'-OH (Alcoholysis) side_product1 Side Product: Carbamate (R-NHCOOR') isocyanate->side_product1 Side Reaction amine_contaminant + R'2NH (Aminolysis) side_product2 Side Product: Urea (R-NHCONR'2) isocyanate->side_product2 Side Reaction

References

Technical Support Center: Purification of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Amino-3-cyclopropylpropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem 1: Low yield after crystallization.

  • Question: My yield of this compound is significantly lower than expected after crystallization. What are the possible causes and solutions?

  • Answer: Low crystallization yields can stem from several factors. The most common issues include the use of an excessive amount of solvent, the compound being too soluble in the chosen solvent, or premature precipitation.

    Troubleshooting Steps:

    • Reduce Solvent Volume: If too much solvent was used, a significant portion of your product might remain in the mother liquor. Try to concentrate the mother liquor and cool it again to recover more product.

    • Change Solvent System: If the compound is highly soluble, consider a solvent system in which it is less soluble. Anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can be effective.

    • Optimize Cooling Rate: Rapid cooling can lead to the formation of fine, impure crystals and lower yields. A slower, more controlled cooling process can improve crystal growth and yield.

    • Seeding: Introducing a small seed crystal of pure this compound to a supersaturated solution can induce crystallization and improve yields.

Problem 2: Product is not crystallizing.

  • Question: I have a concentrated solution of this compound, but it is not crystallizing. How can I induce crystallization?

  • Answer: Failure to crystallize is often due to the presence of impurities that inhibit crystal lattice formation or because the solution is not sufficiently supersaturated.

    Troubleshooting Steps:

    • Induce Supersaturation: Further concentrate the solution by carefully evaporating more solvent.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: As mentioned previously, adding a seed crystal can be a very effective way to initiate crystallization.

    • Impurity Removal: If impurities are suspected, an initial purification step such as column chromatography may be necessary before attempting crystallization.

Problem 3: Poor chiral resolution.

  • Question: I am struggling to separate the enantiomers of this compound using crystallization with a chiral resolving agent. What can I do to improve the resolution?

  • Answer: Inefficient chiral resolution can be due to the choice of resolving agent, the solvent system, or the crystallization conditions.

    Troubleshooting Steps:

    • Screen Chiral Resolving Agents: The interaction between the amino acid and the resolving agent is highly specific. If one agent is not effective, screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives).

    • Optimize Solvent: The solvent plays a crucial role in the formation and solubility of diastereomeric salts. Experiment with different solvents or solvent mixtures to find a system where the solubility difference between the two diastereomers is maximized.

    • Control Stoichiometry: Ensure the molar ratio of the resolving agent to the racemic amino acid is optimized. Typically, a 1:1 ratio is a good starting point, but this may need to be adjusted.

    • Fractional Crystallization: If a partial separation is achieved, multiple recrystallization steps of the enriched diastereomeric salt can lead to higher enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as cyclopropanecarboxaldehyde or malonic acid derivatives.

  • Diastereomers: If the synthesis is not stereospecific, other stereoisomers of the product can be present.

  • By-products from side reactions: These can include products from self-condensation of starting materials or decomposition of intermediates.

  • Residual solvents: Solvents used in the synthesis and work-up.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is often necessary for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase for general purity and chiral HPLC for enantiomeric purity are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Capillary Electrophoresis (CE): Can be a powerful technique for separating charged species and assessing purity.[1][2]

Q3: Can I use normal-phase chromatography for the purification of this compound?

A3: Due to the polar nature of the amino and carboxylic acid groups, normal-phase chromatography on silica gel can be challenging due to strong adsorption and poor peak shape. Reversed-phase chromatography or ion-exchange chromatography are generally more suitable for the purification of amino acids.

Data Presentation

Table 1: Typical Solvent Systems for Crystallization of β-Amino Acids

Solvent SystemPolaritySuitability for this compound
Water/EthanolHighGood starting point due to the polarity of the amino acid.
Water/IsopropanolHighSimilar to water/ethanol, may offer different solubility characteristics.
Methanol/DichloromethaneMediumCan be effective for less polar impurities.
Ethyl Acetate/HexaneLow to MediumUseful for precipitating the polar amino acid from a less polar solution.

Table 2: Chiral HPLC Conditions for Amino Acid Enantiomer Separation

ParameterCondition
Column Chiral stationary phase (e.g., cellulose or amylose-based, protein-based)
Mobile Phase Typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, ammonium acetate) with a chiral selector if necessary.
Flow Rate 0.5 - 1.5 mL/min
Detection UV at 210-220 nm
Temperature 20 - 40 °C

Experimental Protocols

Protocol 1: General Crystallization Procedure

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

  • Crystallization: Allow the diastereomeric salts to crystallize by slow cooling or solvent evaporation.

  • Isolation: Collect the crystals of the less soluble diastereomer by filtration.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the desired enantiomer.

  • Purification: The liberated enantiomer may require further recrystallization to achieve high optical purity.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude Product (Racemic Mixture + Impurities) crystallization Crystallization synthesis->crystallization Initial Cleanup chiral_resolution Chiral Resolution crystallization->chiral_resolution chromatography Chromatography (Optional) chiral_resolution->chromatography If needed purity_check Purity Check (HPLC, NMR, MS) chiral_resolution->purity_check chromatography->purity_check enantiomeric_purity Enantiomeric Purity (Chiral HPLC) purity_check->enantiomeric_purity enantiomeric_purity->chiral_resolution Re-process final_product Pure Enantiomer enantiomeric_purity->final_product Meets Specs

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield no_crystals No Crystals? start->no_crystals poor_resolution Poor Chiral Resolution? start->poor_resolution too_much_solvent Reduce Solvent low_yield->too_much_solvent Yes change_solvent Change Solvent System low_yield->change_solvent Yes optimize_cooling Optimize Cooling Rate low_yield->optimize_cooling Yes induce_supersaturation Induce Supersaturation no_crystals->induce_supersaturation Yes scratch_flask Scratch Flask no_crystals->scratch_flask Yes add_seed Add Seed Crystal no_crystals->add_seed Yes screen_agents Screen Resolving Agents poor_resolution->screen_agents Yes optimize_solvent_res Optimize Solvent poor_resolution->optimize_solvent_res Yes fractional_crystallization Fractional Crystallization poor_resolution->fractional_crystallization Yes end Problem Solved too_much_solvent->end change_solvent->end optimize_cooling->end induce_supersaturation->end scratch_flask->end add_seed->end screen_agents->end optimize_solvent_res->end fractional_crystallization->end

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: 3-Amino-3-cyclopropylpropanoic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Amino-3-cyclopropylpropanoic acid in solution. The information is designed to help you anticipate and troubleshoot stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It is recommended to protect the compound from moisture and light.[3] For long-term storage of solutions, freezing at -20°C or -80°C is advisable.[4]

Q2: Is this compound stable in aqueous solutions?

Q3: What solvents are compatible with this compound?

A3: The compound is soluble in water.[4] For other solvent systems, it is recommended to perform compatibility studies. Avoid strong oxidizing agents.[2][3]

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been detailed in the public domain. However, based on a similar cyclopropyl amine compound, a potential degradation pathway involves hydrolytic cleavage of the cyclopropyl amine moiety under high pH conditions.[5] Forced degradation studies are recommended to identify the specific degradation products and pathways for this molecule.[6]

Troubleshooting Guide

This guide will help you address common stability-related issues you might encounter during your research.

Problem Possible Cause Recommended Solution
Loss of compound potency or concentration over time in solution. pH-mediated hydrolysis: The compound may be degrading due to unsuitable pH. Cyclopropyl amines can be unstable at high pH.[5]- Adjust the pH of your solution to a neutral or slightly acidic range (e.g., pH 5-7).- Use a suitable buffer system to maintain a stable pH.- Perform a pH stability study to determine the optimal pH range for your application.
Oxidation: The compound may be sensitive to oxidation, especially if exposed to air or oxidizing agents.- Prepare solutions fresh, just before use.- Degas your solvents to remove dissolved oxygen.- Consider adding an antioxidant to your formulation, if compatible with your experiment.
Photodegradation: Exposure to light, particularly UV light, can cause degradation.- Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions.
Temperature-induced degradation: Elevated temperatures can accelerate degradation.- Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).- Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. - This indicates compound degradation. Refer to the solutions for "Loss of compound potency."- Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[6]
Precipitation of the compound from solution. Poor solubility or stability in the chosen solvent system. - Confirm the solubility of the compound in your solvent at the desired concentration.- Adjust the pH of the solution, as this can significantly impact the solubility of amino acids.- Consider using a co-solvent system, but first verify its compatibility with the compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and degradation products under various stress conditions. This information is crucial for the development of stability-indicating analytical methods.[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable buffer solutions (e.g., phosphate, acetate)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Reversed-phase C18 column

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation of cyclopropyl amines at high pH.[5]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC or UPLC-MS.[][8] A common method for amino acid analysis involves pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines.[9]

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Characterize the degradation products using techniques like mass spectrometry (MS) to elucidate the degradation pathways.

Data Presentation

The results of a forced degradation study can be summarized in a table as shown below. (Note: The following data is hypothetical and for illustrative purposes only).

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl72 hours60°C5.2%13.8 min
0.1 M NaOH8 hours25°C25.8%24.5 min, 5.1 min
3% H₂O₂24 hours25°C12.1%16.2 min
Thermal72 hours70°C8.5%13.8 min
Photolytic24 hours25°C2.1%0-

Visualizations

Troubleshooting Workflow for Stability Issues

TroubleshootingWorkflow start Stability Issue Observed (e.g., loss of potency, extra peaks) check_ph Is the solution pH controlled? start->check_ph adjust_ph Adjust pH to 5-7 Use a buffer check_ph->adjust_ph No check_temp Is the solution protected from high temperatures? check_ph->check_temp Yes reanalyze Re-analyze Sample adjust_ph->reanalyze store_cold Store at 2-8°C (short-term) or -20°C/-80°C (long-term) check_temp->store_cold No check_light Is the solution protected from light? check_temp->check_light Yes store_cold->reanalyze protect_light Use amber vials or foil check_light->protect_light No check_oxidation Is there a risk of oxidation? check_light->check_oxidation Yes protect_light->reanalyze prevent_oxidation Prepare fresh solutions Degas solvents check_oxidation->prevent_oxidation Yes check_oxidation->reanalyze No prevent_oxidation->reanalyze further_investigation Issue Persists: Consider Forced Degradation Study reanalyze->further_investigation Issue Not Resolved DegradationPathway cluster_main Hypothetical Hydrolytic Degradation parent This compound intermediate Unstable Intermediate (Cyclopropyl ring opening) parent->intermediate OH⁻ (High pH) product1 Degradation Product 1 intermediate->product1 product2 Degradation Product 2 intermediate->product2

References

Technical Support Center: Optimization of 3-Amino-3-cyclopropylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of 3-Amino-3-cyclopropylpropanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound and its derivatives?

A1: Several key strategies are employed. A modern and efficient method involves the olefination of cyclopropanone surrogates followed by a telescopic aza-Michael reaction, which provides excellent control over stereochemistry.[1] Other established methods include the Kulinkovich cyclopropanation of esters and amides, reactions involving carbene and ylide additions to alkenes, and the modification of cyclopropanecarbaldehydes via the Strecker reaction.[2] For related β-amino acids, one-pot three-component reactions of an aldehyde, malonic acid, and ammonium acetate are also utilized.[3]

Q2: How can I control the stereochemistry of the final product?

A2: Stereocontrol is a critical aspect of synthesizing these derivatives. The telescopic aza-Michael reaction, for instance, proceeds with complete diastereocontrol, yielding the trans products.[1] The choice of chiral starting materials, catalysts, and reaction conditions plays a pivotal role. For many β-amino acids, enzymatic resolutions or the use of chiral auxiliaries are common strategies to achieve high enantiomeric excess.[3]

Q3: What are the most critical reaction parameters to monitor during optimization?

A3: The most critical parameters typically include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. Screening different bases and solvents is a crucial first step to improving yield.[4] For example, in certain quinoline-based amino acid modifications, triethylamine (Et3N) was identified as the optimal base and 1-butanol as the ideal solvent.[4] Temperature can affect reaction rates and selectivity, while adjusting the equivalents of key reactants can drive the reaction to completion.[4]

Q4: Which protecting groups are recommended for the amino and carboxyl functionalities?

A4: The choice of protecting groups is crucial for preventing side reactions. For the amino group, the tert-butyloxycarbonyl (Boc) group is widely used due to its stability under various conditions and its straightforward removal with acid.[5] For the carboxyl group, conversion to a methyl or ethyl ester is common. These esters are stable but can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[3] The selection depends on the overall synthetic route and the compatibility with other reagents.

Troubleshooting Guide

Q1: I am experiencing low yields in my cyclopropanation step. What are the likely causes and solutions?

A1: Low yields in cyclopropanation reactions are a common issue. Consider the following:

  • Inefficient Reagent Generation: If using a Simmons-Smith or related reaction, ensure the active carbenoid is generated effectively. Check the quality and activation of your zinc-copper couple or diethylzinc.

  • Substrate Reactivity: The electronic properties of the alkene substrate can significantly influence the reaction rate. Electron-rich alkenes are generally more reactive.

  • Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) as many organometallic reagents are sensitive to air and moisture. Optimize the temperature; some cyclopropanations require low temperatures to prevent side reactions, while others need heating.

  • Solvent Choice: The solvent can impact the solubility of reagents and the stability of intermediates. Ethereal solvents like diethyl ether or THF are common. A screen of different solvents may be necessary.[4]

Q2: My aza-Michael addition is resulting in a mixture of diastereomers. How can I improve selectivity?

A2: Poor diastereoselectivity can often be addressed by modifying the reaction conditions:

  • Steric Hindrance: The steric bulk of the nucleophile (the amine) and the electrophile (the cyclopropylidene) can direct the approach of the nucleophile. Using a bulkier protecting group on the amine may improve selectivity.

  • Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

  • Solvent and Base: The polarity of the solvent and the nature of the base (if used) can influence the transition state geometry. Experiment with a range of polar and non-polar solvents.

  • Telescopic Approach: A key finding is that performing the olefination and aza-Michael addition in a "telescopic" or one-pot sequence without isolating the intermediate alkylidenecyclopropane can lead to complete diastereocontrol in favor of the trans product.[1]

Q3: I am observing significant byproduct formation, particularly from a sulfinate anion addition. How can this be prevented?

A3: This specific issue arises when using 1-sulfonylcyclopropanols as cyclopropanone surrogates. The sulfinate anion generated during the olefination is nucleophilic and can add to the desired alkylidenecyclopropane product.

  • Use a Trapping Agent: The key to solving this is to add a trapping agent that reacts with the sulfinate anion before it can cause side reactions. N-iodosuccinimide (NIS) has been shown to be a highly effective trapping agent for this purpose.[1]

Experimental Protocols & Data

Protocol 1: Telescopic Synthesis of trans-Cyclopropane β-Amino Acid Derivatives

This protocol is adapted from an expedient synthesis utilizing a telescopic aza-Michael reaction.[1]

Materials:

  • 1-Sulfonylcyclopropanol derivative (cyclopropanone surrogate)

  • Stabilized phosphorus ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

  • N-iodosuccinimide (NIS)

  • Amine nucleophile (e.g., Benzylamine)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 1-sulfonylcyclopropanol (1.0 eq) and the stabilized phosphorus ylide (1.2 eq) in anhydrous DCM.

  • Cool the mixture to the optimized temperature (e.g., 0 °C or room temperature, depending on the specific substrates).

  • Allow the olefination reaction to proceed for the determined time (monitor by TLC).

  • Once the formation of the alkylidenecyclopropane is complete, add N-iodosuccinimide (NIS) (1.5 eq) to the crude reaction mixture to trap the sulfinate anion byproduct.

  • Add the amine nucleophile (1.5 eq) directly to the flask.

  • Allow the aza-Michael reaction to proceed at room temperature until completion (monitor by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via column chromatography to yield the highly enantioenriched trans-cyclopropane β-amino acid derivative.

Data Presentation

Table 1: Optimization of Reaction Conditions for Amine Quinolyation (Adapted from Reference[4])

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF1201245
2Cs₂CO₃ (2.0)DMF1201252
3DBU (2.0)DMF1201260
4DIPEA (2.0)DMF1201275
5Et₃N (2.0) DMF1201285
6Et₃N (2.0)Dioxane1201270
7Et₃N (2.0)Toluene1201265
8Et₃N (2.0)1-Butanol 1201292

Visualizations

Experimental & Logical Workflows

Telescopic_Reaction_Workflow sub_start 1-Sulfonylcyclopropanol + Stabilized Ylide step1 Olefination Reaction (Wittig) sub_start->step1 reagent1 DCM (Solvent) reagent1->step1 intermediate Crude Alkylidenecyclopropane + Sulfinate Anion step1->intermediate reagent2 Add NIS (Trap) intermediate->reagent2 Telescopic Step 1 step2 Aza-Michael Addition intermediate->step2 reagent3 Add Amine (Nucleophile) reagent2->reagent3 reagent3->step2 Telescopic Step 2 product trans-Cyclopropane β-Amino Acid Derivative step2->product

Caption: Workflow for the telescopic synthesis of β-amino acid derivatives.

Troubleshooting_Low_Yield start Problem: Low Reaction Yield check1 Verify Reagent Quality & Stoichiometry start->check1 q1 Reagents OK? check1->q1 check2 Review Reaction Conditions (Temp, Solvent, Atmosphere) q1->check2  Yes solution1 Solution: Use fresh/purified reagents. Confirm molar equivalents. q1->solution1 No q2 Conditions Optimal? check2->q2 check3 Analyze Workup & Purification Steps q2->check3  Yes solution2 Solution: Screen solvents/temperatures. Ensure inert atmosphere. q2->solution2 No q3 Product Loss Minimized? check3->q3 solution3 Solution: Modify extraction pH. Optimize chromatography. q3->solution3 No end Yield Optimized q3->end  Yes solution1->check1 solution2->check2 solution3->check3

Caption: A logical troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Chiral Separation of 3-Amino-3-cyclopropylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of 3-Amino-3-cyclopropylpropanoic acid enantiomers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of amino acid enantiomers like this compound?

A1: There are three main HPLC-based approaches for resolving chiral amino acids:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the enantiomers are separated directly on a column containing a chiral selector. Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) and crown ether-based CSPs are particularly effective for underivatized amino acids.[1][2][3]

  • Indirect Separation via Chiral Derivatizing Agents (CDAs): In this method, the enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey’s reagent, FDAA) to form diastereomers.[4] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[1][5]

  • Direct Separation using Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[1][6]

Q2: I am not getting any separation of my this compound enantiomers. What should I do first?

A2: If you observe no resolution (co-eluting peaks), the first step is to verify your method parameters.[7] Start by confirming that the chosen Chiral Stationary Phase (CSP) is appropriate for your analyte. If you are using a direct separation method, ensure the mobile phase composition is suitable for the CSP. For indirect methods, confirm that the derivatization reaction was successful. A logical troubleshooting workflow for poor or no resolution is detailed below.[1][7]

Q3: My peaks are tailing significantly. What are the common causes and solutions?

A3: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chiral HPLC.[7] For a basic compound like an amino acid, this can be caused by:

  • Secondary Interactions: Interactions between the basic amino group and acidic residual silanols on the silica-based stationary phase are a primary cause.[8]

  • Column Overload: Injecting too much sample can lead to peak distortion.[8][9]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to peak asymmetry.[8][10]

  • Column Contamination: Buildup of contaminants on the column can disrupt the peak shape.[8]

To address peak tailing, consider adding a basic modifier like 0.1% diethylamine (DEA) to the mobile phase, reducing the sample concentration, or ensuring the mobile phase pH is appropriate.[7]

Q4: What are "ghost peaks" and how can I eliminate them?

A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a gradient run.[7] They can originate from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[7] To troubleshoot, run a blank gradient without an injection. If the ghost peaks persist, the source is likely the mobile phase or the HPLC system.[7] If the blank is clean, inject the sample solvent alone to check for contamination.[7]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[7]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Poor or No Resolution start Poor or No Enantiomeric Resolution csp Is the Chiral Stationary Phase (CSP) appropriate for your analyte? start->csp screen_csp Screen other CSPs csp->screen_csp No optimize_mp Optimize Mobile Phase (e.g., organic modifier, additives, pH) csp->optimize_mp Yes resolution_improved Resolution Improved? optimize_mp->resolution_improved optimize_temp Optimize Temperature check_column Check Column Health (e.g., perform wash cycle, check for voids) optimize_temp->check_column check_column->resolution_improved resolution_improved->optimize_temp Partial Improvement end Problem Solved resolution_improved->end Significant Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: Ensure the chosen CSP is suitable for amino acids. For underivatized amino acids, macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or crown ether-based columns are good starting points.[2][11] Polysaccharide-based CSPs may also be effective, particularly for derivatized amino acids.[12]

  • Optimize Mobile Phase:

    • Organic Modifier: Vary the type (e.g., methanol, ethanol, acetonitrile) and percentage of the organic modifier.

    • Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[7]

    • pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and the stationary phase, affecting retention and selectivity.[13]

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.[7] Lower temperatures often enhance enantioselectivity, but higher temperatures can improve peak efficiency.[7] Systematically evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C).

  • Check Column Health: A contaminated or degraded column can lead to poor performance. If optimization efforts do not yield improvement, consider washing the column according to the manufacturer's instructions or replacing it.[7]

Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a broader second half.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Peak Tailing start Peak Tailing Observed overload Is the sample concentration too high? start->overload dilute Dilute sample and reinject overload->dilute Yes secondary_interactions Are secondary interactions with the stationary phase causing tailing? overload->secondary_interactions No peak_shape_improved Peak Shape Improved? dilute->peak_shape_improved add_modifier Add a mobile phase modifier (e.g., 0.1% DEA for basic compounds) secondary_interactions->add_modifier Yes check_column Check for column contamination or degradation secondary_interactions->check_column No add_modifier->peak_shape_improved check_column->peak_shape_improved peak_shape_improved->start No, try another step end Problem Solved peak_shape_improved->end Yes

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Rule out Column Overload: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, the original sample was overloading the column.[7][9]

  • Optimize Mobile Phase:

    • Add a Modifier: For basic compounds like this compound, add a basic modifier such as 0.1% diethylamine (DEA) to the mobile phase. This will compete with the analyte for active silanol sites on the stationary phase, reducing secondary interactions.[7]

    • Adjust pH: Ensure the mobile phase pH is in a range that minimizes unwanted interactions.[10]

  • Check for Column Contamination: If the above steps do not resolve the issue, the column may be contaminated.[8][14] Follow the manufacturer's guidelines for column washing. If the problem persists, the column may need to be replaced.[7]

Experimental Protocols

Protocol 1: Direct Separation on a Chiral Stationary Phase (General Method)

This protocol provides a starting point for the direct chiral separation of underivatized amino acids.

Experimental Workflow:

G cluster_2 Workflow: Direct Chiral Separation prep_sample Prepare Sample: Dissolve racemic standard in mobile phase select_column Select Chiral Column: e.g., CHIROBIOTIC T prep_sample->select_column hplc_analysis HPLC Analysis: - Set initial mobile phase and flow rate - Equilibrate column - Inject sample select_column->hplc_analysis data_analysis Data Analysis: - Integrate peaks - Calculate resolution hplc_analysis->data_analysis optimization Optimization: - Adjust mobile phase composition - Vary temperature data_analysis->optimization optimization->hplc_analysis Re-analyze final_method Final Validated Method optimization->final_method Resolution > 1.5

Caption: General workflow for direct chiral HPLC separation.

Methodology:

ParameterRecommended Starting Conditions
Column Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 5-10 µL

Note: The optimal mobile phase composition can vary significantly depending on the specific amino acid and should be optimized.[2]

Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent (FDAA)

This protocol is for the indirect separation of enantiomers after derivatization.

Derivatization Procedure: [1][4]

  • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

HPLC Conditions: [1]

ParameterRecommended Conditions
Column Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Linear gradient from 10% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 340 nm

Data Summary Tables

Table 1: Common Chiral Stationary Phases for Amino Acid Separation

Chiral Stationary Phase (CSP) TypeExamplesApplicabilityReference
Macrocyclic GlycopeptideCHIROBIOTIC™ T (Teicoplanin)Underivatized amino acids[1][2]
Crown EtherCrownpak® CR-I(+)Underivatized amino acids[11][15]
Polysaccharide-basedChiralpak® IA (Amylose derivative)N-derivatized amino acids[12]

Table 2: Mobile Phase Modifiers for Troubleshooting

IssueAnalyte TypeModifierTypical ConcentrationPurposeReference
Peak TailingBasicDiethylamine (DEA)0.1%Reduces secondary interactions with silanols[7]
Peak TailingAcidicTrifluoroacetic acid (TFA)0.1%Suppresses ionization of acidic analytes[7]
Poor ResolutionGeneralFormic Acid / Acetic Acid0.1%Can improve peak shape and selectivity[2]

References

Technical Support Center: Synthesis of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 3-Amino-3-cyclopropylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound and what are the general classes of impurities I should expect?

A1: The synthesis of this compound, a non-proteinogenic β-amino acid, can be approached through several synthetic strategies. Each method has a unique impurity profile. Common routes include modifications of the Strecker synthesis, the Hofmann rearrangement, and Michael additions. Impurities can generally be categorized as:

  • Unreacted Starting Materials: Residual reagents from the synthesis.

  • Intermediates: Incompletely converted chemical precursors.

  • Byproducts from Side Reactions: Unwanted molecules formed through competing reaction pathways.

  • Degradation Products: Resulting from the breakdown of the desired product under the reaction or workup conditions.

Q2: What are some specific potential impurities related to the starting materials in a Strecker-type synthesis of this compound?

A2: A plausible Strecker synthesis would involve cyclopropanecarboxaldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH4Cl). Potential impurities originating from these starting materials include:

  • Cyclopropanecarboxaldehyde: This starting material may remain if the reaction does not go to completion.

  • Cyanohydrin Intermediate: The intermediate formed by the reaction of the aldehyde and cyanide may persist if it is not fully converted to the aminonitrile.

Q3: If I use a Hofmann rearrangement approach, what impurities should I be aware of?

A3: A Hofmann rearrangement would typically start from cyclopropylmalonamic acid or a similar amide. The key reactive intermediate is an isocyanate. Potential impurities include:

  • Unreacted Amide: Incomplete rearrangement will leave the starting amide in the product mixture.

  • Urea Derivatives: The intermediate isocyanate can react with the product amine to form urea byproducts.

  • Carbamates: If an alcohol is used as a solvent or trapping agent, the isocyanate can form a stable carbamate.

**Q4: Can

Technical Support Center: Scaling Up 3-Amino-3-cyclopropylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of 3-Amino-3-cyclopropylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when moving from laboratory to pilot-plant scale.

Issue 1: Low Yield in Hofmann Rearrangement Step

Question: We are experiencing a significant drop in yield during the Hofmann rearrangement of the primary amide intermediate when scaling up the reaction. What are the potential causes and solutions?

Answer:

Low yields in a scaled-up Hofmann rearrangement can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Inadequate Mixing: Incomplete mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Ensure efficient stirring that can handle the increased volume and viscosity of the reaction mixture. For larger reactors, consider using multiple impellers or baffles.

  • Temperature Control: The Hofmann rearrangement is often exothermic. Poor temperature control can lead to the formation of by-products.

    • Solution: Implement a robust cooling system for the reactor. A jacketed reactor with a circulating coolant is recommended. Consider a slower, controlled addition of the brominating agent to manage the exotherm.

  • Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate is highly reactive and can be trapped by nucleophiles other than water, such as residual alcohols from previous steps, leading to the formation of carbamates.[1][2][3]

    • Solution: Ensure all starting materials and solvents are anhydrous. If methanol or another alcohol is used in a preceding step, it must be thoroughly removed.

  • Degradation of the Starting Material: The stability of the primary amide precursor can be an issue, especially under harsh basic conditions.

    • Solution: Optimize the reaction temperature and the rate of addition of the base to minimize the time the starting material is exposed to harsh conditions.

Issue 2: Inconsistent Diastereoselectivity

Question: We are observing variable diastereoselectivity in the formation of our cyclopropane ring, leading to difficulties in purification. How can we improve the stereochemical control?

Answer:

Achieving consistent diastereoselectivity is crucial for a scalable process. Here are some common causes of variability and potential solutions:

  • Reagent Purity and Stoichiometry: The purity and exact stoichiometry of the reagents used for cyclopropanation are critical.

    • Solution: Use reagents of high purity and accurately control their stoichiometry. Minor impurities can sometimes act as catalysts or inhibitors for side reactions.

  • Reaction Temperature: The temperature can significantly influence the transition state energies of the competing diastereomeric pathways.

    • Solution: Maintain strict temperature control throughout the reaction. Even small fluctuations can impact the diastereomeric ratio.

  • Rate of Addition: The rate at which reagents are added can affect local concentrations and, consequently, the stereochemical outcome.

    • Solution: Implement a controlled addition of the key reagent using a syringe pump or a dosing system to ensure a consistent reaction profile.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the isolation and purification of the final this compound product at a larger scale. The product is either not crystallizing well or is contaminated with impurities.

Answer:

Isolation and purification are common challenges during scale-up. Here are some troubleshooting tips:

  • Crystallization Issues: The presence of impurities can inhibit crystallization. The choice of solvent is also critical.

    • Solution:

      • Impurity Removal: Before crystallization, consider a pre-purification step like a charcoal treatment or a simple filtration through a pad of silica gel to remove baseline impurities.

      • Solvent Screening: Perform a systematic solvent screening to find the optimal solvent or solvent mixture for crystallization. Anti-solvent crystallization is often effective for amino acids.

      • Seeding: Use seed crystals of pure this compound to induce crystallization.

  • Chromatography Challenges: Scaling up column chromatography can be expensive and time-consuming.

    • Solution:

      • Optimize Crystallization: The most cost-effective approach is to optimize the crystallization to achieve the desired purity without chromatography.

      • Alternative Chromatography: If chromatography is necessary, explore more scalable techniques like ion-exchange chromatography, which is well-suited for amino acid purification.[4] Reversed-phase HPLC is also a common method for peptide and amino acid purification at a larger scale.[][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look out for in the synthesis of this compound via the Hofmann rearrangement route?

A1: Common impurities may include:

  • Carbamate by-products: Formed if the isocyanate intermediate reacts with residual alcohols.[1][2][3]

  • Unreacted starting material: Incomplete reaction can lead to the presence of the primary amide precursor.

  • Diastereomers: If the cyclopropanation step is not fully stereoselective.

  • Salts: Inorganic salts from the work-up and neutralization steps.

Q2: How can we monitor the progress of the Hofmann rearrangement reaction at a larger scale?

A2: At a larger scale, it is crucial to have reliable in-process controls (IPCs). High-Performance Liquid Chromatography (HPLC) is a suitable method to monitor the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.

Q3: What are the key safety considerations when scaling up the Hofmann rearrangement?

A3: The Hofmann rearrangement involves the use of bromine, which is a hazardous and corrosive substance. The reaction is also often exothermic. Key safety considerations include:

  • Handling of Bromine: Use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. Work in a well-ventilated area, preferably a fume hood.

  • Exotherm Control: Ensure the reactor has an adequate cooling system to manage the heat generated during the reaction.

  • Pressure Build-up: The reaction may generate gases. The reactor should be equipped with a pressure relief system.

Data Presentation

The following tables provide a representative comparison of key parameters when scaling up the production of this compound from a laboratory scale to a pilot-plant scale. Please note that these are illustrative values and actual results may vary.

Parameter Laboratory Scale (10 g) Pilot Plant Scale (1 kg)
Primary Amide Input 10.0 g1.00 kg
Bromine 1.1 eq1.1 eq
Sodium Hydroxide 4.0 eq4.0 eq
Solvent Volume 100 mL10 L
Reaction Time 4 hours8 hours
Yield 85%78%
Purity (by HPLC) >98%>95%

Experimental Protocols

Key Experiment: Scalable Synthesis of protected this compound via Hofmann Rearrangement

This protocol is based on a modular and scalable route involving the Hofmann rearrangement of a primary amide derived from a bicyclic lactone.

Step 1: Synthesis of the Primary Amide Intermediate

  • To a solution of the bicyclic lactone (1.0 eq) in an appropriate solvent (e.g., THF), add a solution of aqueous ammonia (excess).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting primary amide can often be precipitated and isolated by filtration, washing with a suitable solvent (e.g., cold water or ether), and drying under vacuum. This step can often be performed without chromatography on a large scale.

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite in situ by adding bromine (1.1 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add the primary amide from Step 1 to the cold sodium hypobromite solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

  • Isolate the crude this compound by filtration, wash with cold water, and dry.

Step 3: Purification by Crystallization

  • Dissolve the crude amino acid in a minimal amount of hot water or a suitable aqueous-organic solvent mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • If crystallization is slow, add seed crystals of the pure product.

  • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Bicyclic Lactone amide Primary Amide Formation start->amide aq. NH3 hofmann Hofmann Rearrangement amide->hofmann Br2, NaOH crude Crude Amino Acid hofmann->crude Acid Work-up crystallization Crystallization crude->crystallization filtration Filtration & Drying crystallization->filtration pure Pure Product filtration->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway amide Primary Amide nbromoamide N-Bromoamide amide->nbromoamide + Br2, -OH isocyanate Isocyanate Intermediate nbromoamide->isocyanate Rearrangement amine Desired Amine Product isocyanate->amine + H2O - CO2 carbamate Carbamate By-product isocyanate->carbamate + ROH alcohol Residual Alcohol (e.g., Methanol) alcohol->carbamate

Caption: Reaction pathway of the Hofmann rearrangement and the formation of a common carbamate by-product.

References

Technical Support Center: 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-3-cyclopropylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to high pH (alkaline conditions), oxidizing agents, excessive heat, and light. The cyclopropylamine moiety is particularly susceptible to hydrolytic degradation under basic conditions, and the strained cyclopropane ring can be prone to opening under oxidative stress.

Q2: What is the recommended pH range for storing solutions of this compound?

A2: To minimize degradation, it is recommended to maintain solutions of this compound in a slightly acidic to neutral pH range (pH 4-7). Alkaline conditions (pH > 7) should be strictly avoided as they can promote hydrolysis of the cyclopropylamine group.[1]

Q3: How should I store the solid compound and its solutions?

A3: For optimal stability, store solid this compound in a cool, dry, and dark place. Solutions should be freshly prepared for use. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store the compound in its solid, lyophilized form at -20°C or below.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the use of antioxidants can be beneficial, especially if the experimental conditions involve exposure to potential oxidizing agents. Common antioxidants used for amino acids include butylated hydroxytoluene (BHT) or ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and effectiveness.

Q5: What are the potential degradation products I should be aware of?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways include:

  • Hydrolysis: Under basic conditions, the amino group can be hydrolyzed, potentially leading to the formation of a hydroxyl group and ammonia.

  • Ring-Opening: Oxidative stress can lead to the opening of the cyclopropane ring, forming various linear chain derivatives.

  • Decarboxylation: Like other amino acids, decarboxylation (loss of CO2) can occur, particularly at elevated temperatures.

  • Deamination: The loss of the amino group is another common degradation pathway for amino acids.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommended guidelines (see FAQ Q3).

  • Check Solution pH: If using a buffered solution, measure the pH to ensure it is within the optimal range (pH 4-7).

  • Prepare Fresh Solutions: Discard any old solutions and prepare a fresh stock of this compound immediately before your experiment.

  • Inert Atmosphere: If your experiment is sensitive to oxidation, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Analytical Confirmation: If the issue persists, consider analyzing the purity of your compound stock using a suitable analytical method like HPLC-MS to check for the presence of degradation products.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Review Sample Preparation:

    • pH of Diluents: Ensure all diluents and mobile phases are within the recommended pH range.

    • Temperature: Avoid heating samples during preparation. If necessary, use minimal heat for the shortest possible duration.

    • Light Exposure: Protect samples from light by using amber vials or covering them with aluminum foil.

  • Optimize Analytical Method:

    • Mobile Phase: If using mass spectrometry, ensure the mobile phase composition and pH are compatible with the stability of the analyte.

    • Column Temperature: If using a heated column, evaluate if a lower temperature can be used without compromising chromatographic performance.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks correspond to degradants of this compound.

Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) -20°C or below (long-term)Minimizes thermal degradation and preserves long-term stability.
Storage Temperature (Solution) 2-8°C (short-term)Reduces the rate of hydrolytic and oxidative degradation in solution.
Solution pH 4 - 7Prevents base-catalyzed hydrolysis of the cyclopropylamine moiety.[1]
Light Exposure Minimize; use amber vials or foilPrevents photodegradation.
Atmosphere Inert gas (e.g., N2, Ar) for sensitive applicationsMinimizes oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • High-purity water or appropriate buffer (pH 4-7)

    • Calibrated pH meter

    • Sterile, amber-colored volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of the compound in a clean, dry weighing boat.

    • Transfer the solid to the volumetric flask.

    • Add a portion of the solvent (water or buffer) and gently swirl to dissolve the solid. A brief sonication in a room temperature water bath may be used if necessary.

    • Once dissolved, add the remaining solvent to the final volume.

    • If using unbuffered water, adjust the pH to the desired range (4-7) using dilute acid (e.g., 0.1 M HCl).

    • Filter the solution through a 0.22 µm syringe filter into a sterile, amber-colored storage vial.

    • Store the solution at 2-8°C and use it as soon as possible.

Protocol 2: Forced Degradation Study for Identification of Potential Degradants

This protocol is intended as a general guideline. Specific concentrations and incubation times may need to be optimized.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis:

    • After the specified incubation time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples and an unstressed control sample by a stability-indicating analytical method, such as LC-MS.

    • Compare the chromatograms to identify the degradation products formed under each stress condition.

Visualizations

Degradation_Pathways A This compound B Hydrolysis (High pH) A->B > pH 7 C Oxidation A->C e.g., H2O2 D Heat A->D E Light A->E F Hydrolyzed Product (e.g., Hydroxyl derivative) B->F G Ring-Opened Products (Linear derivatives) C->G H Decarboxylated Product D->H I Deaminated Product D->I E->G E->I

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Analytical Peaks Check_Storage Verify Storage Conditions (Temp, Light, Age) Start->Check_Storage Check_pH Check Solution pH (Range: 4-7) Check_Storage->Check_pH OK Prep_Fresh Prepare Fresh Solution Check_Storage->Prep_Fresh Not OK Check_pH->Prep_Fresh Not OK Review_Prep Review Sample Prep (pH, Temp, Light) Check_pH->Review_Prep OK Inert_Atmosphere Use Inert Atmosphere (if sensitive to oxidation) Prep_Fresh->Inert_Atmosphere Analytical_Confirmation Analyze Stock Purity (e.g., HPLC-MS) Inert_Atmosphere->Analytical_Confirmation End Problem Resolved / Degradants Identified Analytical_Confirmation->End Review_Prep->Prep_Fresh Not OK Optimize_Method Optimize Analytical Method (Mobile Phase, Temp) Review_Prep->Optimize_Method OK Forced_Deg Perform Forced Degradation Study Optimize_Method->Forced_Deg Forced_Deg->End

Caption: Troubleshooting workflow for degradation issues.

References

Technical Support Center: Synthesis of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-3-cyclopropylpropanoic acid.

Alternative Synthetic Routes: An Overview

Two primary alternative synthetic routes for this compound are outlined below. The first is a classical one-pot approach, the Rodionov reaction, which is straightforward and utilizes readily available starting materials. The second is a more contemporary method involving the olefination of a cyclopropanone surrogate followed by an aza-Michael addition, offering high diastereoselectivity.

Route 1: One-Pot Synthesis via Rodionov Reaction

This method involves the condensation of cyclopropanecarboxaldehyde, malonic acid, and ammonium acetate in a single reaction vessel.[1][2]

Experimental Protocol

Materials:

  • Cyclopropanecarboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Acetone

  • Ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.0 eq) and ammonium acetate (2.3-4.0 eq).

  • Add glacial acetic acid as the solvent.[3]

  • Add cyclopropanecarboxaldehyde (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 4-6 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it over ice.

  • The crude product may precipitate. If so, collect the solid by vacuum filtration.

  • To isolate the amino acid, adjust the pH of the filtrate to the isoelectric point of this compound (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide) to induce precipitation.

  • Collect the precipitated product by vacuum filtration and wash with cold water, followed by acetone.[3]

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from hot water or an alcohol/water mixture.

Troubleshooting and FAQs

Q1: The yield of my reaction is very low. What are the possible causes and solutions?

  • A1: Low yields in the Rodionov reaction can stem from several factors:

    • Solvent Choice: While ethanol is sometimes used, glacial acetic acid has been shown to improve yields for similar reactions.[3]

    • Ammonium Acetate Stoichiometry: Using a higher excess of ammonium acetate (up to 4 equivalents) can drive the reaction towards the desired β-amino acid.[3]

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor by TLC to determine the optimal reaction time. Incomplete reaction will result in lower yields.

    • Side Reactions: The formation of cyclopropylideneacetic acid (from Knoevenagel condensation) is a common side reaction.[1] Optimizing the amount of ammonium acetate can help minimize this.

Q2: I am observing a significant amount of a side product. How can I identify and minimize it?

  • A2: The most likely side product is the α,β-unsaturated acid resulting from the Knoevenagel condensation of cyclopropanecarboxaldehyde and malonic acid, followed by decarboxylation.[1]

    • Identification: This side product will have a different Rf value on TLC and can be characterized by ¹H NMR spectroscopy (presence of vinylic protons).

    • Minimization: A higher concentration of ammonia (from ammonium acetate) favors the Michael addition of ammonia to the Knoevenagel intermediate, leading to the desired β-amino acid.[1] Consider increasing the equivalents of ammonium acetate.

Q3: The product is difficult to precipitate from the reaction mixture. What should I do?

  • A3: If the product does not readily precipitate upon cooling or pouring into ice, it may be due to its solubility in the reaction medium.

    • pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of this compound. This minimizes its solubility in the aqueous medium.

    • Solvent Evaporation: Partially evaporate the solvent under reduced pressure to concentrate the solution, which may promote precipitation.

    • Extraction: If precipitation is unsuccessful, you may need to perform an extraction. Acidify the mixture and extract with an organic solvent to remove non-polar impurities. Then, make the aqueous layer basic and extract the product with a suitable organic solvent, or use ion-exchange chromatography for purification.

Route 2: Synthesis via Olefination of Cyclopropanone Surrogate and Aza-Michael Addition

This modern approach offers a stereoselective route to cyclopropane β-amino acid derivatives. It involves the olefination of a 1-sulfonylcyclopropanol (a cyclopropanone surrogate) to form a highly electrophilic alkylidenecyclopropane, which then undergoes a telescopic aza-Michael reaction.[4]

Experimental Protocol

Materials:

  • 1-Phenylsulfonylcyclopropanol (or other suitable cyclopropanone surrogate)

  • Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • N-Iodosuccinimide (NIS)

  • Ammonia source (e.g., ammonium hydroxide in methanol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Olefination: In a flame-dried flask under an inert atmosphere, dissolve the 1-sulfonylcyclopropanol (1.0 eq) in anhydrous DCM or THF.

  • Add the stabilized phosphorus ylide (1.1-1.5 eq) to the solution. The reaction is typically stirred at room temperature until the starting material is consumed (monitor by TLC).

  • Add N-Iodosuccinimide (NIS) to the reaction mixture to trap the sulfinate byproduct.[4]

  • Aza-Michael Addition (Telescopic): Without isolating the intermediate, add a solution of the amine nucleophile (e.g., a solution of ammonia or ammonium hydroxide in methanol) to the reaction mixture.

  • Stir at room temperature until the aza-Michael addition is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a suitable reagent if necessary. Perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified by column chromatography on silica gel.

  • Deprotection (if necessary): If a protected amine or ester was used, a final deprotection step is required to obtain this compound.

Troubleshooting and FAQs

Q1: The olefination step is not proceeding to completion.

  • A1: Incomplete olefination can be due to several factors:

    • Ylide Reactivity: Ensure the stabilized phosphorus ylide is of good quality and sufficiently reactive.

    • Steric Hindrance: The cyclopropanone surrogate might be sterically hindered. A longer reaction time or gentle heating might be necessary.

    • Solvent: The choice of solvent can be critical. While DCM and THF are commonly used, optimization may be required.

Q2: I am observing the formation of a side-product from the addition of the sulfinate anion.

  • A2: The phenylsulfinate anion generated during the olefination is nucleophilic and can add to the electrophilic alkylidenecyclopropane product.

    • Trapping Agent: The use of N-iodosuccinimide (NIS) is crucial to trap the sulfinate anion and prevent this side reaction.[4] Ensure it is added promptly after the olefination step.

Q3: The aza-Michael addition is slow or incomplete.

  • A3: The rate of the aza-Michael addition depends on the nucleophilicity of the amine and the electrophilicity of the cyclopropylidene acetate.

    • Nucleophile: For a simple ammonia addition, using a concentrated solution of ammonia in methanol can increase the reaction rate.

    • Catalyst: In some cases, a mild Lewis acid or base catalyst might be required to facilitate the addition, although for highly electrophilic acceptors, it often proceeds without a catalyst.

Q4: I am having difficulty with the purification of the final product.

  • A4: The final product is an amino acid, which can be challenging to purify by standard silica gel chromatography due to its polar nature and potential for streaking.

    • Protection: If possible, purifying a protected version (e.g., Boc-protected amine and methyl ester) is often easier.

    • Alternative Chromatography: Consider using reverse-phase chromatography or ion-exchange chromatography for the final purification of the unprotected amino acid.

    • Recrystallization: Recrystallization is a powerful purification technique for crystalline amino acids. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol).

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic routes based on analogous reactions reported in the literature. Note that yields are highly substrate and condition-dependent.

Synthetic RouteKey ReagentsTypical Yield RangePurityReference
Route 1: Rodionov Reaction Cyclopropanecarboxaldehyde, Malonic Acid, Ammonium Acetate17-70% (for aryl analogs)[1], 52-68% (for thiazole analogs)[3]>95% after recrystallization[1][3]
Route 2: Olefination / Aza-Michael Addition 1-Sulfonylcyclopropanol, Stabilized Ylide, Amine60-85% (for derivatives)[4]>98% after chromatography[4]

Visualization of Synthetic Pathways

Synthetic_Route_1 cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A Cyclopropanecarboxaldehyde R Rodionov Reaction (Reflux in Acetic Acid) A->R B Malonic Acid B->R C Ammonium Acetate C->R P This compound R->P Yield: 17-70% (analog dependent)

Caption: Synthetic pathway for Route 1: Rodionov Reaction.

Synthetic_Route_2 cluster_start2 Starting Materials cluster_reaction2 Reaction Sequence cluster_product2 Product D 1-Sulfonylcyclopropanol S1 Olefination D->S1 E Stabilized Phosphorus Ylide E->S1 F Amine (e.g., NH3) S2 Aza-Michael Addition F->S2 I1 Alkylidenecyclopropane (Intermediate) S1->I1 Formation of electrophile P2 This compound (after deprotection if needed) S2->P2 Yield: 60-85% (for derivatives) I1->S2

Caption: Synthetic pathway for Route 2: Olefination / Aza-Michael Addition.

References

Validation & Comparative

A Comparative Guide to 3-Amino-3-cyclopropylpropanoic Acid and Other Non-Natural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-natural amino acids into peptides and small molecules has emerged as a powerful strategy to enhance therapeutic properties. These synthetic building blocks offer a means to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Among the diverse array of non-natural amino acids, 3-Amino-3-cyclopropylpropanoic acid, a conformationally constrained β-amino acid, has garnered significant interest. This guide provides an objective comparison of this compound with other classes of non-natural amino acids, supported by experimental data, to aid researchers in the selection of optimal building blocks for their drug design endeavors.

Introduction to Non-Natural Amino Acids in Peptidomimetics

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of oral bioavailability. The introduction of non-natural amino acids is a key strategy to address these challenges. These modifications can enforce specific secondary structures, increase resistance to enzymatic cleavage, and improve pharmacokinetic profiles.[1][2]

Key benefits of incorporating non-natural amino acids include:

  • Enhanced Proteolytic Stability: Altering the peptide backbone can prevent recognition by proteases.[3][4]

  • Conformational Constraint: Restricting the flexibility of a peptide can lock it into its bioactive conformation, leading to increased potency and selectivity.[5][6]

  • Improved Pharmacokinetic Properties: Modifications can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will focus on comparing the performance of peptides and molecules containing this compound against those with other non-natural amino acids, particularly other β-amino acids and conformationally restricted analogues.

Comparative Analysis of Performance

The unique structural features of this compound—a β-amino acid with a cyclopropyl ring at the α-position—confer distinct advantages in peptidomimetic design.

Conformational Control and Biological Activity

The cyclopropyl group in this compound introduces significant conformational rigidity. This constraint can pre-organize the peptide backbone into a specific conformation that is favorable for binding to a biological target.

A comparative study on chemotactic formyl tripeptides demonstrated the potent effect of a cyclopropyl group on conformation and activity. The peptide containing 1-amino-1-cyclopropane carboxylic acid (a related cyclopropyl amino acid) exhibited a significantly higher percentage of the active 'E' conformer (36%) compared to analogues containing alpha-aminoisobutyric acid (Aib) (9%), alanine, or glycine.[7] This higher population of the active conformation correlated with observed neutrophil chemotaxis, highlighting the benefit of the cyclopropyl constraint.

Amino Acid in Peptide (HCO-X-Leu-Phe-OMe)% E Isomer in CDCl3Chemotactic Activity
1-Amino-1-cyclopropane carboxylic acid 36% Observed
alpha-Aminoisobutyric acid (Aib)9%Not Observed
Alanine (Ala)LowNot Observed
Glycine (Gly)LowNot Observed
Table 1: Comparison of the effect of different amino acids on the conformation and biological activity of a chemotactic tripeptide. Data sourced from[7].
Proteolytic Stability

β-amino acids, including this compound, are known to confer remarkable resistance to enzymatic degradation. The altered backbone structure, with an additional carbon atom between the amino and carboxyl groups, is a poor substrate for proteases that have evolved to recognize and cleave peptide bonds between α-amino acids.

Studies have shown that peptides composed entirely of β-amino acids are highly resistant to degradation by a wide range of peptidases.[3][4] Even the incorporation of a single β-amino acid into an α-peptide sequence can significantly enhance its stability. For instance, α,β-peptides have demonstrated high stability against trypsin and chymotrypsin, with only very slow cleavage observed with non-specific proteases like Pronase.[1]

Peptide TypeSusceptibility to Proteolysis
α,β-Peptides (containing β-amino acids) High resistance to trypsin and chymotrypsin; very slow cleavage by Pronase. [1]
β-Peptides (composed solely of β-amino acids) Generally resilient to a wide range of peptidases. [3][4]
α-Peptides (natural)Rapidly degraded by numerous peptidases.
Table 2: General comparison of the proteolytic stability of peptides containing α- and β-amino acids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of non-natural amino acids. Below are representative protocols for key experiments.

Synthesis of 3-Amino-3-arylpropanoic Acids (A General Protocol)

This protocol outlines a one-pot synthesis for a class of β-amino acids.

Materials:

  • Arylaldehyde

  • Malonic acid

  • Ammonium acetate

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the arylaldehyde, malonic acid, and ammonium acetate in the chosen solvent.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the crude product with a suitable solvent to remove impurities.

  • Recrystallize the product to obtain the pure 3-amino-3-arylpropanoic acid.[8]

A more specific, multi-step synthesis for enantiomerically pure (R)-3-Amino-3-(p-methoxyphenyl)propionic acid is detailed in Organic Syntheses Procedure[9].

In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a peptide in the presence of proteases.

Materials:

  • Test peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or plasma)

  • Buffer solution appropriate for the enzyme

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the test peptide in the enzyme buffer to a known concentration.

  • Initiate the reaction by adding the protease solution.

  • Incubate the mixture at a constant temperature (e.g., 37°C).

  • At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic activity by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.[1][10]

Visualizing Concepts: Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Performance Evaluation cluster_data Data Analysis synthesis Synthesis of Non-Natural Amino Acid incorporation Peptide Synthesis (Solid-Phase or Solution) synthesis->incorporation purification Purification (e.g., HPLC) incorporation->purification stability Proteolytic Stability Assay (e.g., in plasma) purification->stability Characterized Peptide binding Binding Affinity Assay (e.g., SPR, ITC) purification->binding Characterized Peptide data_analysis Comparative Data Analysis: - Half-life (t½) - Binding Constants (KD, Ki) - Efficacy (IC50, EC50) stability->data_analysis activity In Vitro/In Vivo Biological Activity binding->activity Potent Binders binding->data_analysis activity->data_analysis

signaling_pathway cluster_peptide Peptide Design cluster_properties Enhanced Properties cluster_outcome Therapeutic Outcome peptide Bioactive Peptide nnaa Incorporation of Non-Natural Amino Acid (e.g., this compound) peptide->nnaa stability Increased Proteolytic Stability nnaa->stability conformation Constrained Conformation nnaa->conformation efficacy Enhanced In Vivo Efficacy & Duration stability->efficacy binding Improved Binding Affinity & Selectivity conformation->binding receptor Target Receptor/ Enzyme receptor->efficacy Biological Response binding->receptor

Conclusion

The strategic incorporation of this compound and other non-natural amino acids represents a cornerstone of modern medicinal chemistry. As a conformationally constrained β-amino acid, this compound offers a dual advantage: the cyclopropyl moiety imposes a rigid backbone geometry that can enhance binding to biological targets, while the β-amino acid structure provides robust protection against proteolytic degradation.

The choice of which non-natural amino acid to employ will ultimately depend on the specific therapeutic target and the desired properties of the final molecule. While this guide provides a comparative overview, researchers are encouraged to perform empirical studies to determine the optimal building blocks for their specific applications. The continued exploration of novel non-natural amino acids will undoubtedly pave the way for the development of next-generation therapeutics with superior efficacy and safety profiles.

References

A Comparative Guide to the Biological Activity of 3-Amino-3-cyclopropylpropanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the stereoisomers of 3-Amino-3-cyclopropylpropanoic acid, specifically the (R)- and (S)-enantiomers. As analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, these compounds are of significant interest for their potential modulatory effects on GABA receptors.

Projected Biological Activity Based on Analogous Compounds

Studies on various GABA analogues have established that the stereochemistry at the carbon atom bearing the amino group is a critical determinant of their affinity and efficacy at GABA receptor subtypes, namely GABA-A and GABA-B receptors.

Key Findings from Analogous Compounds:

  • GABA-A Receptor Preference: For several 3-substituted GABA analogues, the (S)-enantiomer has been shown to be more potent at GABA-A receptors. For instance, (S)-3-hydroxy-4-aminobutyric acid and (S)-4,5-dihydromuscimol are more potent inhibitors of GABA-A receptor binding compared to their (R)-counterparts.

  • GABA-B Receptor Preference: Conversely, the (R)-enantiomer often exhibits higher affinity for GABA-B receptors. A classic example is baclofen, where the (R)-isomer is significantly more potent at GABA-B receptors. Similarly, (R)-3-hydroxy-4-aminobutyric acid shows a preference for GABA-B sites.

  • Opposite Stereoselectivity: The enantiomers of homo-β-proline also demonstrate this opposing stereoselectivity, with the (R)-isomer being more potent at GABA-A receptors and the (S)-isomer exclusively binding to GABA-B receptors.

Based on these established structure-activity relationships, it is highly probable that the stereoisomers of this compound will also exhibit distinct biological profiles.

Table 1: Projected Differential Activity of this compound Stereoisomers

StereoisomerProjected Primary TargetProjected Potency
(S)-3-Amino-3-cyclopropylpropanoic acid GABA-A ReceptorLikely higher potency at GABA-A receptors
(R)-3-Amino-3-cyclopropylpropanoic acid GABA-B ReceptorLikely higher potency at GABA-B receptors

Note: This table is a projection based on data from structurally similar GABA analogues and requires direct experimental verification.

Signaling Pathways

The differential activity of the stereoisomers would be mediated through distinct signaling pathways associated with GABA-A and GABA-B receptors.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA or (S)-3-Amino-3-cyclopropylpropanoic acid GABA_A GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A Binds Cl_ion Cl⁻ GABA_A->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Activation of the GABA-A receptor, a ligand-gated ion channel, by an agonist leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA_agonist GABA or (R)-3-Amino-3-cyclopropylpropanoic acid GABA_B GABA-B Receptor (GPCR) GABA_agonist->GABA_B Binds G_protein G-protein (Gi/o) GABA_B->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

The GABA-B receptor is a G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the activation of inwardly rectifying potassium channels, causing an efflux of potassium ions and subsequent hyperpolarization.

Experimental Protocols

To experimentally validate the projected activities of this compound stereoisomers, competitive radioligand binding assays are essential.

GABA-A Receptor Competitive Binding Assay

This assay determines the affinity of the test compounds for the GABA-A receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [³H]Muscimol or [³H]GABA

  • Non-specific binding control: Unlabeled GABA

  • Test Compounds: (R)- and (S)-3-Amino-3-cyclopropylpropanoic acid

  • Receptor Source: Rat brain membrane preparation

  • Buffer: Tris-HCl buffer (pH 7.4)

Procedure:

  • Membrane Preparation: Homogenize rat brains and prepare synaptic membranes through differential centrifugation.

  • Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at 4°C).

  • Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

GABA-B Receptor Competitive Binding Assay

This assay is similar to the GABA-A assay but uses a GABA-B selective radioligand.

Materials:

  • Radioligand: [³H]Baclofen or [³H]GABA (in the presence of a GABA-A antagonist like bicuculline to block binding to GABA-A sites)

  • Non-specific binding control: Unlabeled baclofen or GABA

  • Test Compounds: (R)- and (S)-3-Amino-3-cyclopropylpropanoic acid

  • Receptor Source: Rat brain membrane preparation

  • Buffer: Tris-HCl buffer (pH 7.4) containing a divalent cation (e.g., Ca²⁺ or Mg²⁺)

Procedure:

The procedure is analogous to the GABA-A receptor binding assay, with the substitution of the GABA-B specific radioligand and appropriate controls.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Preparation (e.g., Brain Membranes) Incubation Incubation: Receptor + Radioligand + Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis: IC₅₀ and Ki Determination Quantification->Data_Analysis

Caption: General Workflow for Competitive Radioligand Binding Assay.

Conclusion

The stereochemistry of GABA analogues is a well-established determinant of their biological activity. Based on the extensive literature on related compounds, it is strongly hypothesized that the (S)- and (R)-enantiomers of this compound will exhibit differential affinities for GABA-A and GABA-B receptors, respectively. The (S)-isomer is projected to be a more potent GABA-A receptor modulator, while the (R)-isomer is expected to show higher potency at GABA-B receptors.

This guide underscores the critical importance of stereospecific synthesis and testing in the development of novel GABAergic therapeutic agents. The provided experimental protocols offer a clear framework for the empirical validation of these projections, which will be essential for elucidating the precise pharmacological profiles of these promising compounds. Further research, including functional assays and in vivo studies, will be necessary to fully characterize the therapeutic potential of each stereoisomer.

Validating the Biological Target of 3-Amino-3-cyclopropylpropanoic acid: A Comparative Guide to GABA B Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of novel neuromodulatory compounds, rigorous biological target validation is paramount. This guide provides a comparative framework for validating the biological target of 3-Amino-3-cyclopropylpropanoic acid, a putative positive allosteric modulator (PAM) of the GABA B receptor. By comparing its anticipated pharmacological profile with established GABA B PAMs, this document outlines the necessary experimental data and protocols to confirm its mechanism of action.

While specific quantitative data for this compound is not extensively available in the public domain, this guide uses well-characterized alternative compounds—GS39783, CGP7930, and rac-BHFF—to establish a benchmark for validation.

The GABA B Receptor: A Key Therapeutic Target

The GABA B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of inhibitory neurotransmission in the central nervous system. Its activation leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, GABA. This modulatory approach offers the potential for a more nuanced therapeutic effect with a potentially wider therapeutic window and fewer side effects compared to direct agonists.

Below is a diagram illustrating the canonical GABA B receptor signaling pathway.

GABA_B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane GABA_B GABA B Receptor (Heterodimer) G_Protein Gi/o Protein GABA_B->G_Protein Activates GABA GABA GABA->GABA_B Binds PAM 3-Amino-3- cyclopropylpropanoic acid (PAM) PAM->GABA_B Modulates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_ion K_Channel->K_ion Efflux Ca_ion Ca_Channel->Ca_ion Influx Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Release

GABA B Receptor Signaling Pathway

Comparative Analysis of GABA B Receptor PAMs

A critical step in validating the biological target of a novel compound is to compare its in vitro activity with known modulators of the hypothesized target. The following table summarizes key quantitative data for established GABA B PAMs. Researchers aiming to validate this compound should seek to generate analogous data.

CompoundAssay TypeParameterValue (µM)Cell TypeReference
GS39783 [³⁵S]GTPγS BindingEC₅₀2.1Recombinant[1][2]
[³⁵S]GTPγS BindingEC₅₀3.1Native[1][2]
CGP7930 GABA PotentiationEC₅₀4.60Recombinant[3][4]
GABA PotentiationEC₅₀5.37Native[3][4]
rac-BHFF GABA Potentiation->15-fold increase in GABA potency-[5]
This compound --Data not available--

Experimental Workflow for Target Validation

The validation of a novel GABA B PAM involves a multi-step experimental approach, progressing from initial binding and functional assays to more complex cellular and in vivo models. The following diagram outlines a typical workflow.

Experimental_Workflow Start Hypothesized GABA B PAM Binding_Assay [³⁵S]GTPγS Binding Assay (Primary Screen) Start->Binding_Assay Functional_Assays Secondary Functional Assays Binding_Assay->Functional_Assays cAMP_Assay cAMP Accumulation Assay Functional_Assays->cAMP_Assay Calcium_Assay Intracellular Calcium Mobilization Assay Functional_Assays->Calcium_Assay Selectivity_Panel Selectivity Profiling (Other GPCRs, Ion Channels) cAMP_Assay->Selectivity_Panel Calcium_Assay->Selectivity_Panel In_Vivo In Vivo Models (e.g., Anxiety, Pain) Selectivity_Panel->In_Vivo Conclusion Target Validated as GABA B PAM In_Vivo->Conclusion

Experimental Workflow for GABA B PAM Validation

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation, providing a robust indication of agonist or positive allosteric modulator activity.

Objective: To determine the EC₅₀ of the test compound in potentiating GABA-stimulated [³⁵S]GTPγS binding to cell membranes expressing the GABA B receptor.

Materials:

  • HEK293 or CHO cells stably expressing human GABA B1 and GABA B2 subunits.

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl₂.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP.

  • GABA.

  • Test compound (this compound) and reference PAMs (e.g., GS39783).

  • Unlabeled GTPγS.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed, sub-maximal concentration of GABA (e.g., EC₂₀).

    • Varying concentrations of the test compound or reference PAM.

    • Membrane preparation (5-10 µg of protein per well).

    • GDP to a final concentration of 30 µM.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction. For non-specific binding control wells, add 10 µM unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP Accumulation Assay

Activation of the Gi/o-coupled GABA B receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Objective: To measure the ability of the test compound to enhance GABA-mediated inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human GABA B receptor.

  • Assay buffer: HBSS, 20 mM HEPES.

  • Forskolin.

  • GABA.

  • Test compound and reference PAMs.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and culture overnight.

  • Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of the test compound or reference PAM in the presence of a fixed concentration of GABA (e.g., EC₂₀).

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the test compound concentration. Determine the IC₅₀ value for the potentiation of the GABA response.

Intracellular Calcium Mobilization Assay

GABA B receptors can also couple to the Gq pathway, particularly when co-expressed with chimeric G-proteins (e.g., Gαqi5), leading to an increase in intracellular calcium upon activation.

Objective: To assess the ability of the test compound to potentiate GABA-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells co-expressing the human GABA B receptor and a chimeric G-protein (e.g., Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: HBSS with 20 mM HEPES.

  • GABA.

  • Test compound and reference PAMs.

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Assay: Wash the cells with assay buffer. Place the plate in the fluorescence reader.

  • Compound Addition: Add varying concentrations of the test compound or reference PAM and incubate for a short period.

  • Stimulation and Measurement: Inject a fixed concentration of GABA and immediately begin measuring the fluorescence intensity over time (kinetic read).

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of concentration to determine the EC₅₀ for the potentiation of the GABA-induced calcium signal.

Conclusion

The validation of this compound as a GABA B receptor positive allosteric modulator requires a systematic approach employing a battery of in vitro pharmacological assays. By generating quantitative data on its potency and efficacy in modulating GABA B receptor function and comparing these results to established PAMs like GS39783, CGP7930, and rac-BHFF, researchers can definitively characterize its biological target and mechanism of action. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for scientists and drug development professionals in this endeavor.

References

Spectroscopic Data Comparison: 3-Amino-3-cyclopropylpropanoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 3-Amino-3-cyclopropylpropanoic acid and its structural analogs. Due to the limited availability of public experimental spectra for this compound, this document leverages data from closely related compounds to predict and contextualize its spectroscopic characteristics. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this and similar molecules.

Overview of this compound

This compound is a non-proteinogenic β-amino acid containing a cyclopropyl group. This structural motif imparts conformational rigidity, which is of significant interest in medicinal chemistry for the design of peptides and peptidomimetics with defined secondary structures.

Chemical Structure:

Caption: Workflow for spectroscopic data acquisition and analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.

Data_Relationship cluster_techniques Spectroscopic Techniques cluster_info Information Provided Structure Molecular Structure (this compound) NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, N-H, O-H) IR->IR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Complementary nature of spectroscopic data for structure elucidation.

Efficacy of Peptides Containing 3-Amino-3-cyclopropylpropanoic Acid: A Review of a Niche Area in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in peptidomimetics and the use of constrained amino acids to enhance therapeutic properties, a comprehensive review of publicly available research reveals a notable scarcity of specific efficacy studies on peptides containing 3-Amino-3-cyclopropylpropanoic acid. While the incorporation of cyclopropane rings into peptide backbones is a recognized strategy to induce conformational rigidity and improve metabolic stability, detailed quantitative data from comparative efficacy studies for this specific amino acid are not readily found in published literature.

Researchers in drug discovery and peptide science are continuously exploring novel amino acid analogs to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. The introduction of non-natural amino acids, including those with cyclic structures like cyclopropane, is a key approach in the design of peptidomimetics. These modifications can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity, as well as enhanced resistance to enzymatic degradation.

While general studies and patents discuss the synthesis and potential applications of peptides containing various cyclopropyl amino acids as enzyme inhibitors or receptor modulators, they often lack the specific quantitative efficacy data (e.g., IC50, EC50, Ki values) and detailed experimental protocols necessary for a direct comparative analysis. The available literature tends to focus more on the synthetic methodologies for creating these constrained amino acids and their incorporation into peptide chains, rather than on the in-depth biological evaluation of the resulting peptides.

For researchers, scientists, and drug development professionals, this indicates a potential gap in the current body of research and an opportunity for novel investigations into the therapeutic potential of peptides incorporating this compound. Future studies would be invaluable in elucidating the specific advantages and potential applications of this particular structural modification.

General Principles of Cyclopropyl Amino Acid Incorporation in Peptides

The underlying principle for including cyclopropyl amino acids in peptide design is to introduce conformational constraints. This can be visualized as a logical workflow from a therapeutic need to a potential solution.

Therapeutic_Need Improved Peptide Therapeutics Limitations Poor Stability & Low Bioavailability Therapeutic_Need->Limitations Strategy Peptidomimetic Design Limitations->Strategy Modification Incorporate Constrained Amino Acids Strategy->Modification Cyclopropyl_AA e.g., this compound Modification->Cyclopropyl_AA Benefits Enhanced Stability & Conformational Rigidity Cyclopropyl_AA->Benefits Outcome Potentially Improved Efficacy & Selectivity Benefits->Outcome

Caption: Workflow of utilizing cyclopropyl amino acids in peptide drug design.

Hypothetical Experimental Workflow for Efficacy Assessment

In the absence of specific published data, a standard experimental workflow for assessing the efficacy of a novel peptide containing this compound against a specific biological target (e.g., a receptor or enzyme) can be proposed. This workflow would be essential to generate the type of data required for a comparative guide.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Peptide Synthesis (with and without cyclopropyl AA) Binding_Assay Receptor/Enzyme Binding Affinity (e.g., Ki) Synthesis->Binding_Assay Functional_Assay Functional Activity (e.g., IC50/EC50) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models Data_Analysis Comparative Data Analysis Efficacy_Models->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of novel peptides.

The exploration of this compound in peptide science represents an intriguing but currently under-documented area. While the theoretical benefits of incorporating such a constrained amino acid are well-understood within the field of peptidomimetics, there is a clear need for robust, publicly available efficacy studies that provide quantitative data and detailed methodologies. Such studies would be critical for establishing the true potential of these modified peptides and for enabling direct comparisons with other therapeutic alternatives. Researchers are encouraged to pursue this area to fill the existing knowledge gap and potentially unlock new avenues for drug development.

A Comparative Guide to the Synthetic Methods of Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopropyl amino acids are conformationally constrained analogues of natural amino acids that have garnered significant interest in medicinal chemistry and drug development. Their rigid cyclopropane scaffold can induce specific conformations in peptides and other bioactive molecules, leading to enhanced metabolic stability, receptor affinity, and cell permeability. The unique structural and electronic properties of the cyclopropane ring also offer opportunities for novel molecular designs. A variety of synthetic strategies have been developed to access these valuable building blocks, each with its own advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.

I. Catalytic Asymmetric Cyclopropanation of Alkenes

One of the most powerful and versatile methods for constructing the cyclopropane ring with high stereocontrol is the catalytic asymmetric cyclopropanation of alkenes. This approach typically involves the reaction of an alkene with a carbene precursor, mediated by a chiral transition metal catalyst.

A. Overview

This strategy offers direct access to functionalized cyclopropanes from readily available starting materials. The choice of catalyst and carbene source is crucial for achieving high yields and stereoselectivities. Common catalysts are based on rhodium, copper, cobalt, and ruthenium, each exhibiting distinct reactivity and selectivity profiles.

B. Comparative Performance

The following table summarizes the performance of different catalytic systems for the asymmetric cyclopropanation to produce cyclopropyl amino acid precursors.

Catalyst SystemAlkene SubstrateCarbene PrecursorYield (%)ee (%)dr (trans/cis or Z/E)Reference
Cu(I)/chiral ligandVarious alkenesPhenyliodonium ylideHighup to 97.595:5 (trans/cis)[1]
Co(II)/chiral amidoporphyrinDehydroaminocarboxylatesα-aryldiazomethanesHighExcellent(Z)-diastereoselective[2]
(Salen)Ru(II)StyreneEthyl diazoacetate (EDA)High (overall)up to 99High (trans)[3][4]
Rh₂(OAc)₄N-vinylphthalimideAryldiazoacetatesHighModerate (55% with chiral catalyst)>98:2 (trans)[5]
C. Experimental Protocol: Cu(I)-Catalyzed Asymmetric Cyclopropanation[1]

This protocol describes the synthesis of enantiomerically enriched 1-nitrocyclopropyl esters, which are versatile precursors to cyclopropane α-amino acids.

  • In situ generation of phenyliodonium ylide: Iodosobenzene and methyl nitroacetate are reacted in the presence of a suitable base.

  • Cyclopropanation: The generated ylide is then reacted with a range of alkenes in the presence of a Cu(I) catalyst with a chiral ligand at room temperature.

  • Work-up and purification: The reaction mixture is purified by column chromatography to yield the 1-nitrocyclopropyl ester.

  • Conversion to amino acid: The nitro group can be reduced to the corresponding amine in subsequent steps to afford the cyclopropyl amino acid.

G cluster_start Starting Materials cluster_product Product alkene Alkene catalyst Chiral Transition Metal Catalyst (e.g., Cu(I), Co(II), Ru(II)) alkene->catalyst carbene_precursor Carbene Precursor (e.g., Diazo Compound) carbene_precursor->catalyst cyclopropyl_aa_precursor Cyclopropyl Amino Acid Precursor catalyst->cyclopropyl_aa_precursor Cyclopropanation

Figure 1: General workflow for catalytic asymmetric cyclopropanation.

II. Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful tool for the synthesis of cyclopropylamines from amides or nitriles.[6][7] This method utilizes a titanium-mediated cyclopropanation, offering a distinct approach from the carbene-based methods.

A. Overview

The reaction involves the treatment of an N,N-dialkylamide or a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically Ti(Oi-Pr)₄.[6][8] A key intermediate is a titanacyclopropane, which then reacts with the amide or nitrile to form the cyclopropylamine product.[9][10]

B. Key Features
  • Substrate Scope: Applicable to a range of N,N-dialkylamides and nitriles.

  • Reagents: Utilizes readily available Grignard reagents and a stoichiometric amount of a titanium reagent.

  • Diastereoselectivity: The diastereoselectivity can be influenced by the substituents on the starting materials.

C. Experimental Protocol: Synthesis of a Cyclopropylamine from an Amide[6]
  • Reaction Setup: A solution of the N,N-dialkylamide and titanium(IV) isopropoxide in an appropriate solvent (e.g., diethyl ether) is prepared under an inert atmosphere.

  • Addition of Grignard Reagent: The Grignard reagent (e.g., ethylmagnesium bromide) is added to the mixture, often at a controlled temperature.

  • Reaction Progression: The reaction is stirred for a specified time to allow for the formation of the titanacyclopropane intermediate and subsequent reaction with the amide.

  • Quenching and Work-up: The reaction is carefully quenched, and the product is extracted and purified, typically by distillation or chromatography.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product amide N,N-Dialkylamide or Nitrile reagents Ti(O-i-Pr)₄ amide->reagents grignard Grignard Reagent (e.g., EtMgBr) grignard->reagents titanacyclopropane Titanacyclopropane reagents->titanacyclopropane cyclopropylamine Cyclopropylamine titanacyclopropane->cyclopropylamine Reaction with Amide/Nitrile

Figure 2: Key steps in the Kulinkovich-de Meijere reaction.

III. Biocatalytic Reductive Amination

Enzymatic methods provide an environmentally friendly and highly selective route to chiral amino acids. For cyclopropyl amino acids, reductive amination catalyzed by amino acid dehydrogenases has emerged as a promising strategy.[11]

A. Overview

This approach utilizes an enzyme, such as leucine dehydrogenase, to catalyze the asymmetric amination of a keto acid precursor (cyclopropylglyoxylic acid) to the corresponding amino acid. A key aspect of this method is the in-situ regeneration of the NADH cofactor, which is essential for the enzymatic reduction.[11]

B. Performance Data

A recently developed NADH-driven biocatalytic system for the synthesis of (S)-cyclopropylglycine demonstrated the following performance metrics:[11]

ParameterValue
Substrate Loading≥100 g/L
Conversion≥98%
Enantiomeric Excess (ee)≥99%
Reaction Time≤24 h
Space-Time Yield377.3 g·L⁻¹·d⁻¹
C. Experimental Protocol: Synthesis of (S)-Cyclopropylglycine[11]
  • Preparation of Precursor: Cyclopropylglyoxylic acid is prepared by the oxidation of cyclopropyl methyl ketone.

  • Biocatalytic Reaction: The reaction is carried out in a buffered solution (e.g., PBS, pH 8.0) at a controlled temperature (e.g., 40°C). The reaction mixture contains the cyclopropylglyoxylic acid potassium salt, a source of ammonia (ammonium formate), the enzyme (a fusion enzyme of leucine dehydrogenase and formate dehydrogenase), and a catalytic amount of the NAD⁺ cofactor.

  • Cofactor Regeneration: The formate dehydrogenase component of the fusion enzyme oxidizes formate to carbon dioxide, regenerating the NADH required by the leucine dehydrogenase.

  • Monitoring and Work-up: The reaction progress can be monitored by techniques such as ninhydrin assays. Upon completion, the product can be isolated and purified.

G cluster_start Substrates & Cofactor cluster_products Products & Regenerated Cofactor keto_acid Cyclopropylglyoxylic Acid enzyme Leucine Dehydrogenase (LDH) keto_acid->enzyme ammonia Ammonia Source (Ammonium Formate) ammonia->enzyme nad_plus NAD⁺ regeneration_enzyme Formate Dehydrogenase (FDH) nad_plus->regeneration_enzyme enzyme->nad_plus amino_acid (S)-Cyclopropylglycine enzyme->amino_acid nadh NADH regeneration_enzyme->nadh Oxidation co2 CO₂ regeneration_enzyme->co2 nadh->enzyme Reduction formate Formate formate->regeneration_enzyme

Figure 3: Biocatalytic cycle for the synthesis of (S)-cyclopropylglycine.

IV. Other Notable Methods

Several other synthetic strategies for accessing cyclopropyl amino acids are noteworthy:

  • Donor-Acceptor Cyclopropanes: These highly reactive intermediates can undergo a variety of transformations, including ring-opening and cycloaddition reactions, to generate complex molecular architectures containing the cyclopropane moiety.[12][13]

  • Strecker Reaction: The modification of cyclopropanecarbaldehydes through the Strecker reaction provides a classical yet effective route to α-aminonitriles, which can be subsequently hydrolyzed to the corresponding amino acids.[14]

  • Cobalt-Catalyzed Reductive Addition: A recently reported method for the synthesis of chiral α-tertiary amino acids involves the cobalt-catalyzed asymmetric reductive addition of α-iminoesters with cyclopropyl chlorides, achieving excellent enantioselectivity (up to 99% ee).[15]

  • Diastereoselective Cyclopropanation with In Situ Generated Diazo Compounds: A one-pot method for the cyclopropanation of dehydroamino acids using diazo compounds generated in situ from tosylhydrazone salts has been developed, offering good diastereoselectivity that can be controlled by the reaction conditions (thermal vs. iron porphyrin catalyzed).[16][17][18]

Conclusion

The synthesis of cyclopropyl amino acids is a dynamic field with a diverse array of available methodologies. The choice of the most suitable method depends on several factors, including the desired stereochemistry, the scale of the synthesis, the availability of starting materials, and the tolerance of functional groups. Catalytic asymmetric cyclopropanation offers excellent stereocontrol and broad substrate scope. The Kulinkovich-de Meijere reaction provides a valuable alternative for the synthesis of cyclopropylamines from amides and nitriles. For enantiopure cyclopropyl amino acids, biocatalytic reductive amination presents a highly efficient and green option. The continued development of novel synthetic methods will undoubtedly expand the accessibility and application of these important building blocks in drug discovery and chemical biology.

References

A Comparative Analysis of 3-Amino-3-cyclopropylpropanoic Acid: In Vitro Activity and In Vivo Potential Inferred from its Parent Compound, Vigabatrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-cyclopropylpropanoic acid was synthesized as a cyclopropane isostere of vigabatrin, an established antiepileptic drug. The rationale behind this structural modification was to explore analogs that might exhibit altered pharmacological properties, such as increased lipophilicity, which could potentially enhance passage across the blood-brain barrier and lead to greater in vivo potency. Both compounds were designed to target and inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can suppress neuronal hyperexcitability associated with conditions like epilepsy.

In Vitro Studies of this compound

Research into the biological activity of this compound has primarily focused on its interaction with its intended target, GABA-AT.

Key Findings:

  • Target: γ-Aminobutyric acid aminotransferase (GABA-AT)

  • Activity: this compound has been identified as a weak inhibitor of GABA-AT in in vitro assays.[1]

Quantitative Data

Due to the limited publicly available data, specific quantitative metrics such as IC50 or K_i values for the inhibition of GABA-AT by this compound are not detailed in the available literature. The primary characterization of its activity is qualitative, describing it as a weak inhibitor.

In Vivo Studies: A Comparative Look at Vigabatrin

In the absence of direct in vivo data for this compound, an examination of the well-documented in vivo anticonvulsant activity of its parent compound, vigabatrin, provides valuable context for the potential therapeutic applications of this class of compounds. Vigabatrin is known for its efficacy in various animal models of epilepsy.

Table 1: Summary of In Vivo Anticonvulsant Activity of Vigabatrin

Animal ModelSeizure TypeDosage RangeRoute of AdministrationKey OutcomesReference
Rats (Developing)Pentylenetetrazol-induced motor seizures300-1200 mg/kgi.p.Prolonged latencies to clonic seizures in 18- and 25-day-old rats; decreased incidence of generalized tonic-clonic seizures in 7-day-old and adult rats.[2]
MicePentylenetetrazol-induced clonic convulsionsED50 = 5 µmol/kgi.p.Effective in blocking clonic convulsions.[3]
MiceSound-induced seizures (DBA/2 mice)ED50 = 1 µmol/kgi.p.Potent in antagonizing tonic convulsions.[3]
Rats (Amygdala Kindled)Generalized seizuresNot specifiedi.p.Reduced generalized seizures.[3]
MicePentylenetetrazol-induced clonic seizuresED30 = 879 mg/kgs.c.Inhibited clonic seizures.[1]

Mechanism of Action: GABA-AT Inhibition

The intended mechanism of action for this compound, similar to vigabatrin, is the inhibition of GABA-AT. This enzyme plays a crucial role in the metabolism of GABA. By inhibiting GABA-AT, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic inhibitory neurotransmission.

GABA_AT_Inhibition Mechanism of Action of GABA-AT Inhibitors GABA_AT_Inhibitor GABA-AT Inhibitor (e.g., Vigabatrin, this compound) GABA_AT GABA-AT Enzyme GABA_AT_Inhibitor->GABA_AT Inhibits SuccinicSemialdehyde Succinic Semialdehyde GABA_AT->SuccinicSemialdehyde Produces Increased_GABA Increased Synaptic GABA Concentration GABA_AT->Increased_GABA Leads to GABA GABA GABA->GABA_AT Metabolized by Neuronal_Inhibition Enhanced Neuronal Inhibition Increased_GABA->Neuronal_Inhibition Results in Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Produces

Caption: Intended mechanism of GABA-AT inhibitors.

Experimental Protocols

In Vitro: GABA-AT Inhibition Assay (Representative Protocol)

As the specific protocol used for this compound is not available, a representative protocol for determining GABA-AT inhibition is provided below. This protocol is based on methods commonly used for evaluating GABA-AT inhibitors.

Objective: To determine the inhibitory potential of a test compound on the activity of GABA-aminotransferase.

Materials:

  • Purified GABA-AT enzyme

  • γ-aminobutyric acid (GABA)

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Test compound (this compound)

  • Potassium pyrophosphate buffer (pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • A reaction mixture is prepared in a quartz cuvette containing potassium pyrophosphate buffer, α-ketoglutarate, PLP, NADP+, and SSADH.

  • The test compound, dissolved in an appropriate solvent, is added to the reaction mixture at various concentrations. A control reaction is prepared without the test compound.

  • The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for a defined period to allow for any interaction between the inhibitor and the enzyme.

  • The reaction is initiated by the addition of the substrate, GABA.

  • The activity of GABA-AT is monitored by measuring the rate of NADPH formation, which is coupled to the oxidation of succinic semialdehyde by SSADH. The increase in absorbance at 340 nm is recorded over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound.

  • For time-dependent inhibition, the enzyme is pre-incubated with the test compound for various time intervals before initiating the reaction with GABA.

  • Kinetic parameters such as IC50 (the concentration of inhibitor that causes 50% inhibition) and K_i (the inhibition constant) can be determined by plotting the inhibition data against the inhibitor concentration.

In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model (Representative Protocol)

This protocol is representative of in vivo studies used to assess the anticonvulsant activity of compounds like vigabatrin.

Objective: To evaluate the anticonvulsant efficacy of a test compound against seizures induced by the chemoconvulsant pentylenetetrazol.

Animals: Male Swiss mice (or other appropriate rodent model).

Materials:

  • Test compound (e.g., vigabatrin)

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Animals are divided into several groups: a vehicle control group and groups receiving different doses of the test compound.

  • The test compound or vehicle is administered to the animals via a specific route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) is administered to all animals.

  • The animals are then observed for a set period (e.g., 30 minutes) for the onset and severity of seizures. Key parameters to be recorded include the latency to the first clonic convulsion and the incidence of tonic-clonic seizures.

  • The protective effect of the test compound is determined by its ability to prevent or delay the onset of seizures compared to the vehicle-treated group.

  • The dose-response relationship can be established, and the ED50 (the dose that protects 50% of the animals from seizures) can be calculated.

Conclusion

This compound was rationally designed as a cyclopropane analog of the antiepileptic drug vigabatrin with the aim of inhibiting GABA-AT. In vitro studies have characterized it as a weak inhibitor of this enzyme. While direct in vivo data for this specific compound is lacking, the extensive research on its parent compound, vigabatrin, demonstrates the potential for GABA-AT inhibitors to exert significant anticonvulsant effects. The weak in vitro activity of this compound may explain the apparent absence of follow-up in vivo studies. Future research could focus on structural modifications of the this compound scaffold to enhance its inhibitory potency against GABA-AT, which might then warrant further investigation into its in vivo efficacy.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-3-cyclopropylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropyl moiety into amino acid scaffolds is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, introduce conformational rigidity, and improve binding affinity to biological targets.[1][2] Derivatives of 3-Amino-3-cyclopropylpropanoic acid represent a class of compounds with significant potential in drug discovery. However, a thorough understanding of their selectivity and potential for off-target interactions is crucial for advancing their development. This guide provides a framework for evaluating the cross-reactivity of these derivatives, offering standardized experimental protocols and illustrative data to guide researchers in this critical assessment.

While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, this guide presents a proposed investigational framework. We will use a hypothetical derivative, "Compound X," designed as a ligand for the GABA-A receptor, to illustrate the process of a comprehensive cross-reactivity analysis. The principles and methodologies outlined here are broadly applicable to other derivatives within this class, regardless of their primary biological target.

Table 1: Hypothetical Cross-Reactivity Profile of Compound X

This table summarizes the binding affinities of our hypothetical this compound derivative, Compound X, against a panel of receptors and ion channels. The data is presented as Ki (nM), the inhibition constant, which indicates the concentration of the compound required to occupy 50% of the target receptors. Lower Ki values signify higher binding affinity.

TargetClassKi (nM)
GABA-A Receptor (α1β2γ2) Primary Target 15
GABA-B ReceptorGPCR>10,000
NMDA Receptor (GluN1/GluN2A)Ion Channel850
AMPA ReceptorIon Channel>10,000
Kainate ReceptorIon Channel>10,000
mGluR5GPCR1,200
Serotonin Transporter (SERT)Transporter5,300
Dopamine Transporter (DAT)Transporter>10,000
Norepinephrine Transporter (NET)Transporter7,800
Mu-Opioid ReceptorGPCR>10,000
hERG ChannelIon Channel9,500

Note: The data presented in this table is illustrative and intended to serve as an example of how to present cross-reactivity findings.

Experimental Protocols

A detailed methodology is essential for the accurate assessment of cross-reactivity. Below are the protocols for the key experiments that would be conducted to generate the data presented in Table 1.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of Compound X for a panel of target receptors.

  • Materials:

    • Cell membranes expressing the target receptor of interest.

    • A specific radioligand for each target receptor (e.g., [3H]-Muscimol for GABA-A receptors, [3H]-CGP54626 for GABA-B receptors).

    • Compound X at a range of concentrations.

    • Scintillation fluid and a scintillation counter.

    • Assay buffer (specific to each receptor).

  • Procedure:

    • Prepare a series of dilutions of Compound X.

    • In a multi-well plate, combine the cell membranes, the specific radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or a concentration from the dilution series of Compound X.

    • Incubate the plates at a specific temperature and for a duration optimized for each receptor to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Compound X.

    • Determine the IC50 value (the concentration of Compound X that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis & Interpretation A Synthesis of 3-Amino-3-cyclopropylpropanoic Acid Derivative (Compound X) B Purity and Structural Verification (NMR, LC-MS) A->B C Primary Target Identification (e.g., GABA-A Receptor) B->C D In Vitro Assay for Primary Target (e.g., Radioligand Binding) C->D E Selection of Off-Target Panel (Receptors, Ion Channels, Transporters) D->E F Broad Panel Radioligand Binding Assays E->F G Functional Assays for Hits (e.g., Electrophysiology) F->G H Calculation of Ki Values G->H I Determination of Selectivity Ratios H->I J Risk Assessment of Off-Target Effects I->J

A flowchart of the experimental workflow for assessing cross-reactivity.

GABA-A Receptor Signaling Pathway

This diagram illustrates the signaling pathway of the GABA-A receptor, the hypothetical primary target for Compound X.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ Influx AP Action Potential AP->Ca_channel Depolarization GABA_A_R GABA-A Receptor GABA->GABA_A_R Binding Cl_ion Cl- Influx GABA_A_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (IPSP) Cl_ion->Hyperpolarization Compound_X Compound X (Hypothetical Agonist) Compound_X->GABA_A_R Binding

References

Benchmarking 3-Amino-3-cyclopropylpropanoic Acid Against Known GABA Transporter Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[1][2][3] The SLC6 family of solute carriers includes four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter 1 (BGT-1).[2][3] By clearing GABA from the synaptic cleft, these transporters play a crucial role in terminating inhibitory neurotransmission. Consequently, inhibitors of GATs have emerged as important therapeutic agents, particularly in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[1][4]

This guide provides a comparative benchmark of 3-Amino-3-cyclopropylpropanoic acid, a novel compound with structural similarities to known GABAergic modulators, against a panel of well-characterized GAT inhibitors. While direct experimental data for this compound is not yet available, its structure as a β-amino acid containing a cyclopropyl moiety suggests its potential as a modulator of GABA transporters. This document serves as a resource for researchers interested in the hypothetical evaluation of this compound and provides a framework for its experimental investigation.

Comparative Analysis of GAT Inhibitors

The following table summarizes the inhibitory activity (IC50/Ki values) of selected, well-established GAT inhibitors against the four GABA transporter subtypes. This data provides a quantitative basis for comparing the potency and selectivity of these compounds and serves as a benchmark for the potential evaluation of this compound.

Compound NameGAT-1 IC50/Ki (µM)GAT-2 IC50/Ki (µM)GAT-3 IC50/Ki (µM)BGT-1 IC50/Ki (µM)Selectivity Profile
Tiagabine 0.07>1000>1000>1000Highly selective for GAT-1
NNC-711 0.04>100>100>100Highly selective for GAT-1
SKF-89976A 0.13>100>100>100Selective for GAT-1
SNAP-5114 388215140Preferential for GAT-3

Signaling Pathways and Mechanisms

To understand the context of GAT inhibition, it is essential to visualize the GABAergic synapse and the role of these transporters.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT-1 Presynaptic_Neuron_internal Presynaptic_Neuron_internal GABA_R GABA Receptor GAT3_glia GAT-3 Astrocyte_internal Astrocyte_internal Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_R Binding Synaptic_Cleft->GAT3_glia Reuptake GAT_Inhibition cluster_workflow Mechanism of GAT Inhibition GABA_release GABA Release into Synaptic Cleft GAT_active Active GABA Transporter (GAT) GABA_release->GAT_active Increased_GABA Increased Synaptic GABA Concentration GABA_release->Increased_GABA GABA_reuptake GABA Reuptake GAT_active->GABA_reuptake GAT_blocked Blocked GABA Transporter GAT_active->GAT_blocked Binding of Inhibitor Normal_transmission Normal Inhibitory Signal Termination GABA_reuptake->Normal_transmission GAT_inhibitor GAT Inhibitor (e.g., Tiagabine) GAT_inhibitor->GAT_blocked GAT_blocked->Increased_GABA Prevents Reuptake Enhanced_inhibition Enhanced and Prolonged Inhibitory Signaling Increased_GABA->Enhanced_inhibition Assay_Workflow cluster_workflow [³H]GABA Uptake Assay Workflow A 1. Plate cells expressing a specific GAT subtype B 2. Wash cells and add test compounds A->B C 3. Pre-incubate B->C D 4. Add [³H]GABA to initiate uptake C->D E 5. Incubate for a defined time D->E F 6. Terminate uptake by washing with cold buffer E->F G 7. Lyse cells and measure radioactivity F->G H 8. Calculate IC50 values G->H

References

A Structural Showdown: 3-Amino-3-cyclopropylpropanoic Acid Versus Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive structural comparison between the non-natural amino acid, 3-Amino-3-cyclopropylpropanoic acid, and its natural counterparts reveals key differences in conformation and physicochemical properties. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and methodologies to understand the unique structural features imparted by the cyclopropyl moiety.

The introduction of conformationally constrained amino acids is a powerful strategy in drug design and peptide chemistry. This compound, a cyclopropyl-containing β-amino acid, offers a rigid scaffold that can enforce specific secondary structures in peptides and other bioactive molecules. This guide delves into a detailed structural comparison of this intriguing molecule with the 20 proteinogenic α-amino acids, highlighting the significant impact of the cyclopropyl ring on its three-dimensional structure.

At a Glance: Structural and Physicochemical Properties

A comparative summary of the key structural and physicochemical properties of this compound and a representative natural amino acid, Alanine, is presented below. It is important to note that a publicly available crystal structure for this compound is not available. Therefore, the bond lengths and angles presented are representative values derived from closely related cyclopropyl-containing molecules and computational modeling.

PropertyThis compoundL-Alanine (Representative Natural α-Amino Acid)
Molecular Formula C₆H₁₁NO₂C₃H₇NO₂
Molecular Weight 129.16 g/mol 89.09 g/mol
Structure Type β-Amino Acidα-Amino Acid
Chirality Chiral at C3Chiral at Cα
pKa (COOH) ~4~2.3
pKa (NH₃⁺) ~10~9.7

Conformational Constraints: The Cyclopropyl Advantage

The defining feature of this compound is the presence of the three-membered cyclopropyl ring. This ring introduces significant conformational rigidity compared to the flexible side chains of most natural amino acids.

The cyclopropyl group restricts the rotation around the Cβ-Cγ bond, leading to a more defined and predictable three-dimensional structure. This "cyclopropylic strain" influences the overall backbone conformation of peptides into which it is incorporated, favoring specific turn or helical structures.[1] In contrast, the side chains of natural amino acids like alanine, leucine, or serine exhibit much greater rotational freedom.

This conformational restriction is a key tool for medicinal chemists. By replacing a natural amino acid with a cyclopropyl-containing one, they can lock a peptide into a bioactive conformation, potentially increasing its potency, selectivity, and stability against enzymatic degradation.

Experimental Data: A Comparative Analysis

To provide a quantitative comparison, we have compiled representative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound and natural amino acids.

X-ray Crystallography Data

While a specific crystal structure for this compound is not publicly available, the table below presents typical bond lengths and angles for the cyclopropyl and amino acid fragments based on data from the Cambridge Structural Database for similar molecules. These are compared with the well-established parameters for L-Alanine.

Structural ParameterThis compound (Representative Values)L-Alanine
C-C (cyclopropyl) ~1.51 Å-
Cα-Cβ ~1.53 Å1.53 Å
Cα-COOH ~1.52 Å1.52 Å
Cα-N ~1.47 Å1.47 Å
∠(C-C-C) (cyclopropyl) ~60°-
∠(N-Cα-Cβ) ~110°110.5°
∠(N-Cα-COOH) ~111°111.1°
∠(Cβ-Cα-COOH) ~112°110.8°

The most striking difference is the acute C-C-C bond angle within the cyclopropyl ring, which is constrained to approximately 60°. This high degree of ring strain is responsible for the unique electronic properties and conformational rigidity of the molecule.

NMR Spectroscopy Data

NMR spectroscopy provides valuable insights into the chemical environment of each atom in a molecule. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O, based on data from analogous compounds, and compares them to the known values for L-Alanine.

NucleusThis compound (Expected δ in ppm)L-Alanine (δ in ppm)
¹H-NMR
~2.5 - 2.83.78
~1.0 - 1.51.48
Cyclopropyl H~0.2 - 0.8-
¹³C-NMR
COOH~175 - 180177.5
~35 - 4052.5
~50 - 5518.9
Cyclopropyl C~5 - 15-

The upfield chemical shifts of the cyclopropyl protons and carbons in the NMR spectra are characteristic features and serve as a clear diagnostic for the presence of this group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers who wish to conduct similar comparative studies.

X-ray Crystallography
  • Crystallization: Single crystals of the amino acid are grown by slow evaporation of a suitable solvent system (e.g., water/ethanol, water/isopropanol).

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods, and the resulting electron density map is used to build the molecular model. The model is then refined against the experimental data to obtain the final structure.

NMR Spectroscopy
  • Sample Preparation: 10-20 mg of the amino acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard (e.g., DSS or TMS) is added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional correlation experiments (e.g., COSY, HSQC) can be performed to aid in resonance assignment.

  • Data Processing and Analysis: The acquired data are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate the key structural differences and the workflow for their experimental determination.

G Structural Comparison: this compound vs. Natural Amino Acid cluster_0 This compound cluster_1 Natural Amino Acid (e.g., Alanine) a β-Amino Acid Cyclopropyl Ring Conformational Rigidity b α-Amino Acid Aliphatic Side Chain Conformational Flexibility a:f1->b:f1 Structural Difference a:f2->b:f2 Functional Implication

Caption: Key structural and functional differences.

G Experimental Workflow for Structural Comparison cluster_0 Sample Preparation cluster_1 Structural Analysis cluster_2 Data Analysis & Comparison A Synthesize/Obtain Amino Acid B Purify Sample A->B C X-ray Crystallography B->C D NMR Spectroscopy B->D E Determine Bond Lengths & Angles C->E F Assign Chemical Shifts D->F G Compare Structural Parameters E->G F->G

Caption: Workflow for structural comparison.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle 3-Amino-3-cyclopropylpropanoic acid with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, particularly when handling the powdered form, to prevent inhalation.[1]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

Ensure that an eyewash station and a safety shower are easily accessible in the handling area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Improper disposal, such as discarding it in regular trash or flushing it down the drain, is a violation of regulatory standards and can lead to environmental contamination.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard symbols, if known.

    • The accumulation start date.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[1]

  • The recommended method for the final destruction of this type of chemical waste is typically high-temperature incineration at a licensed chemical destruction plant.[1]

  • Never discharge the chemical or its containers into sewer systems or waterways.[1]

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully sweep up or collect the absorbed material and place it into a sealed and properly labeled hazardous waste container for disposal.

  • Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

Quantitative Data and Handling Summary

The following table summarizes key handling and disposal information based on data for similar chemical compounds.

ParameterSpecificationSource
Personal Protective Equipment (PPE)
Eye/Face ProtectionTightly fitting safety goggles with side-shields.[1]
Skin ProtectionChemical-resistant gloves (e.g., nitrile) and impervious clothing.[1]
Respiratory ProtectionFull-face respirator if exposure limits are exceeded or irritation is experienced.[1]
Disposal Method
Primary Disposal RouteRemoval to a licensed chemical destruction plant or controlled incineration.[1]
Prohibited DisposalDo not discharge to sewer systems or contaminate water, foodstuffs, or soil.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2]

Experimental Protocols and Workflows

The proper disposal of this compound follows a logical workflow to ensure safety and compliance. The diagram below illustrates the decision-making process and procedural steps for handling and disposing of this chemical waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_spill_response Spill Response cluster_disposal_path Disposal Pathway start Start: Handling of this compound ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe waste_generated Waste Generated (Unused chemical, contaminated labware) ppe->waste_generated spill Spill Occurs ppe->spill segregate Segregate as Hazardous Chemical Waste waste_generated->segregate contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Absorbed Material contain_spill->collect_spill collect_spill->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Waste Area containerize->store arrange_disposal Arrange for Professional Disposal (e.g., Incineration) store->arrange_disposal end End: Waste Disposed arrange_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for 3-Amino-3-cyclopropylpropanoic acid, based on available data for structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the SDS of analogous compounds and general laboratory safety principles. Always consult the supplier-specific SDS and your institution's safety protocols before handling this chemical.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical to minimize exposure risk. The following engineering controls and personal protective equipment are recommended.

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of any dust or vapors.[1]

Personal Protective Equipment Summary:

CategoryItemRecommended Specifications
Eye/Face Protection Safety GogglesShould be equipped with side-shields and conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile rubber, neoprene, or PVC gloves are suitable.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[3]
Respiratory Protection RespiratorA respirator with a particle filter is advised if dust is generated and engineering controls are insufficient.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Minimize the generation of dust during handling.[1]

  • Avoid all direct contact with the skin and eyes.[1]

  • Do not breathe in dust, mist, or vapors.[1]

  • Ensure hands are thoroughly washed after handling the material.[4]

Storage Conditions:

  • Store in a tightly sealed container.

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Store away from incompatible materials.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[5]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to an area with fresh air.[1]
Skin Contact Immediately remove any contaminated clothing and wash the affected skin area with soap and water.[4]
Eye Contact Flush the eyes with clean water for a minimum of 15 minutes.[1]
Ingestion Rinse the mouth thoroughly with water.[1]

Spill and Disposal Management

Proper containment and disposal are necessary to prevent environmental contamination and ensure safety.

Spill Cleanup:

  • In case of a spill, avoid dust formation.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

Waste Disposal:

  • Dispose of all waste materials, including contaminated PPE and empty containers, through a licensed and approved waste disposal service.[4]

  • Do not allow the chemical to enter the sewer system.[1]

  • Controlled incineration with flue gas scrubbing is a potential method of disposal.[1]

Procedural Workflow for Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet (SDS) prep2 Verify fume hood functionality prep1->prep2 prep3 Put on required Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh the solid compound within the fume hood prep3->handle1 handle2 Carefully transfer the compound to the reaction vessel handle1->handle2 handle3 Securely close the container after use handle2->handle3 clean1 Clean all work surfaces handle3->clean1 clean2 Address any spills immediately clean1->clean2 clean3 Place all waste into a clearly labeled, sealed container clean2->clean3 clean4 Arrange for hazardous waste pickup according to institutional policy clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-cyclopropylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-cyclopropylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.